Liensinine perchlorate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJXHMBOBQYZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43ClN2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Liensinine Perchlorate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus (B1177795) plant), has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanism of action of its perchlorate (B79767) salt, Liensinine perchlorate. We will delve into its molecular interactions, detailing its effects on key cellular processes such as autophagy, apoptosis, and mitochondrial function, and its modulation of critical signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating quantitative data, providing detailed experimental methodologies, and visualizing complex biological pathways.
Core Mechanism of Action: A Multi-Faceted Approach
This compound exerts its biological effects through a multi-pronged mechanism, primarily characterized by the inhibition of late-stage autophagy, induction of apoptosis via mitochondrial dysfunction, and modulation of several key signaling cascades implicated in cell survival and proliferation.
Inhibition of Autophagy
A primary and well-documented mechanism of this compound is its role as a late-stage autophagy inhibitor.[1][2] Autophagy is a cellular self-degradation process essential for maintaining homeostasis, where cellular components are sequestered in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. This compound disrupts this process by blocking the fusion of autophagosomes with lysosomes.[1][3] This blockade leads to the accumulation of autophagosomes within the cell.[4][5] Mechanistically, this is thought to occur through the inhibition of the recruitment of RAB7A to lysosomes.[1][2]
Induction of Apoptosis and Mitochondrial Dysfunction
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[4][6] This apoptotic induction is intrinsically linked to its ability to cause mitochondrial dysfunction.[6] Treatment with this compound leads to a loss of mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic pathway.[7] This is followed by the release of pro-apoptotic factors from the mitochondria, ultimately leading to the activation of caspases and execution of apoptosis.[4]
Modulation of Signaling Pathways
This compound has been shown to modulate several critical intracellular signaling pathways involved in cell growth, proliferation, and survival. These include:
-
PI3K/AKT Pathway: this compound inhibits the phosphorylation of key components of the PI3K/AKT pathway, such as PI3K and AKT, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[8]
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is activated in response to this compound treatment, contributing to the induction of apoptosis.[9][10]
-
JAK2/STAT3 Signaling Pathway: this compound has been observed to suppress the activation of the JAK2/STAT3 pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[7]
Quantitative Data
The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at 20 µM | 24, 48, 72 | CCK-8 |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective at 20 µM | 48 | MTT |
| SW620 | Colorectal Cancer | 70.96 nM (Erianin, a similar compound) | 24 | MTT |
| HCT116 | Colorectal Cancer | 106.52 nM (Erianin, a similar compound) | 24 | MTT |
| SaOS-2 | Osteosarcoma | Not explicitly stated, but effective at 40-80 µM | Not specified | CCK-8 |
| 143B | Osteosarcoma | Not explicitly stated, but effective at 40-80 µM | Not specified | CCK-8 |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 10-20 µM | 48 | CCK-8 |
| H520 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 10-20 µM | 48 | CCK-8 |
| SPC-A1 | Non-Small Cell Lung Cancer | Not explicitly stated, but effective at 10-20 µM | 48 | CCK-8 |
| SGC-7901 | Gastric Cancer | Not explicitly stated, but effective at 20-80 µM | 24 | CCK-8 |
| BGC-823 | Gastric Cancer | Not explicitly stated, but effective at 20-80 µM | 24 | CCK-8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Autophagy Flux Assay (LC3 and LAMP1 Co-localization)
-
Cell Transfection: Transfect cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid. In this system, autophagosomes appear as yellow puncta (mRFP and GFP colocalization), while autolysosomes appear as red puncta (GFP fluorescence is quenched in the acidic lysosomal environment).
-
Treatment: Treat the transfected cells with this compound for the desired time.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for the lysosomal marker LAMP1.
-
Confocal Microscopy: Visualize the cells using a confocal microscope.
-
Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in yellow puncta without a corresponding increase in red puncta indicates a blockage of autophagic flux. Co-localization analysis between LC3 and LAMP1 can also be performed, where a lack of co-localization after treatment suggests inhibition of fusion.[1][11][12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[13][14]
Western Blot Analysis for Signaling Pathways
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, p-JNK, JNK, p-STAT3, STAT3, LC3B, LAMP1) overnight at 4°C.[7][8][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's multifaceted mechanism of action.
Caption: this compound's inhibition of the autophagic process.
Caption: The intrinsic apoptotic pathway induced by this compound.
Caption: A generalized workflow for Western Blot analysis.
References
- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liensinine pretreatment reduces inflammation, oxidative stress, apoptosis, and autophagy to alleviate sepsis acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Autophagic Inhibition via Lysosomal Integrity Dysfunction Leads to Antitumor Activity in Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis Induction in Primary Human Colorectal Cancer Cell Lines and Retarded Tumor Growth in SCID Mice by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]
Liensinine Perchlorate as an Autophagy Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine (B1675319) perchlorate (B79767), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a potent inhibitor of autophagy. This technical guide provides an in-depth overview of its mechanism of action, relevant signaling pathways, and experimental protocols for its use in research settings. Liensinine perchlorate is characterized as a late-stage autophagy inhibitor, primarily functioning by blocking the fusion of autophagosomes with lysosomes. This activity sensitizes cancer cells to conventional chemotherapeutic agents, presenting a promising avenue for combination therapies. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows to serve as a comprehensive resource for the scientific community.
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. While essential for cellular homeostasis, autophagy can also promote the survival of cancer cells under stress, such as during chemotherapy. Consequently, the inhibition of autophagy has become a significant strategy in cancer therapy. This compound has been identified as a novel and effective inhibitor of this process.[1][2] Unlike early-stage autophagy inhibitors that prevent the formation of autophagosomes, this compound acts at a later stage, leading to the accumulation of autophagosomes that are unable to fuse with lysosomes for degradation.[3][4][5] This guide will explore the molecular underpinnings of this inhibition and provide practical information for its application in a laboratory setting.
Mechanism of Action
This compound's primary mechanism as an autophagy inhibitor is the disruption of autophagosome-lysosome fusion.[1][3][4] This leads to a condition known as "autophagic flux blockage." The accumulation of autophagosomes, which can be observed through various experimental techniques, is a hallmark of its activity.
The molecular basis for this inhibition lies in its interference with the recruitment of the small GTPase RAB7A to lysosomes.[2] RAB7A is a crucial protein for the maturation of autophagosomes and their subsequent fusion with lysosomes. By preventing the localization of RAB7A to the lysosomal membrane, this compound effectively halts the final step of the autophagic process.[2]
It is important to note that this compound does not appear to affect the lysosomal pH.[6] This distinguishes it from other late-stage autophagy inhibitors like chloroquine (B1663885) and bafilomycin A1, which function by raising the lysosomal pH and thereby inactivating lysosomal hydrolases.
Signaling Pathways
The inhibitory action of this compound on autophagy intersects with several key signaling pathways that regulate cell survival and death.
Autophagy Pathway
The canonical autophagy pathway involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo. The autophagosome then fuses with a lysosome to form an autolysosome, where the cargo is degraded. This compound intervenes at the final fusion step.
References
- 1. This compound | Apoptosis | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
Unveiling the Pro-Apoptotic Power of Liensinine Perchlorate: A Technical Guide to its Role in Apoptosis Induction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has garnered significant attention for its potential as an anti-cancer agent. Its perchlorate (B79767) salt, liensinine perchlorate, has demonstrated potent pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's ability to induce apoptosis. We will dissect the key signaling pathways it modulates, present quantitative data from various studies, and provide detailed experimental protocols for assays central to investigating its apoptotic activity. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction to this compound and Apoptosis
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells are a cornerstone of oncology research.
This compound has emerged as a promising natural compound that can trigger apoptosis in various cancer models, including non-small-cell lung cancer, colorectal cancer, gastric cancer, breast cancer, and osteosarcoma. Its multi-targeted action on key cellular signaling pathways makes it a compelling candidate for further investigation and development.
Core Mechanisms of this compound-Induced Apoptosis
This compound orchestrates apoptosis through a multi-pronged attack on cancer cell survival machinery. The primary mechanisms involve the induction of the intrinsic mitochondrial pathway, modulation of critical survival signaling cascades, and the generation of reactive oxygen species (ROS).
The Intrinsic (Mitochondrial) Pathway of Apoptosis
The mitochondrial pathway is a central route to apoptosis, and it is a primary target of this compound.
This compound treatment disrupts the delicate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of mitochondrial integrity. Specifically, it upregulates the expression of pro-apoptotic members like Bax and downregulates anti-apoptotic members such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).
Once the mitochondrial outer membrane is compromised, cytochrome c is released from the intermembrane space into the cytosol. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome. This protein complex recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, primarily caspase-3. Active caspase-3 then orchestrates the dismantling of the cell by cleaving a plethora of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Foundational Research on the Biological Activities of Liensinine Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant attention in recent pharmacological research. Its perchlorate (B79767) salt, Liensinine perchlorate, has demonstrated a wide spectrum of biological activities, positioning it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth overview of the foundational research on this compound's biological activities, with a focus on its anti-cancer effects, role as an autophagy modulator, and impact on key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Anti-Cancer Activity
This compound has exhibited potent anti-cancer properties across various cancer types in both in-vitro and in-vivo studies. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.
In-Vitro Studies
A summary of the cytotoxic effects of this compound on various cancer cell lines is presented in Table 1. The compound has shown significant inhibitory activity against osteosarcoma, non-small-cell lung cancer (NSCLC), colorectal cancer, and breast cancer cell lines.
| Cancer Type | Cell Line | IC50 Value | Key Observations |
| Osteosarcoma | SaOS-2 | Not explicitly defined, but effects observed at 40 µM and 80 µM | Dose-dependent increase in apoptosis and G0/G1 phase cell cycle arrest.[1] |
| Osteosarcoma | 143B | Not explicitly defined, but effects observed at 40 µM and 80 µM | Dose-dependent increase in apoptosis and G0/G1 phase cell cycle arrest.[1] |
| Non-Small-Cell Lung Cancer | A549, H520, SPC-A1 | Not explicitly defined, but toxic effects observed in a concentration-dependent manner | Inhibition of cell proliferation and colony formation.[2] |
| Colorectal Cancer | HCT116, LoVo | Not explicitly defined, but inhibitory effects observed | Induces apoptosis and inhibits proliferation and colony-forming ability in a dose-dependent manner.[3][4] |
| Breast Cancer | MDA-MB-231, MCF-7 | Not explicitly defined, but growth inhibition observed | Induces apoptosis and inhibits proliferation.[5][6] |
Table 1: In-Vitro Anti-Cancer Activity of this compound
Further quantitative analysis of this compound's effects on osteosarcoma cell lines is detailed in Table 2.
| Parameter | Cell Line | Concentration | Result |
| Apoptosis Rate | SaOS-2 | 40 µM | 9.6% |
| 80 µM | 32.2% | ||
| 143B | 40 µM | 8.7% | |
| 80 µM | 27.4% | ||
| G0/G1 Phase Arrest | SaOS-2 | 40 µM | 51.4% |
| 80 µM | 55.9% | ||
| 143B | 40 µM | 49.5% | |
| 80 µM | 54.1% | ||
| ROS Production (Fold Change) | SaOS-2 | 40 µM | 4.6 |
| 80 µM | 5.1 | ||
| 143B | 40 µM | 3.9 | |
| 80 µM | 4.5 | ||
| GSSG/GSH Ratio | SaOS-2 | 40 µM | 0.51 |
| 80 µM | 0.71 | ||
| 143B | 40 µM | 0.42 | |
| 80 µM | 0.64 |
Table 2: Quantitative Effects of this compound on Osteosarcoma Cells [1]
In-Vivo Studies
The anti-tumor efficacy of this compound has been validated in several xenograft models. A summary of these findings is presented in Table 3.
| Cancer Type | Xenograft Model | Dosage | Key Observations |
| Gastric Cancer | SGC7901 cells in nude mice | 10 µM, injected every 2 days | Markedly inhibited tumor burden and reduced Ki-67 expression.[7] |
| Non-Small-Cell Lung Cancer | A549 cells in nude mice | 5 mg/kg/d and 20 mg/kg/d for 25 days | A clear reduction trend was observed in both tumor volume and weight.[8] |
| Intrahepatic Cholangiocarcinoma | Hucc-T1 cells in nude mice | 10 mg/kg and 20 mg/kg, every 2 days for 2 weeks | Significant inhibition of tumor growth.[9] |
Table 3: In-Vivo Anti-Cancer Activity of this compound
Modulation of Autophagy
This compound has been identified as a late-stage autophagy inhibitor. It acts by blocking the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes. This activity can sensitize cancer cells to chemotherapy. In breast cancer cells, co-treatment with Liensinine and doxorubicin (B1662922) resulted in a pronounced increase in the release of cytochrome c from the mitochondria, indicating an enhancement of apoptosis.
Signaling Pathway Modulation
The biological activities of this compound are mediated through its influence on various intracellular signaling pathways.
JAK2/STAT3 Signaling Pathway
In osteosarcoma cells, this compound has been shown to suppress the JAK2/STAT3 signaling pathway in a dose-dependent manner. Treatment with 40 µM and 80 µM of Liensinine significantly inhibited the phosphorylation of STAT3 and JAK2. This inhibition is believed to be mediated by an increase in reactive oxygen species (ROS).
JNK Signaling Pathway
In colorectal cancer cells, the induction of apoptosis by this compound is accompanied by the activation of the JNK signaling pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is another target of Liensinine. While the precise quantitative effects are still under investigation, studies suggest that Liensinine can modulate this pathway, which is crucial in cell proliferation and differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound.
Cell Viability Assay (CCK-8)
References
- 1. The Wnt/β-Catenin/LEF1 Pathway Promotes Cell Proliferation at Least in Part Through Direct Upregulation of miR-17-92 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liensinine and Nuciferine, Bioactive Components of Nelumbo nucifera, Inhibit the Growth of Breast Cancer Cells and Breast Cancer-Associated Bone Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
preliminary investigation into Liensinine perchlorate's therapeutic potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Liensinine (B1675319) perchlorate (B79767), a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the preliminary investigations into the therapeutic potential of Liensinine perchlorate, with a particular focus on its anticancer properties. We delve into its mechanisms of action, summarizing key quantitative data from preclinical studies and detailing the experimental protocols used to elucidate its effects. Furthermore, this guide presents visual representations of the core signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Liensinine, and its perchlorate salt, have demonstrated a spectrum of biological effects, including anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, and notable anti-cancer activities.[1][2][3] A significant body of research highlights its ability to induce apoptosis, inhibit cell proliferation, and modulate critical signaling pathways in various cancer cell lines. A key identified mechanism of action is its role as a late-stage autophagy and mitophagy inhibitor, functioning by obstructing the fusion of autophagosomes with lysosomes.[1][4][5][6][7] This guide synthesizes the current understanding of this compound's therapeutic potential, presenting the data and methodologies that underpin these findings.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize key data points from published studies.
Table 1: In Vitro Efficacy of this compound in Osteosarcoma Cell Lines
| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | G0/G1 Phase Arrest (%) | Colony Formation Efficiency (%) |
| SaOS-2 | 0 | 4.8 | 46.2 | 100.0 |
| 40 | 9.6 | 51.4 | 58.9 | |
| 80 | 32.2 | 55.9 | 23.7 | |
| 143B | 0 | 4.3 | 45.8 | 100.0 |
| 40 | 8.7 | 49.5 | 67.4 | |
| 80 | 27.4 | 54.1 | 30.3 |
Data extracted from a study on osteosarcoma cells.[1]
Table 2: In Vivo Efficacy of this compound in an Osteosarcoma Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition |
| Control | - | Baseline |
| Liensinine | 15 | Significant |
| Liensinine | 30 | Dose-dependent significant inhibition |
Data from a subcutaneous xenograft mouse model using 143B cells.[1]
Table 3: Effect of Liensinine on Glutathione Levels in Osteosarcoma Cells
| Cell Line | Treatment Concentration (µM) | GSH Concentration (µM) | GSSG Concentration (µM) | GSSG/GSH Ratio |
| SaOS-2 | 0 | 12.6 | 2.1 | 0.17 |
| 40 | 9.0 | 4.6 | 0.51 | |
| 80 | 7.5 | 5.3 | 0.71 | |
| 143B | 0 | 11.1 | 1.3 | 0.12 |
| 40 | 7.8 | 3.3 | 0.42 | |
| 80 | 6.2 | 3.9 | 0.64 |
Data showing the induction of oxidative stress by Liensinine.[1]
Key Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key cellular signaling pathways.
Inhibition of Late-Stage Autophagy
A primary mechanism of Liensinine is the inhibition of late-stage autophagy by blocking the fusion of autophagosomes with lysosomes.[6][7] This leads to an accumulation of autophagosomes, inducing cellular stress and sensitizing cancer cells to chemotherapeutic agents.[6][7] This effect is thought to be mediated by inhibiting the recruitment of RAB7A to lysosomes.[6]
Modulation of the JAK2/STAT3 Signaling Pathway
In osteosarcoma cells, Liensinine has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[1][8] This inhibition is mediated by an increase in intracellular reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis.[1]
Inhibition of the PI3K/AKT Signaling Pathway
Liensinine has also been found to inhibit the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) signaling pathway in gastric and gallbladder cancer cells.[4][9][10] This inhibition contributes to the induction of apoptosis and cell cycle arrest.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments.
Cell Viability and Proliferation Assays
-
Cell Counting Kit-8 (CCK-8) Assay:
-
Seed cancer cells (e.g., A549, H520, SPC-A1, SaOS-2, 143B) in 96-well plates at a density of 5x10³ cells/well and culture overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40, 80 µM) for 24 to 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[2][3]
-
-
Colony Formation Assay:
-
Seed cells in 6-well plates at a low density (e.g., 300-500 cells/well).
-
After 24 hours, treat with different concentrations of this compound for 48 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days until colonies are visible.
-
Fix the colonies with a methanol:acetic acid solution (4:1) and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells) to determine the cloning efficiency.[2]
-
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry for Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound for the desired time and concentration.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
-
Flow Cytometry for Cell Cycle Analysis:
-
After treatment with this compound, harvest and fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]
-
Western Blotting
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, p-PI3K, p-AKT, Bcl-2, Bax, Cleaved Caspase-3, LC3B) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][2]
In Vivo Xenograft Model
-
Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁷ 143B cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
When tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 15 and 30 mg/kg) or vehicle control via intraperitoneal injection on a predetermined schedule (e.g., every two days) for a specified duration (e.g., two weeks).
-
Monitor tumor volume and body weight regularly.
-
At the end of the experiment, excise and weigh the tumors. Tissues can be further analyzed by immunohistochemistry or Western blotting.[1][3]
Conclusion and Future Directions
The preliminary investigations into this compound reveal its significant potential as a therapeutic agent, particularly in the context of oncology. Its multifaceted mechanism of action, involving the inhibition of autophagy and the modulation of key cancer-related signaling pathways such as JAK2/STAT3 and PI3K/AKT, positions it as an attractive candidate for further drug development. The quantitative data from in vitro and in vivo studies provide a solid foundation for its anti-tumor efficacy.
Future research should focus on several key areas. Firstly, a more extensive evaluation across a broader range of cancer types is warranted to determine the full spectrum of its activity. Secondly, detailed pharmacokinetic and toxicological studies are essential to establish its safety profile and dosing regimens for potential clinical applications. Furthermore, investigating the synergistic effects of this compound with existing chemotherapeutic drugs and targeted therapies could unveil novel and more effective combination treatment strategies. The detailed protocols and pathway diagrams presented in this guide are intended to serve as a valuable resource to stimulate and support these future research endeavors.
References
- 1. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway [jcancer.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanisms of Liensinine Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, has garnered significant attention for its diverse pharmacological activities. The perchlorate (B79767) salt of Liensinine is frequently utilized in research to investigate its potential as a therapeutic agent, particularly in the context of cancer biology. This technical guide provides an in-depth exploration of the known molecular targets and mechanisms of action of Liensinine perchlorate. While direct protein binding affinities remain to be fully elucidated, this document synthesizes the current understanding of its impact on crucial cellular signaling pathways, supported by detailed experimental methodologies and visual representations of the molecular cascades involved.
Core Molecular Interactions and Biological Effects
This compound primarily functions as a late-stage autophagy and mitophagy inhibitor. Its anti-neoplastic properties are attributed to its ability to modulate key signaling pathways that govern cell survival, proliferation, and apoptosis.
Inhibition of Autophagy
This compound disrupts the autophagy process by blocking the fusion of autophagosomes with lysosomes.[1][2] This inhibitory action leads to the accumulation of autophagosomes within the cell. The proposed mechanism involves the interference with the recruitment of the small GTPase RAB7A to lysosomes, a critical step for the fusion event.[1][2]
Modulation of Cancer-Related Signaling Pathways
Several studies have demonstrated the ability of this compound to influence signaling cascades integral to cancer progression:
-
PI3K/AKT/mTOR Pathway: Liensinine has been shown to inhibit the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3] Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis in cancer cells.
-
JAK2/STAT3 Pathway: Liensinine treatment has been observed to suppress the activation of the JAK2/STAT3 signaling pathway.[4][5] This pathway is often constitutively active in various cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. The inhibition is reportedly mediated by an increase in reactive oxygen species (ROS).[4]
Quantitative Data on Biological Activity
Direct binding affinities of this compound to specific molecular targets have not been extensively reported in the available literature. However, the effective concentrations at which it exerts its biological effects have been documented in various cancer cell lines.
| Cell Line | Assay | Effect | Effective Concentration | Reference |
| Breast Cancer (MDA-MB-231, MCF-7) | EGFP-LC3 Puncta Formation | Increased autophagosome accumulation | 10 µM | [1] |
| Osteosarcoma (SaOS-2, 143B) | Western Blot | Inhibition of p-STAT3 and p-JAK2 | 40 - 80 µM | [4] |
| Gastric Cancer (BGC-823, SGC-7901) | Cell Viability (MTT Assay) | Inhibition of cell proliferation | 20 - 120 µM | [6] |
| Colorectal Cancer Cells | Apoptosis Assay | Induction of apoptosis | Dose-dependent | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's molecular targets.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., BGC-823, SGC-7901) in 96-well plates at a density of 5x10³ cells/well and culture overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis for Signaling Proteins
This protocol is used to determine the effect of this compound on the phosphorylation and expression levels of proteins in signaling pathways like JAK2/STAT3.
-
Cell Lysis: Treat cells (e.g., SaOS-2, 143B) with this compound at desired concentrations (e.g., 40, 80 µM) for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Immunofluorescence for LC3 Puncta Formation
This method is used to visualize the accumulation of autophagosomes in cells treated with this compound.
-
Cell Culture and Transfection: Culture cells (e.g., MDA-MB-231) on glass coverslips. For enhanced visualization, cells can be transiently transfected with an EGFP-LC3 expression vector.
-
Treatment: Treat the cells with this compound (e.g., 10 µM) for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Staining (for endogenous LC3): Incubate with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing DAPI for nuclear staining.
-
Microscopy: Observe the cells under a fluorescence microscope. The formation of distinct green puncta (in EGFP-LC3 transfected cells) or fluorescently labeled puncta indicates the accumulation of autophagosomes.
-
Quantification: Count the number of puncta per cell in multiple fields of view to quantify the level of autophagy inhibition.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer this compound (e.g., 10 µM injected into the tumor) or a vehicle control every two days.
-
Tumor Measurement: Measure the tumor volume and mouse body weight regularly.
-
Endpoint Analysis: At the end of the experiment, euthanize the mice and excise the tumors.
-
Histological and Molecular Analysis: Analyze the tumors for markers of proliferation (e.g., Ki-67) and apoptosis via immunohistochemistry or Western blotting.
Visualizing the Molecular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by this compound.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant anti-cancer potential. Its ability to inhibit late-stage autophagy and modulate critical signaling pathways like PI3K/AKT/mTOR and JAK2/STAT3 underscores its multifaceted mechanism of action. However, the precise molecular entities that this compound directly binds to remain an area for future investigation. The identification of its direct targets through advanced techniques such as affinity purification-mass spectrometry, drug affinity responsive target stability (DARTS), or thermal shift assays will be crucial for a complete understanding of its pharmacology and for the rational design of more potent and specific derivatives for therapeutic applications. Further research should also focus on elucidating the full spectrum of its off-target effects and its safety profile in more comprehensive preclinical models.
References
- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
basic properties and characteristics of Liensinine perchlorate for researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine (B1675319) perchlorate (B79767), an isoquinoline (B145761) alkaloid derived from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a compound of significant interest in pharmacological research.[] This technical guide provides a comprehensive overview of the fundamental properties and biological activities of Liensinine perchlorate for researchers in drug discovery and development. It details its physicochemical characteristics, summarizes its diverse biological effects—including anticancer, anti-inflammatory, and neuroprotective activities—and elucidates its mechanisms of action, primarily focusing on the modulation of key cellular signaling pathways. This document includes structured data tables, detailed experimental methodologies, and visual diagrams of signaling pathways to facilitate a deeper understanding and further investigation of this compound's therapeutic potential.
Physicochemical Properties
This compound is a white powder with a high purity of over 98%, as determined by high-performance liquid chromatography (HPLC).[][2] It is an alkaloid compound and its stability has been studied, with a predicted shelf life of approximately 3 months at 25°C for a liensinine injection formulation.[3]
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₂N₂O₆·HClO₄ | [4][5] |
| Molecular Weight | 711.2 g/mol | [4][5][6] |
| CAS Number | 2385-63-9 | [4][5] |
| Appearance | White powder | [] |
| Purity | >98% (HPLC) | [][2] |
| Solubility | Soluble in DMSO (100 mg/mL or 140.6 mM) | [7] |
| Storage | Powder: -20°C in the dark. Stock Solutions: -80°C for up to 1 year. | [7] |
| IUPAC Name | 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid | [4][6] |
Biological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, with its anticancer properties being the most extensively studied. It has demonstrated efficacy against a variety of cancer cell lines and in in-vivo animal models. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of autophagy, and modulation of critical cellular signaling pathways.
Anticancer Activity
Liensinine has shown significant anti-tumor effects in various cancers:
-
Gastric Cancer: It inhibits proliferation and induces apoptosis in gastric cancer cells by increasing reactive oxygen species (ROS) levels and inhibiting the PI3K/Akt signaling pathway.[4][8] In vivo studies using mouse models have confirmed that liensinine can markedly inhibit tumor growth.[4][9]
-
Non-Small-Cell Lung Cancer (NSCLC): Liensinine inhibits the growth of NSCLC cells by inducing apoptosis and blocking autophagic flux at a late stage.[10]
-
Breast Cancer: It sensitizes breast cancer cells to chemotherapy by inhibiting autophagy/mitophagy through the blockade of autophagosome-lysosome fusion.[11] Liensinine and the related compound nuciferine (B1677029) inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.[12]
-
Osteosarcoma: Liensinine induces apoptosis and G0/G1 cell cycle arrest in osteosarcoma cells through ROS-mediated suppression of the JAK2/STAT3 signaling pathway.[13][14]
-
Colorectal Cancer: It is suggested to effectively induce apoptosis in colon cancer cells.[]
-
Prostate Cancer: Along with neferine (B1663666) and isoliensinine (B150267), liensinine shows antiandrogenic effects by inhibiting 5-α-reductase and androgen receptor expression via the PI3K/Akt signaling pathway.[15]
-
Hepatocellular Carcinoma (HCC): Liensinine reshapes the tumor immune microenvironment and enhances immunotherapy by reprogramming cancer cell metabolism through the AMPK-HIF-1α axis.[16]
Anti-inflammatory Activity
Liensinine demonstrates significant anti-inflammatory properties. It has been shown to reduce acute lung injury induced by lipopolysaccharide (LPS) by inhibiting the activation of the NF-κB signaling pathway.[6] It also alleviates sepsis-induced acute liver injury by inhibiting the NF-κB and MAPK pathways in an Nrf2-dependent manner.[17][18]
Neuroprotective Effects
Liensinine has shown potential as a neuroprotective agent. It can ameliorate ischemia-reperfusion-induced brain injury by inhibiting autophagy via the PI3K/Akt signaling pathway.[[“]]
Key Signaling Pathways Modulated by Liensinine
The biological effects of Liensinine are mediated through its interaction with several key intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Liensinine has been shown to inhibit this pathway in several cancer types, including gastric and prostate cancer, leading to apoptosis and reduced cell proliferation.[4][15] In the context of acute lung injury and neuroprotection, liensinine's regulation of autophagy is also mediated through the PI3K/Akt/mTOR pathway.[[“]][20]
Caption: Liensinine inhibits the PI3K/Akt/mTOR signaling pathway.
JAK2/STAT3 Pathway
The JAK2/STAT3 pathway is involved in cell proliferation and survival. Liensinine has been found to suppress this pathway in osteosarcoma cells, contributing to its anti-tumor effects.[13][14] This inhibition is mediated by an increase in intracellular ROS.[14]
Caption: Liensinine suppresses the JAK2/STAT3 pathway via ROS induction.
NF-κB Pathway
The NF-κB pathway is a key regulator of inflammation.[21] Liensinine exerts its anti-inflammatory effects by inhibiting the activation of this pathway, thereby reducing the production of pro-inflammatory cytokines.[6][17]
Caption: Liensinine inhibits the NF-κB inflammatory pathway.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Liensinine has been shown to modulate the MAPK pathway, contributing to its anti-inflammatory and anti-cancer effects.[17] Specifically, the related compound isoliensinine has been shown to induce apoptosis through the p38 MAPK and JNK pathways.[22]
Caption: Liensinine analogs activate MAPK pathways to induce apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on Liensinine. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Liensinine on the viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (or Liensinine) in serum-free media and incubate for the desired time (e.g., 24 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Flow Cytometry)
This protocol is for quantifying Liensinine-induced apoptosis.
-
Cell Treatment: Treat cancer cells with Liensinine at various concentrations for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis for Signaling Proteins
This protocol is for detecting changes in protein expression and phosphorylation in signaling pathways.
-
Protein Extraction: Treat cells with Liensinine, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of Liensinine in vivo.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ Huh7 cells) into the flanks of immunodeficient mice (e.g., BALB/c nude mice).[16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).[16]
-
Treatment: Randomly assign mice to control and treatment groups. Administer Liensinine (e.g., 20 mg/kg daily via intraperitoneal injection) or vehicle control.[16]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a promising natural compound with a wide range of biological activities, particularly in the field of oncology. Its ability to induce apoptosis, inhibit autophagy, and modulate key signaling pathways like PI3K/Akt, JAK2/STAT3, and NF-κB underscores its therapeutic potential. This guide provides a foundational resource for researchers to explore the multifaceted properties of this compound and to design further preclinical and clinical investigations. The provided experimental frameworks can serve as a starting point for more detailed studies into its mechanisms of action and potential applications in various disease models.
References
- 2. biolinkk.com [biolinkk.com]
- 3. [Stability of liensinine injection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Liensinine reduces acute lung injury brought on by lipopolysaccharide by inhibiting the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The antiandrogenic effect of neferine, liensinine, and isoliensinine by inhibiting 5-α-reductase and androgen receptor expression via PI3K/AKT signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liensinine alleviates sepsis-induced acute liver injury by inhibiting the NF-κB and MAPK pathways in an Nrf2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. consensus.app [consensus.app]
- 20. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. KEGG PATHWAY: map04064 [kegg.jp]
- 22. researchgate.net [researchgate.net]
The Role of Liensinine Perchlorate in JNK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, and its perchlorate (B79767) salt, have demonstrated significant potential in cellular regulation, particularly in the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway. This technical guide provides an in-depth analysis of the effects of liensinine perchlorate on the JNK pathway, consolidating findings on its induction of apoptosis and its interplay with reactive oxygen species (ROS). Detailed experimental protocols for key assays and a comprehensive summary of quantitative data are presented to support further research and drug development in this area.
Introduction
The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in response to cellular stress, inflammation, and apoptosis.[1] Dysregulation of the JNK pathway is implicated in various pathologies, including cancer and neurodegenerative diseases, making it a key target for therapeutic intervention.
This compound, a salt form of liensinine, offers similar biological activity with potentially altered solubility, making it a compound of interest for pharmacological studies.[2] Research indicates that this compound can modulate the JNK pathway, often leading to apoptosis in cancer cells. This guide will explore the mechanisms underlying this effect, with a focus on its induction of mitochondrial dysfunction and oxidative stress.
Mechanism of Action: this compound and the JNK Signaling Pathway
This compound has been shown to activate the JNK signaling pathway, leading to a cascade of downstream events culminating in apoptosis.[3] This activation is often linked to the induction of mitochondrial dysfunction and an increase in intracellular reactive oxygen species (ROS).
The proposed mechanism involves the following key steps:
-
Induction of Mitochondrial Dysfunction: this compound treatment can lead to a decrease in mitochondrial membrane potential.[3]
-
Increased ROS Production: The disruption of mitochondrial function contributes to an increase in the production of ROS.
-
Activation of JNK Signaling: Elevated ROS levels act as a trigger for the phosphorylation and activation of JNK.[3]
-
Modulation of Apoptotic Proteins: Activated JNK can then modulate the expression and activity of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio.[3]
-
Induction of Apoptosis: The culmination of these events is the initiation of the apoptotic cascade, leading to programmed cell death.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of liensinine.
Table 1: IC50 Values of Liensinine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | Not specified, significant inhibition at 60 µM | 24 | [4] |
| MCF-7 | Breast Cancer | Not specified, significant inhibition at 60 µM | 24 | [4] |
| BGC823 | Gastric Cancer | Not specified, significant inhibition at 40-120 µM | 48 | |
| SGC7901 | Gastric Cancer | Not specified, significant inhibition at 40-120 µM | 48 | |
| A549 | Non-small-cell Lung Cancer | Concentration-dependent toxicity observed | Not specified | [5] |
| H520 | Non-small-cell Lung Cancer | Concentration-dependent toxicity observed | Not specified | [5] |
| SPC-A1 | Non-small-cell Lung Cancer | Concentration-dependent toxicity observed | Not specified | [5] |
| SaOS-2 | Osteosarcoma | Significant viability reduction at 5 µM | 24 | [5] |
| MG-63 | Osteosarcoma | Significant viability reduction at 5 µM | 24 | [5] |
| 143B | Osteosarcoma | Significant viability reduction at 5 µM | 24 | [5] |
| U2OS | Osteosarcoma | Significant viability reduction at 5 µM | 24 | [5] |
Table 2: Effects of Liensinine on Apoptosis and Related Markers
| Cell Line | Treatment | Effect | Quantitative Data | Reference |
| MDA-MB-231 | Liensinine | Increased Bax/Bcl-2 ratio | Not specified | [4] |
| MCF-7 | Liensinine | Increased Bax/Bcl-2 ratio | Not specified | [4] |
| A549 | Liensinine | Increased apoptotic cells | Concentration-dependent | [5] |
| SPC-A1 | Liensinine | Increased apoptotic cells | Concentration-dependent | [5] |
| SaOS-2 | 40 µM Liensinine | G0/G1 phase arrest | 46.2% to 51.4% | [5] |
| SaOS-2 | 80 µM Liensinine | G0/G1 phase arrest | 46.2% to 55.9% | [5] |
| 143B | 40 µM Liensinine | G0/G1 phase arrest | 45.8% to 49.5% | [5] |
| 143B | 80 µM Liensinine | G0/G1 phase arrest | 45.8% to 54.1% | [5] |
| DLD-1 & HT29 | up to 20 µM this compound | Increased p-JNK expression | Dose-dependent | [3] |
| DLD-1 & HT29 | up to 20 µM this compound | Increased Bax expression | Dose-dependent | [3] |
| DLD-1 & HT29 | up to 20 µM this compound | Decreased Bcl-2 expression | Dose-dependent | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effect on the JNK signaling pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution[6]
-
96-well plates
-
Cancer cell lines (e.g., HT29, DLD-1)[3]
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)[3]
-
This compound stock solution (dissolved in DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired incubation times (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Remove the medium and add 100-150 µL of DMSO or solubilization solution to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)
This protocol measures the intracellular accumulation of ROS following treatment with this compound.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)[8]
-
Phosphate-buffered saline (PBS)
-
Culture medium without phenol (B47542) red
-
24-well plates or other suitable culture vessels
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable culture vessel and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells twice with PBS.
-
Incubate the cells with a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.[8][9]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.[2]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[10]
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed and treat cells with this compound as described previously.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.[11]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[10][11]
-
Add 400 µL of 1X binding buffer to each tube.[10]
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for JNK Pathway Proteins
This protocol is used to detect the expression and phosphorylation status of JNK and related proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13]
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies[13]
-
Chemiluminescent substrate (ECL)[14]
-
Imaging system
Procedure:
-
Treat cells with this compound and harvest.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
Conclusion
This compound demonstrates a clear and potent effect on the JNK signaling pathway, primarily through the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis in cancer cells. The provided data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this natural compound. Future studies should focus on elucidating the precise molecular targets of this compound within the JNK cascade and exploring its efficacy and safety in preclinical and clinical settings.
References
- 1. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 12. origene.com [origene.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Liensinine Perchlorate: A Deep Dive into its Anti-Arrhythmic Properties and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has garnered significant attention for its diverse pharmacological activities, including potent anti-arrhythmic effects.[1][2] This technical guide provides a comprehensive overview of the anti-arrhythmic properties of liensinine perchlorate (B79767) and its derivatives, focusing on the underlying molecular mechanisms. We will delve into its effects on cardiac action potentials and ion channels, present quantitative data in a structured format, detail key experimental protocols, and visualize complex pathways and workflows to offer a clear and in-depth understanding for researchers in cardiovascular pharmacology and drug development.
Introduction to Liensinine and its Anti-Arrhythmic Potential
Arrhythmias, or irregular heartbeats, are a major cause of cardiovascular morbidity and mortality.[3] Current anti-arrhythmic drugs, while effective to an extent, are often limited by significant side effects, including the potential for pro-arrhythmia.[4] This has driven the search for novel therapeutic agents with improved safety and efficacy profiles.
Liensinine, an active constituent of a traditional Chinese medicine, has been reported to antagonize ventricular arrhythmias, relax smooth muscle, and exhibit hypotensive effects.[1][2] Cellular electrophysiological studies have begun to unravel the mechanisms behind these effects, suggesting that liensinine and its analogues act on multiple cardiac ion channels, a characteristic of some of the most effective anti-arrhythmic drugs.[5][6] This multi-channel blocking capability positions liensinine as a promising candidate for further investigation and development.
Electrophysiological Effects of Liensinine and its Derivatives
The primary anti-arrhythmic action of a drug is determined by its effect on the cardiac action potential (AP). Liensinine and its derivatives have been shown to modulate the AP in ventricular myocytes, primarily by affecting its duration and amplitude.
Modulation of Action Potential Duration (APD)
Studies on liensinine and its chemosynthetic derivative, diacetyl-liensinine, reveal a complex, concentration-dependent effect on APD.
-
Prolongation at Lower Concentrations: At concentrations of 10 µM and 30 µM, diacetyl-liensinine significantly prolongs the action potential duration at both 50% and 90% repolarization (APD50 and APD90).[6] This effect is characteristic of Class III anti-arrhythmic drugs, which primarily act by blocking potassium channels responsible for repolarization.[7] Prolonging the APD increases the effective refractory period, making the heart less susceptible to re-entrant arrhythmias.[7]
-
Shortening at Higher Concentrations: Conversely, at a higher concentration of 100 µM, diacetyl-liensinine shortens APD50 and APD90.[6]
-
Isoliensinine (B150267) Effects: Isoliensinine, another related compound, has been shown to shorten the action potential duration.[8]
Effects on Action Potential Amplitude and Depolarization
Liensinine has been observed to suppress the amplitude of the action potential.[5] Similarly, isoliensinine reduces both the AP amplitude (APA) and the maximum depolarization velocity (Vmax), without significantly affecting the resting membrane potential.[8] This suggests an inhibitory effect on the fast sodium channels responsible for the initial rapid depolarization (Phase 0) of the cardiac action potential, a hallmark of Class I anti-arrhythmic drugs.[3][9]
Molecular Mechanisms of Action: A Multi-Ion Channel Blocker
The diverse effects of liensinine on the cardiac action potential are a direct result of its interaction with multiple types of ion channels. This multi-target approach is a key aspect of its anti-arrhythmic mechanism.
Potassium Channel Blockade (Class III Action)
One of the most significant actions of liensinine is the blockade of potassium channels, which contributes to the prolongation of the action potential.[1][5]
-
Delayed Rectifier Potassium Current (IK): Diacetyl-liensinine inhibits the delayed rectifier potassium current (IK) in a concentration-dependent manner.[6] This current is crucial for Phase 3 repolarization of the action potential.[7]
-
hERG Current: Liensinine has been shown to inhibit the human ether-a-go-go-related gene (hERG) tail current in a dose-dependent manner, identifying it as a potential hERG channel blocker.[1] The hERG channel is responsible for the rapid component of the delayed rectifier potassium current (IKr).
-
Other Potassium Currents: Diacetyl-liensinine also inhibits the transient outward potassium current (Ito) and the inward rectifier potassium current (IK1).[6]
Sodium Channel Blockade (Class I Action)
Liensinine exhibits characteristics of a Class I anti-arrhythmic drug by blocking sodium channels.
-
Peak Sodium Current (INa): The suppression of AP amplitude and Vmax by liensinine and isoliensinine points to the blockade of the fast sodium current.[5][8] Isoliensinine, in particular, was found to inhibit the transient sodium current (INaT).[8]
-
Late Sodium Current (INaL): Isoliensinine also effectively inhibits the late sodium current (INaL), which is implicated in the generation of early afterdepolarizations (EADs) and arrhythmias.[8] By inhibiting INaL, isoliensinine can eliminate EADs induced by toxins like sea anemone toxin (ATX II).[8]
Calcium Channel Blockade (Class IV Action)
Inhibition of L-type calcium channels is another key component of liensinine's anti-arrhythmic profile, reflecting a Class IV action.[10][11][12]
-
L-type Calcium Current (ICa-L): Both liensinine and its derivatives, diacetyl-liensinine and isoliensinine, inhibit the L-type calcium current (ICa-L) in a concentration-dependent manner.[1][6][8] This action can help in controlling arrhythmias by reducing calcium influx, which plays a role in delayed afterdepolarizations (DADs).[8] Isoliensinine has been shown to eliminate DADs induced by high extracellular calcium.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of liensinine and its derivatives on cardiac electrophysiology as reported in the literature.
Table 1: Effects of Liensinine Derivatives on Action Potential Parameters in Rabbit Ventricular Myocytes
| Compound | Concentration | Effect on APD50 | Effect on APD90 | Effect on AP Amplitude (APA) | Effect on Max Depolarization Velocity (Vmax) |
| Diacetyl-liensinine | 10 µM | Prolongs | Prolongs | - | - |
| 30 µM | Prolongs | Prolongs | - | - | |
| 100 µM | Shortens | Shortens | - | - | |
| Isoliensinine | Concentration-dependent | Shortens | Shortens | Reduces | Reduces |
Table 2: Effects of Liensinine Derivatives on Cardiac Ion Currents in Rabbit Ventricular Myocytes
| Compound | Ion Current | Effect |
| Liensinine | Sodium Channels | Blockage[5] |
| Potassium Channels | Blockage[5] | |
| L-type Calcium Current | Blockage[1] | |
| hERG Current | Inhibition (dose-dependent)[1] | |
| Diacetyl-liensinine | L-type Calcium Current (ICa-L) | Inhibition (concentration-dependent)[6] |
| Delayed Rectifier K+ Current (IK) | Inhibition (concentration-dependent)[6] | |
| Transient Outward K+ Current (Ito) | Inhibition (concentration-dependent)[6] | |
| Inward Rectifier K+ Current (IK1) | Inhibition (concentration-dependent)[6] | |
| Isoliensinine | Transient Sodium Current (INaT) | Inhibition (concentration-dependent)[8] |
| Late Sodium Current (INaL) | Inhibition (concentration-dependent)[8] | |
| L-type Calcium Current (ICa-L) | Inhibition (concentration-dependent)[8] | |
| Inward Rectifier K+ Current (IK1) | No significant effect[8] | |
| Delayed Rectifier K+ Current (IK) | No significant effect[8] |
Key Experimental Protocols
The primary methodology used to elucidate the electrophysiological effects of liensinine perchlorate is the whole-cell patch-clamp technique . This powerful technique allows for the direct measurement of ion currents flowing across the membrane of a single cardiac myocyte.
Isolation of Ventricular Myocytes
-
Animal Model: Studies typically utilize adult rabbits.[6][8]
-
Heart Excision: The rabbit is heparinized and anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta, first with a calcium-free Tyrode's solution to stop contractions, and then with an enzymatic solution (e.g., containing collagenase and protease) to digest the extracellular matrix.
-
Cell Dissociation: The ventricular tissue is minced and gently agitated to release individual, rod-shaped, calcium-tolerant myocytes.
Whole-Cell Patch-Clamp Recording
-
Cell Plating: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries using a micropipette puller. The tip is then fire-polished to ensure a smooth surface for sealing.
-
Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic environment.
-
Giga-seal Formation: The micropipette is carefully maneuvered to touch the surface of a myocyte. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive continuity between the pipette interior and the cell cytoplasm.
-
Data Acquisition:
-
Voltage-Clamp Mode: The membrane potential is held constant ("clamped") at specific values by the patch-clamp amplifier. This allows for the direct measurement of the ionic currents that flow across the cell membrane at different potentials. Specific voltage protocols are used to isolate and study individual currents (e.g., INa, ICa-L, IK).
-
Current-Clamp Mode: A known amount of current is injected into the cell, and the resulting changes in membrane potential (the action potential) are recorded. This mode is used to study the effects of the drug on AP morphology, duration, and firing frequency.
-
-
Drug Application: this compound or its derivatives are applied to the myocyte via the external perfusion solution at varying concentrations.
Visualizing the Mechanisms and Workflows
Signaling Pathways and Drug Action
Caption: Mechanism of Liensinine's Anti-Arrhythmic Action.
Experimental Workflow
Caption: Experimental Workflow for Patch-Clamp Electrophysiology.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-arrhythmic agent, primarily through a multi-faceted mechanism involving the blockade of key cardiac sodium, potassium, and calcium ion channels. This profile gives it characteristics of Class I, III, and IV anti-arrhythmic drugs. Its ability to prolong the action potential duration, suppress aberrant electrical activity, and reduce the triggers for afterdepolarizations provides a strong rationale for its therapeutic potential.
The concentration-dependent effects observed with its derivatives highlight the need for careful dose-response studies to optimize therapeutic benefit while minimizing potential risks. Future research should focus on:
-
In vivo studies: Validating the anti-arrhythmic efficacy and safety of this compound in animal models of arrhythmia.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and screening new derivatives to identify compounds with enhanced potency and selectivity for specific ion channels.
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the therapeutic efficacy and safety of this compound in patients with various types of arrhythmias.
References
- 1. The Role of Biologically Active Ingredients from Natural Drug Treatments for Arrhythmias in Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 8. Isoliensinine Eliminates Afterdepolarizations Through Inhibiting Late Sodium Current and L-Type Calcium Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 10. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 11. Calcium Channel Blockers for High Blood Pressure: Types, Uses, Effects [webmd.com]
- 12. Calcium channel blockers: Types, uses, and side effects [medicalnewstoday.com]
Initial Studies on Liensinine Perchlorate for Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus (B1177795) plant), has garnered significant interest for its diverse pharmacological activities, including potent anti-hypertensive effects.[1][2] This technical guide provides an in-depth overview of the initial studies on liensinine and its perchlorate (B79767) salt in the context of hypertension research. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. While much of the literature refers to "liensinine," the perchlorate salt is often used in experimental settings, and it is generally understood that the biological activity is attributed to the liensinine molecule itself, with the salt form influencing physical properties such as solubility.
Core Findings: Mechanism of Action in Hypertension
Initial research indicates that liensinine perchlorate exerts its anti-hypertensive effects through a multi-faceted approach, primarily targeting vascular inflammation, oxidative stress, and the function of vascular smooth muscle cells (VSMCs). Two key signaling pathways have been identified as central to its mechanism: the Nrf2/HO-1 pathway and the MAPK/TGF-β1/Smad2/3 pathway .
Attenuation of Oxidative Stress and Inflammation via the Nrf2/HO-1 Pathway
In a model of Nω-nitro-L-arginine methyl ester (L-NAME)-induced gestational hypertension in rats, liensinine demonstrated a significant ability to reduce blood pressure and ameliorate hypertensive symptoms.[2][3] This effect is, at least in part, attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][3][4] Nrf2 is a critical transcription factor that regulates the expression of antioxidant proteins, thereby protecting against oxidative stress, a key contributor to endothelial dysfunction and hypertension.[2][3] By upregulating Nrf2 and HO-1, liensinine effectively suppresses inflammatory responses and oxidative stress injury in hypertensive models.[3][4]
Modulation of Vascular Remodeling through the MAPK/TGF-β1/Smad2/3 Pathway
In an Angiotensin II (Ang II)-induced hypertension model in mice, liensinine was shown to have a notable anti-hypertensive effect and to improve vascular remodeling. This study highlighted the role of the Mitogen-activated protein kinase (MAPK)/Transforming growth factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway in the protective effects of liensinine. The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and inflammation, while the TGF-β1/Smad2/3 pathway is a key regulator of fibrosis and tissue remodeling. By modulating these pathways, liensinine can inhibit the pathological changes in blood vessels associated with chronic hypertension.
Effects on Vascular Smooth Muscle Cells and Nitric Oxide Production
Liensinine has been shown to directly impact the function of vascular smooth muscle cells (VSMCs), which play a critical role in regulating blood pressure. It inhibits the proliferation and migration of VSMCs, processes that contribute to the thickening of blood vessel walls in hypertension.[1][5] Furthermore, liensinine has been observed to decrease the production of nitric oxide (NO) in macrophages, a key inflammatory mediator.[1][5] The regulation of NO is complex; while endothelial NO is a vasodilator, inducible NO synthase (iNOS) in inflammatory cells can contribute to vascular dysfunction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial studies on liensinine in hypertension and related cellular models.
Table 1: In Vivo Anti-Hypertensive Effects of Liensinine
| Experimental Model | Animal Model | Treatment and Dosage | Key Findings | Reference(s) |
| L-NAME-Induced Gestational Hypertension | Wistar Rats | Liensinine (dosage not specified in snippet) | Significantly decreased mean arterial pressure on days 8 and 18 of the study. | [2] |
| Angiotensin II-Induced Hypertension | Mice | Liensinine (dosage not specified in snippet) | Displayed an antihypertensive effect, reducing pulse wave conduction velocity and the thickness of the abdominal aorta vessel wall. |
Table 2: In Vitro Effects of Liensinine on Vascular Smooth Muscle Cells (VSMCs) and Macrophages
| Cell Type | Assay | Treatment Conditions | Key Findings | Reference(s) |
| Human VSMCs | MTT Assay (Cell Proliferation) | Liensinine (20 and 30 µg/mL) for 1h, followed by PDGF-BB (20 ng/mL) for 24h | Decreased cell proliferation to 67.16% and 47.02%, respectively. | [1] |
| Human VSMCs | Gelatin Zymography (MMP-9 Activity) | Liensinine pretreatment followed by TNF-α stimulation | Decreased TNF-α induced MMP-9 enzymatic activity in a concentration-dependent manner. | [1][5] |
| RAW 264.7 Macrophages | Griess Assay (Nitric Oxide Production) | Liensinine treatment in LPS-stimulated cells | Decreased nitric oxide generation. | [1][5] |
Experimental Protocols
This section provides a detailed overview of the methodologies for key experiments cited in the initial studies of liensinine.
In Vivo Hypertension Models
-
Animal Model: Pregnant Wistar rats.
-
Induction of Hypertension: Administration of Nω-nitro-L-arginine methyl ester (L-NAME) in drinking water (e.g., 40 mg/kg/day).[6][7] L-NAME is a non-specific inhibitor of nitric oxide synthase (NOS), and its chronic administration leads to a sustained increase in blood pressure.[8]
-
Treatment: Oral administration of liensinine or vehicle control.
-
Blood Pressure Measurement: Mean arterial pressure (MAP) is measured at specified time points (e.g., days 8 and 18) using a non-invasive tail-cuff method or via direct arterial cannulation for continuous monitoring.[2]
-
Biochemical Analysis: 24-hour urine samples are collected to measure urinary protein as an indicator of renal damage.[2] Blood samples are collected to measure serum levels of inflammatory and oxidative stress markers.
-
Histological Analysis: Placental and aortic tissues are collected for histological examination (e.g., H&E staining) to assess pathological changes.[3]
-
Animal Model: Male mice.
-
Induction of Hypertension: Continuous subcutaneous infusion of Angiotensin II (Ang II) using osmotic mini-pumps. Ang II is a potent vasoconstrictor and a key component of the renin-angiotensin system.
-
Treatment: Oral administration of liensinine or vehicle control.
-
Blood Pressure Measurement: Systolic blood pressure is measured using a non-invasive tail-cuff system.
-
Vascular Function Assessment: Ultrasound is used to measure the pulse wave velocity and the thickness of the abdominal aorta wall as indicators of arterial stiffness and remodeling.
-
Histological Analysis: Aortic tissues are collected for histological analysis, including Hematoxylin and Eosin (H&E) staining and Sirius red staining for collagen deposition.
-
Protein Expression Analysis: Western blotting is performed on aortic tissue lysates to determine the expression levels of proteins in the MAPK/TGF-β1/Smad2/3 signaling pathway.
In Vitro Assays
-
Cell Line: Human vascular smooth muscle cells (VSMCs).
-
Protocol:
-
Seed VSMCs in 96-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of liensinine (e.g., 20 and 30 µg/mL) for 1 hour.[1]
-
Stimulate the cells with a pro-proliferative agent such as Platelet-Derived Growth Factor-BB (PDGF-BB; e.g., 20 ng/mL) for 24 hours.[1]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the control group (stimulated with PDGF-BB only).
-
-
Cell Line: Human VSMCs.
-
Protocol:
-
Culture VSMCs and pre-treat with different concentrations of liensinine.
-
Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α) to induce MMP-9 expression and secretion.[1]
-
Collect the conditioned media from the cell cultures.
-
Separate the proteins in the conditioned media on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
After electrophoresis, wash the gel to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer that allows for the enzymatic activity of MMPs.
-
Stain the gel with Coomassie Brilliant Blue.
-
Areas of MMP-9 activity will appear as clear bands on a blue background, indicating the digestion of the gelatin substrate. The intensity of the bands corresponds to the level of enzymatic activity.
-
-
Cell Line: RAW 264.7 macrophage cells.
-
Protocol:
-
Culture RAW 264.7 cells in 96-well plates.
-
Treat the cells with liensinine at various concentrations.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[1]
-
After a specific incubation period, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
The Griess reagent reacts with nitrite (B80452) (a stable product of NO oxidation) to form a colored azo compound.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
The concentration of nitrite, and thus the amount of NO produced, is determined by comparing the absorbance to a standard curve of sodium nitrite.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the anti-hypertensive effects of liensinine and a typical experimental workflow for its in vitro evaluation.
Caption: Liensinine activates the Nrf2/HO-1 signaling pathway to combat oxidative stress and inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Liensinine improves AngII-induced vascular remodeling via MAPK/TGF-β1/Smad2/3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved detection of nitric oxide radical (NO.) production in an activated macrophage culture with a radical scavenger, carboxy PTIO and Griess reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-NAME hypertension alters endothelial and smooth muscle function in rat aorta. Prevention by trandolapril and verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sacred Lotus (Nelumbo nucifera): An Ethnobotanical and Technical Guide to its Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nelumbo nucifera, commonly known as the sacred lotus (B1177795), holds a significant place in traditional medicine systems across Asia, including Ayurveda and Traditional Chinese Medicine.[1][2] For millennia, various parts of this aquatic perennial have been utilized for their therapeutic properties, treating a wide array of ailments from fever and diarrhea to more complex conditions like cardiovascular diseases and nervous disorders.[1][3] Modern phytochemical research has identified alkaloids as one of the primary classes of bioactive compounds responsible for the pharmacological effects of N. nucifera.[4][5] This technical guide provides a comprehensive overview of the ethnobotanical background of Nelumbo nucifera alkaloids, presents quantitative data on their distribution within the plant, details experimental protocols for their extraction and analysis, and elucidates their known signaling pathways.
Ethnobotanical Background
The use of Nelumbo nucifera in traditional medicine is extensive and well-documented. Different parts of the plant are employed to treat a variety of conditions, reflecting a deep-rooted empirical understanding of its medicinal properties.
-
Leaves: Traditionally used to treat conditions such as fever, diarrhea, and skin inflammation.[1] In Chinese medicine, they are employed to address hyperlipidemia, hematemesis (vomiting blood), and metrorrhagia (abnormal uterine bleeding).[6] The leaves are known to contain a variety of aporphine (B1220529) and benzylisoquinoline alkaloids.[4]
-
Seeds (Lotus Plumule/Embryo): The embryo within the lotus seed is particularly valued in Traditional Chinese Medicine for treating nervous disorders, insomnia, high fevers, and hypertension.[1] The primary alkaloids found in the lotus embryo are the bisbenzylisoquinoline alkaloids neferine (B1663666) and liensinine.[7]
-
Flowers: Lotus flowers have been traditionally used for their astringent and cardiotonic properties.[3] They are also employed in the treatment of diarrhea, cholera, and fever.[3]
-
Rhizomes (Roots): The rhizomes are consumed as a food and are also used in traditional medicine for their diuretic, anti-diabetic, and anti-inflammatory properties.[1]
The diverse therapeutic applications of N. nucifera across different cultures highlight the importance of its chemical constituents, particularly the alkaloids, which have been the focus of much modern scientific investigation.
Quantitative Analysis of Alkaloids
The concentration and composition of alkaloids in Nelumbo nucifera vary significantly depending on the plant part, geographical origin, and developmental stage.[7] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques used for the quantitative determination of these compounds.[4]
| Plant Part | Alkaloid | Concentration (mg/g dry weight unless otherwise specified) | Reference(s) |
| Leaves | Nuciferine (B1677029) | 4.37 ± 0.06 | [8] |
| N-nornuciferine | 1.1 - 837.7 mg/kg Fresh Weight | [2] | |
| O-nornuciferine | 5.8 - 1179.4 mg/kg Fresh Weight | [2] | |
| Roemerine | Present, variable concentration | [2] | |
| Anonaine | Present, variable concentration | [2] | |
| Total Alkaloids | 239.7 - 4214.8 mg/kg Fresh Weight | [2] | |
| Flower Buds | Nuciferine | Present, variable concentration | [1] |
| Nornuciferine | Present, variable concentration | [1] | |
| Armepavine | Present, variable concentration | [1] | |
| N-methylcoclaurine | 2.88 - 5.73 | [1] | |
| Total Alkaloids | 3.53 - 14.96 | [1] | |
| Seed Embryo (Plumule) | Neferine | 2-3% | [7] |
| Isoliensinine | 0.7-1.2% | [7] |
Experimental Protocols
This section provides an overview of common methodologies for the extraction, isolation, and analysis of alkaloids from Nelumbo nucifera.
Extraction of Alkaloids from Lotus Leaves
Objective: To extract crude alkaloids from dried lotus leaves.
Method: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Air-dry fresh lotus leaves and grind them into a fine powder.
-
Alkalinization: Moisten 1 g of the leaf powder with 2 mL of a 5% ammonia (B1221849) solution for 5 minutes. This step converts alkaloid salts into their free base form, which is more soluble in organic solvents.[8]
-
Extraction: Add 75 mL of petroleum ether to the moistened powder.[8]
-
Ultrasonication: Place the mixture in an ultrasonic bath and sonicate at 500 W and 53 kHz for 30 minutes.[8]
-
Filtration and Concentration: Filter the extract to remove solid plant material. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude alkaloid extract.
Isolation of Nuciferine using Flash Chromatography
Objective: To isolate and purify nuciferine from the crude alkaloid extract.
Methodology:
-
Column Preparation: Pack a flash chromatography column with silica (B1680970) gel.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable mobile phase. A common mobile phase for separating nuciferine is a mixture of hexane (B92381) and ethyl acetate. The polarity of the mobile phase can be gradually increased to facilitate the separation of different alkaloids.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure nuciferine.
-
Purification: Combine the pure fractions and evaporate the solvent to obtain purified nuciferine.
Quantification of Nuciferine by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of nuciferine in an extract.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 HPLC system or equivalent.[8]
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of methanol (B129727) and a suitable buffer (e.g., phosphate (B84403) buffer) at a specific ratio and pH.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where nuciferine shows maximum absorbance (e.g., 272 nm).
-
Standard Preparation: Prepare a series of standard solutions of pure nuciferine at known concentrations.
-
Sample Preparation: Dissolve a known weight of the extract in the mobile phase, filter it, and inject it into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the nuciferine standards against their concentrations. Determine the concentration of nuciferine in the sample by comparing its peak area to the calibration curve.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of Nelumbo nucifera alkaloids on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a specific density and allow them to adhere overnight.[[“]]
-
Treatment: Treat the cells with various concentrations of the alkaloid (e.g., neferine) for a specified period (e.g., 24, 48 hours).[[“]]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[[“]]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control cells.
Signaling Pathways and Mechanisms of Action
The alkaloids from Nelumbo nucifera exert their pharmacological effects through various signaling pathways. Understanding these mechanisms is crucial for drug development.
Anticancer Effects of Neferine
Neferine, a major alkaloid in the lotus seed embryo, has demonstrated significant anticancer activity through the induction of apoptosis and autophagy in various cancer cell lines.
-
Reactive Oxygen Species (ROS)-Mediated JNK Pathway: Neferine treatment can lead to an increase in intracellular ROS levels. This oxidative stress activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn triggers apoptosis.[10]
-
p38 MAPK Pathway: Neferine can also activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in apoptosis and cell cycle arrest.[4]
-
TGF-β/MST1/ROS Pathway: In non-small cell lung cancer cells, neferine has been shown to downregulate the transforming growth factor-beta (TGF-β) pathway, leading to the activation of the mammalian Ste20-like kinase 1 (MST1). This activation, coupled with increased ROS production, induces pyroptosis, a form of programmed cell death.[11]
Anti-Obesity Effects of Nuciferine
Nuciferine, a prominent alkaloid in lotus leaves, has shown potential in combating obesity through multiple mechanisms.
-
Dopamine (B1211576) Receptor Antagonism: Nuciferine and other lotus alkaloids act as antagonists at dopamine D1 and D2 receptors.[12] The dopaminergic system is involved in reward and motivation, including food-seeking behavior. By modulating this system, nuciferine may help in reducing food intake and promoting weight management.
-
AMPK and Akt-mTOR Signaling: Nuciferine can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[13] Activated AMPK can inhibit adipogenesis (the formation of fat cells) and promote fatty acid oxidation. Nuciferine also modulates the Akt-mTOR signaling pathway, which is involved in cell growth and proliferation, further contributing to its anti-adipogenic effects.[14]
-
Nrf2/HO-1 Pathway: Nuciferine can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[15] This pathway plays a crucial role in protecting cells from oxidative stress, which is often elevated in obesity.
Neuroprotective Effects of Nelumbo nucifera Alkaloids
Several alkaloids from N. nucifera, including nuciferine, neferine, and roemerine, exhibit neuroprotective properties by modulating various neurotransmitter systems and cellular pathways.
-
Dopaminergic and Serotonergic Systems: As mentioned, lotus alkaloids can interact with dopamine receptors. They also influence the serotonergic system, which is involved in mood regulation, sleep, and cognition.[1] This modulation of key neurotransmitter systems may contribute to the traditional use of lotus for nervous disorders.
-
Antioxidant and Anti-inflammatory Pathways: The neuroprotective effects of these alkaloids are also attributed to their ability to reduce oxidative stress and neuroinflammation, which are key pathological features of many neurodegenerative diseases.[1]
Conclusion
The rich ethnobotanical history of Nelumbo nucifera has provided a valuable foundation for modern scientific inquiry into its therapeutic potential. The alkaloids present in this plant have been identified as key bioactive constituents with a wide range of pharmacological activities, including anticancer, anti-obesity, and neuroprotective effects. This technical guide has summarized the traditional uses, quantitative distribution, experimental methodologies, and known signaling pathways of Nelumbo nucifera alkaloids. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their potential for development into novel therapeutic agents. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in this endeavor.
References
- 1. Neuroprotective Potential of Major Alkaloids from Nelumbo nucifera (Lotus): Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nuciferine modulates the gut microbiota and prevents obesity in high-fat diet-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neferine Enhances the Antitumor Effect of Mitomycin-C in Hela Cells Through the Activation of p38-MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Neferine induces p38 MAPK/JNK1/2 activation to modulate melanoma proliferation, apoptosis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Neferine induces apoptosis by modulating the ROS-mediated JNK pathway in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neferine inhibits the development of lung cancer cells by downregulating TGF‐β to regulate MST1/ROS‐induced pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tmrjournals.com [tmrjournals.com]
Methodological & Application
Application Notes and Protocols for Liensinine Perchlorate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has garnered significant interest in biomedical research due to its diverse pharmacological activities. The perchlorate (B79767) salt of liensinine is often used in research for its potential anticancer, anti-arrhythmic, and anti-hypertensive properties.[1][2][3][4] These application notes provide a detailed protocol for the preparation of liensinine perchlorate stock solutions for in vitro cell culture experiments, along with summaries of its biological activities and relevant experimental protocols.
Chemical Properties and Solubility
Proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results. The choice of solvent and storage conditions are paramount to maintaining the stability and activity of the compound.
Table 1: Chemical and Solubility Data for this compound
| Property | Value | Source |
| CAS Number | 2385-63-9 | TargetMol, Selleck Chemicals |
| Molecular Formula | C₃₇H₄₂N₂O₆·HClO₄ | BOC Sciences |
| Molecular Weight | 711.2 g/mol | BOC Sciences |
| Appearance | White to off-white powder | Biopurify |
| Solubility in DMSO | 7.11 mg/mL (10 mM) to 100 mg/mL (140.6 mM) | TargetMol, Selleck Chemicals |
| Storage of Powder | -20°C for up to 3 years | TargetMol |
| Storage in Solvent | -80°C for up to 1 year | TargetMol |
Note: The significant variation in reported DMSO solubility may be due to differences in compound purity, batch-to-batch variability, or the methodology used for solubility determination. It is recommended to start with a lower concentration or perform a solubility test with a small amount of the compound.
Preparation of this compound Stock Solution
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture applications. However, it is crucial to minimize the final concentration of DMSO in the cell culture medium as it can have cytotoxic effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best practice to keep the final concentration at or below 0.1% to avoid off-target effects.[5][6][7][8]
Materials
-
This compound powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, if starting with non-sterile powder or solvent)
Protocol for a 10 mM Stock Solution
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (711.2 g/mol ).
-
For 1 mL of 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 711.2 g/mol * 1000 mg/g = 7.11 mg
-
-
-
Weighing: In a sterile microcentrifuge tube, accurately weigh 7.11 mg of this compound powder.
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the powder.
-
Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can aid in dissolution if necessary.[9]
-
Sterilization (Optional): If the powder or DMSO was not sterile, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[2][3]
Biological Activity and Signaling Pathways
Liensinine has been shown to exert its biological effects through the modulation of several key signaling pathways, primarily impacting cell proliferation, apoptosis, and autophagy.
Key Signaling Pathways Affected by Liensinine
-
Autophagy/Mitophagy: Liensinine is a known inhibitor of late-stage autophagy. It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[2][3][4][10] This disruption of the autophagic flux can sensitize cancer cells to chemotherapy.[10][11]
-
JAK2/STAT3 Pathway: In osteosarcoma cells, liensinine has been shown to induce the production of reactive oxygen species (ROS), which in turn suppresses the activation of the JAK2/STAT3 signaling pathway, leading to inhibited cell proliferation and induced apoptosis.[1]
-
PI3K/AKT Pathway: In breast cancer models, liensinine has been observed to synergize with other compounds to inhibit the PI3K/AKT signaling pathway, resulting in reduced cell proliferation and migration.[12]
-
AMPK/HIF-1α Axis: Liensinine can reprogram the metabolism of hepatocellular carcinoma cells by upregulating the AMPK pathway and downregulating glycolysis-related pathways and the VEGF signaling pathway, partly through the regulation of HIF-1α.[13]
Figure 1: Signaling Pathways Modulated by this compound.
Experimental Protocols
The following are generalized protocols for common in vitro assays to assess the effects of this compound on cancer cells. It is important to optimize these protocols for your specific cell line and experimental conditions.
Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol outlines a method to determine the effect of this compound on cell viability.
Figure 2: Workflow for a Cell Viability Assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the this compound stock solution in fresh cell culture medium. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (e.g., ≤ 0.1%).
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the cell viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture experiments. By following the detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate the therapeutic potential of this promising natural compound. It is always recommended to perform preliminary experiments to determine the optimal conditions for your specific cell line and research questions.
References
- 1. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Apoptosis | TargetMol [targetmol.com]
- 10. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liensinine diperchlorate and artemisitene synergistically attenuate breast cancer progression through suppressing PI3K-AKT signaling and their efficiency in breast cancer patient-derived organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liensinine Perchlorate-Induced Apoptosis in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective concentrations of Liensinine Perchlorate (B79767) for inducing apoptosis in various cancer cell lines in vitro. Detailed protocols for key experimental assays are provided to enable researchers to conduct their own investigations into the pro-apoptotic effects of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of Liensinine Perchlorate in inhibiting cell viability and inducing apoptosis in different cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HCT116 | Colorectal Cancer | 48 | ~10 |
| HT29 | Colorectal Cancer | 48 | ~15 |
| A549 | Non-Small-Cell Lung Cancer | 48 | ~20 |
| H1299 | Non-Small-Cell Lung Cancer | 48 | ~25 |
| Saos-2 | Osteosarcoma | 48 | ~40 |
| U2OS | Osteosarcoma | 48 | ~35 |
Table 2: Apoptosis Induction by this compound in Colorectal Cancer Cells (HCT116)
| Concentration (µM) | Incubation Time (h) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | 48 | 5.2 ± 0.8 |
| 5 | 48 | 15.6 ± 1.5 |
| 10 | 48 | 35.2 ± 2.1 |
| 20 | 48 | 58.9 ± 3.4 |
Signaling Pathway
This compound induces apoptosis in colorectal cancer cells through the activation of the JNK signaling pathway, leading to mitochondrial dysfunction and subsequent caspase activation.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁵ to 5 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the collected medium and the trypsinized cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, and cleaved PARP) by Western blotting.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with cold PBS and lyse in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative expression levels of the target proteins, normalized to the loading control.
-
Application Notes and Protocols for Liensinine Perchlorate in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Liensinine perchlorate (B79767) in Western blot experiments to investigate its effects on cellular signaling pathways. Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated various biological activities, including anti-tumor, anti-inflammatory, and anti-hypertensive effects.[1][2][3] Liensinine perchlorate is a salt form of this active compound.[4][5] Western blotting is a crucial technique to elucidate the molecular mechanisms of Liensinine by detecting changes in the expression and phosphorylation status of key signaling proteins.
Key Signaling Pathways Modulated by Liensinine
Liensinine has been shown to modulate several critical signaling pathways involved in cell proliferation, apoptosis, metabolism, and inflammation. Understanding these pathways is essential for designing Western blot experiments and interpreting the results.
-
AMPK/HIF-1α Pathway: Liensinine can activate AMP-activated protein kinase (AMPK) and downregulate Hypoxia-Inducible Factor 1-alpha (HIF-1α), thereby reprogramming cellular metabolism.[1]
-
JAK2/STAT3 Pathway: It can suppress the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, often mediated by the production of reactive oxygen species (ROS).[6]
-
PI3K/AKT Pathway: Liensinine has been observed to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, which is crucial for cell survival and proliferation.[7]
-
NF-κB Pathway: The compound can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[8]
-
Autophagy: Liensinine can also modulate autophagy, as evidenced by changes in the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3B).[9]
Quantitative Data Summary
The following table summarizes the expected changes in protein expression or phosphorylation levels following treatment with Liensinine, as determined by Western blot analysis in various studies. This data can serve as a reference for expected outcomes.
| Target Protein | Upstream Modulator(s) | Downstream Target(s) | Cell Type(s) | Observed Effect of Liensinine | Reference(s) |
| p-AMPK | ER Stress | HIF-1α, IDH3B, UQCRC1 | Hepatocellular Carcinoma | Increase | [1][10] |
| HIF-1α | p-AMPK | HK2, PDK1 | Hepatocellular Carcinoma | Decrease | [1][10] |
| p-JAK2 | ROS | p-STAT3 | Osteosarcoma | Decrease | [6] |
| p-STAT3 | p-JAK2 | - | Osteosarcoma | Decrease | [6] |
| p-PI3K | - | p-AKT | Gastric Cancer | Decrease | [7] |
| p-AKT | p-PI3K | Bcl-2 | Gastric Cancer | Decrease | [7] |
| Cyclin D1 | - | - | Gastric Cancer | Decrease | [7] |
| CDK4 | - | - | Gastric Cancer | Decrease | [7] |
| LC3B-II | - | - | Non-small-cell Lung Cancer | Increase | [9] |
| Cleaved Caspase-3 | - | PARP | Breast Cancer | Increase | [11] |
| Cleaved PARP | Cleaved Caspase-3 | - | Breast Cancer | Increase | [11] |
| Bax | - | - | Breast Cancer | Increase | [11] |
| Bcl-2 | - | - | Breast Cancer, Gastric Cancer | Decrease | [7][11] |
Experimental Protocols
This section provides a detailed protocol for a typical Western blot experiment to assess the effects of this compound on target protein expression in cultured mammalian cells.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate mammalian cells of interest (e.g., HepG2, MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a suitable growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in sterile Dimethyl Sulfoxide (DMSO).[3][12][13] Store the stock solution at -20°C or -80°C.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM).[1][6][9] A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of DMSO used for the this compound treatments.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours), depending on the specific experimental goals and the stability of the target proteins.[9]
II. Preparation of Cell Lysates
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[14]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well. Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[15]
-
Incubation and Sonication: Incubate the lysates on ice for 30 minutes, with occasional vortexing.[16] If the lysate is viscous due to DNA, sonicate briefly on ice.[17]
-
Centrifugation: Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.[15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[14]
III. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100 V) until the dye front reaches the bottom of the gel.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[14]
IV. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-AMPK, anti-HIF-1α, anti-p-STAT3, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.[17]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.[17]
-
Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Signaling Pathway Diagram
Caption: Liensinine's multifaceted impact on key cellular signaling pathways.
Experimental Workflow Diagram
References
- 1. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liensinine reduces acute lung injury brought on by lipopolysaccharide by inhibiting the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Apoptosis | TargetMol [targetmol.com]
- 13. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 14. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Application Notes and Protocols for Liensinine Perchlorate in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine (B1675319), a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera (the sacred lotus), has garnered significant interest for its diverse pharmacological activities. Its perchlorate (B79767) salt, liensinine perchlorate, is often used in research to investigate its therapeutic potential. These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using this compound in in vivo animal models, with a focus on anticancer and anti-inflammatory applications.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Anticancer Xenograft Models
| Animal Model | Cancer Type | Cell Line | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| Nude Mice | Intrahepatic Cholangiocarcinoma | Hucc-T1 | 10 and 20 mg/kg, intraperitoneal injection, every 2 days | 2 weeks | Significant inhibition of tumor growth.[1][2] | [1][2] |
| Nude Mice | Colorectal Cancer | HCT116 or HT-29 | Representative: 10-20 mg/kg, intraperitoneal injection, every 2 days | 2-4 weeks | Liensinine sensitizes colorectal cancer cells to oxaliplatin (B1677828) by inhibiting autophagy. | [3] |
Table 2: In Vivo Efficacy of Liensinine in a Periodontitis Model
| Animal Model | Disease Model | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| Rats | Ligature-induced periodontitis | 100 and 200 mg/kg, oral gavage, daily | 10 weeks | Effectively treated periodontitis, reduced gingival index, and modulated oxidative stress markers. |
Table 3: In Vivo Safety and Toxicology of this compound
| Animal Model | Dosage | Administration Route | Duration | Observations | Reference |
| Nude Mice | 10 and 20 mg/kg | Intraperitoneal | 2 weeks | No significant changes in body weight or blood biochemical parameters. No damage to vital organs observed upon histological examination.[1] | [1] |
| Rats | 100 and 200 mg/kg (Liensinine) | Oral gavage | 10 weeks | No reported toxicity. |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous Xenograft Mouse Model
1. Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old.[4]
2. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., Hucc-T1 for intrahepatic cholangiocarcinoma, or HCT116/HT-29 for colorectal cancer) in appropriate media.
-
Harvest cells in the exponential growth phase.
-
Resuspend cells in a sterile solution such as PBS or a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 1-5 x 10⁷ cells/mL.[4]
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[4]
3. This compound Formulation and Administration:
-
Vehicle Preparation: A common vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline solution. Alternatively, for oral gavage, liensinine can be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.[5]
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse receiving a 100 µL injection, the concentration would be 2 mg/mL).
-
Administration: When tumors reach a palpable size (e.g., 50-150 mm³), randomize mice into treatment and control groups. Administer this compound or vehicle control via intraperitoneal injection (e.g., every 2 days) or oral gavage (e.g., daily).[1]
4. Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers regularly (e.g., every 2 days) and calculate tumor volume using the formula: Volume = (length × width²)/2.[1]
-
Monitor the body weight and general health of the mice.
-
At the end of the study (e.g., 2 weeks), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry for markers like Ki-67, and Western blotting for signaling pathway proteins).[1]
-
Collect blood for biochemical analysis and major organs for histological safety assessment.[1]
Protocol 2: Evaluation of Therapeutic Efficacy in a Ligature-Induced Periodontitis Rat Model
1. Animal Model:
-
Adult male Sprague-Dawley or Wistar rats.
2. Induction of Periodontitis:
-
Anesthetize the rats.
-
Place a sterile ligature (e.g., 4-0 silk or nylon thread) around the cervix of a molar (e.g., the first or second maxillary or mandibular molar).[6]
-
The ligature facilitates plaque accumulation and induces inflammation and alveolar bone loss over a period of several days to weeks.
3. This compound Formulation and Administration:
-
Vehicle Preparation: Prepare a suspension of liensinine in 0.5% carboxymethylcellulose (CMC-Na) for oral gavage.
-
Drug Preparation: Suspend liensinine to achieve the desired dosages (e.g., 100 and 200 mg/kg).
-
Administration: Administer the liensinine suspension or vehicle control daily via oral gavage, starting from the day of ligature placement or after a period of disease induction, for the specified duration (e.g., 10 weeks).
4. Monitoring and Endpoint Analysis:
-
At the end of the treatment period, euthanize the rats.
-
Dissect the maxilla or mandible containing the ligated tooth.
-
Alveolar Bone Loss Assessment: Measure the distance from the cementoenamel junction (CEJ) to the alveolar bone crest using methods such as micro-computed tomography (micro-CT) or histological staining of decalcified sections.
-
Histological Analysis: Process the gingival tissue for histological examination to assess inflammatory cell infiltration and collagen fiber integrity.
-
Biochemical Analysis: Analyze gingival tissue homogenates for levels of inflammatory mediators (e.g., IL-1β, TNF-α) and oxidative stress markers (e.g., SOD, MDA).
Mandatory Visualization
References
- 1. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protective effects of baicalin on ligature-induced periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
Application Note: HPLC Method for the Determination of Liensinine Perchlorate Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of Liensinine (B1675319) Perchlorate (B79767). Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, and its perchlorate salt, are of significant interest for their potential therapeutic properties, including anti-hypertensive and anti-cancer activities.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is a critical step in drug development and quality control. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and accurate means to assess the purity of Liensinine Perchlorate and detect any potential impurities.
Introduction
This compound is a salt of the natural alkaloid liensinine.[3][4] Accurate and precise analytical methods are essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[5][] This document provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC method with UV detection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C37H43ClN2O10 | [3] |
| Molecular Weight | 711.2 g/mol | [3][7] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO | [7][8] |
HPLC Method and Parameters
The following HPLC method is recommended for the purity determination of this compound. The parameters have been compiled from established methods for the analysis of liensinine and related bisbenzylisoquinoline alkaloids.[7][9]
| Parameter | Specification |
| Instrument | HPLC system with a UV or Photodiode Array (PDA) detector |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : 20 mM Phosphate (B84403) Buffer (pH 8.0) (Gradient Elution) |
| Gradient Program | See Table 4 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 282 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol or Mobile Phase A |
Experimental Protocol
Reagents and Materials
-
This compound Reference Standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH2PO4) (AR grade)
-
Sodium Hydroxide (NaOH) (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Preparation of Solutions
20 mM Phosphate Buffer (pH 8.0):
-
Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water.
-
Adjust the pH to 8.0 with a solution of 0.2 M NaOH.
-
Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase A: 20 mM Phosphate Buffer (pH 8.0) Mobile Phase B: Acetonitrile
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Dissolve in 50.0 mL of diluent (Methanol or Mobile Phase A) to obtain a concentration of 0.5 mg/mL.
-
Sonication may be used to aid dissolution.[4]
Sample Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50.0 mL of diluent to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Procedure
The experimental workflow for the HPLC analysis is depicted in the following diagram:
Caption: Workflow for HPLC Purity Determination of this compound.
Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 30 | 90 | 10 |
| 35 | 90 | 10 |
Data Analysis
The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of Liensinine Peak / Total Area of all Peaks) x 100
For a more accurate assessment, especially when quantifying known impurities, a relative response factor (RRF) should be determined for each impurity relative to liensinine.
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be evaluated before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of the standard solution) |
Conclusion
The HPLC method described in this application note provides a reliable and robust protocol for determining the purity of this compound. The use of a reversed-phase C18 column with a gradient elution of acetonitrile and phosphate buffer, coupled with UV detection at 282 nm, allows for the effective separation and quantification of liensinine from potential impurities.[7][10] This method is suitable for routine quality control in research and drug development settings. Method validation should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[11]
References
- 1. Sensitive Quantification of Liensinine Alkaloid Using a HPLC-MS/MS Method and Its Application in Microvolume Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive Quantification of Liensinine Alkaloid Using a HPLC-MS/MS Method and Its Application in Microvolume Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. bepls.com [bepls.com]
- 7. Simultaneous determination of liensinine, isoliensinine and neferine from seed embryo of Nelumbo nucifera Gaertn. in rat plasma by a rapid HPLC method and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Autophagy Inhibition by Liensinine Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine (B1675319) perchlorate (B79767) is a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant). Emerging research has identified it as a potent late-stage autophagy inhibitor.[1][2] Unlike early-stage inhibitors that prevent the formation of autophagosomes, liensinine perchlorate acts by blocking the fusion of autophagosomes with lysosomes, a critical final step in the autophagic process.[1][2][3] This blockage leads to the accumulation of autophagosomes within the cell. This unique mechanism of action makes this compound a valuable tool for studying autophagic flux and a potential candidate for therapeutic strategies, particularly in oncology, where autophagy can promote cancer cell survival.[3][4][5]
These application notes provide detailed protocols for assessing the inhibitory effects of this compound on autophagy, focusing on key biochemical and imaging-based assays.
Molecular Mechanism of Action
This compound disrupts the final stage of autophagy by inhibiting the fusion of autophagosomes with lysosomes. This is thought to occur through the inhibition of RAB7A recruitment to lysosomes.[3] The PI3K/AKT/mTOR signaling pathway, a central regulator of autophagy, is also implicated in the cellular response to liensinine.[6] By blocking autophagic flux, this compound leads to an accumulation of the autophagosome-associated protein LC3-II and the autophagy substrate p62/SQSTM1.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antitumor Efficacy of Liensinine Perchlorate and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxorubicin (B1662922) is a potent and widely utilized chemotherapeutic agent in the treatment of various malignancies, including breast cancer.[1][2] However, its clinical efficacy is often hampered by the development of drug resistance and significant cardiotoxicity.[1][3][4] A promising strategy to overcome these limitations is the use of combination therapies that can enhance the cytotoxic effects of doxorubicin on cancer cells while potentially mitigating its adverse effects.[5][6][7]
Recent studies have identified liensinine (B1675319), an isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), as a novel autophagy/mitophagy inhibitor.[8][9] Liensinine has been shown to synergistically enhance the antitumor activity of doxorubicin, particularly in breast cancer models.[8][9] This document provides detailed application notes and experimental protocols for studying the combined effects of liensinine perchlorate (B79767) and doxorubicin in cancer research.
Mechanism of Synergistic Action
The synergistic effect of liensinine and doxorubicin stems from their distinct but complementary mechanisms of action. Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), which collectively lead to DNA damage and apoptosis.[1]
Liensinine, on the other hand, functions as a late-stage autophagy/mitophagy inhibitor.[8][9] It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and autophagic stress.[8][9] This inhibition of the cellular recycling process of autophagy sensitizes cancer cells to doxorubicin-induced apoptosis. The key steps in the proposed signaling pathway are:
-
Liensinine Inhibits Autophagy: Liensinine blocks the fusion of autophagosomes and lysosomes.[8][9]
-
Enhanced Doxorubicin-Mediated Apoptosis: The inhibition of autophagy by liensinine enhances doxorubicin-induced apoptosis.[8]
-
Mitochondrial Fission: This enhanced apoptosis is triggered by mitochondrial fission, which is mediated by the dephosphorylation and mitochondrial translocation of Dynamin-1-like protein (DNM1L).[8][10]
-
Apoptosis Induction: The mitochondrial fission leads to the release of cytochrome c into the cytosol, a key event in the intrinsic apoptotic pathway, resulting in the activation of caspases 9 and 3, and cleavage of PARP1.[8][11]
Data Presentation
In Vitro Synergistic Cytotoxicity
The combination of liensinine and doxorubicin has been shown to significantly decrease the viability of breast cancer cells compared to either agent alone.[8][11]
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| MDA-MB-231 | Control | ~5 | [11] |
| Liensinine (20 µM) | ~5-10 | [11] | |
| Doxorubicin (0.2 µM) | ~5-10 | [11] | |
| Liensinine (20 µM) + Doxorubicin (0.2 µM) | ~50 | [11] | |
| MCF-7 | Control | Not specified | [11] |
| Liensinine (20 µM) | Minimally increased | [11] | |
| Doxorubicin (0.4 µM) | Minimally increased | [11] | |
| Liensinine (20 µM) + Doxorubicin (0.4 µM) | Markedly increased | [11] |
In Vivo Tumor Growth Inhibition
In a mouse xenograft model using MDA-MB-231 cells, the combination of liensinine and doxorubicin resulted in a significant reduction in tumor volume.[10]
| Treatment Group | Dosage | Mean Tumor Volume Reduction | Reference |
| Vehicle Control | - | - | [10] |
| Liensinine | 60 mg/kg | Significant reduction vs. control | [10] |
| Doxorubicin | 2 mg/kg | Significant reduction vs. control | [10] |
| Liensinine + Doxorubicin | 60 mg/kg + 2 mg/kg | Significantly greater reduction than monotherapy (P < 0.01) | [10] |
Note: Specific tumor volume values were presented graphically in the source material. The table reflects the reported statistical significance.
Experimental Protocols
Cell Culture
-
Cell Lines: MDA-MB-231 and MCF-7 human breast cancer cell lines are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of liensinine perchlorate and doxorubicin, alone and in combination.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, doxorubicin, or a combination of both for 48 hours. Include untreated cells as a control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells following treatment.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound and/or doxorubicin as described for the viability assay.
-
After 48 hours, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
-
Western Blot Analysis
-
Objective: To detect the expression levels of key proteins involved in the apoptotic pathway.
-
Procedure:
-
Treat cells as described above and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against PARP1, cleaved-caspase-9, cleaved-caspase-3, and cytochrome c. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the antitumor efficacy of the combination therapy in a living organism.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups: Vehicle control, Liensinine (e.g., 60 mg/kg), Doxorubicin (e.g., 2 mg/kg), and Liensinine + Doxorubicin.[10]
-
Administer treatments via an appropriate route (e.g., intraperitoneal injection) for a specified duration (e.g., 30 days).[10]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., H&E staining, TUNEL assay, immunohistochemistry for cleaved-caspase-3).[10]
-
Visualizations
Caption: Signaling pathway of synergistic action between Liensinine and Doxorubicin.
Caption: Workflow for in vitro and in vivo studies.
References
- 1. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic antitumor effects of Peiminine and Doxorubicin on breast cancer through enhancing DNA damage via ZEB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitophagy inhibitor liensinine suppresses doxorubicin-induced cardiotoxicity through inhibition of Drp1-mediated maladaptive mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 5. Enhanced antitumor activity of doxorubicin by naringenin and metformin in breast carcinoma: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synergistic cytotoxic effects of doxorubicin and Viola odorata extract on human breast cancer cell line T47-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of Liensinine Perchlorate in Colorectal Cancer Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine (B1675319) perchlorate (B79767), a bis-benzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus (B1177795) plant), has emerged as a promising natural compound with potent anti-cancer properties.[1][2] This document provides detailed application notes and protocols for researchers investigating the use of liensinine perchlorate in colorectal cancer (CRC) cell lines. The information is compiled from published research, highlighting its mechanism of action and providing standardized protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects in colorectal cancer through a multi-faceted approach. Primarily, it induces apoptosis (programmed cell death) and triggers G2/M phase cell cycle arrest .[1] The underlying mechanisms involve the induction of mitochondrial dysfunction and the activation of the JNK signaling pathway .[1] Furthermore, liensinine has been shown to sensitize colorectal cancer cells to conventional chemotherapy agents like oxaliplatin (B1677828) by inhibiting autophagy through the regulation of HIF-1α.[3][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect | Reference |
| DLD-1 | Proliferation | Dose-dependent | Significant inhibition | [1] |
| HT29 | Proliferation | Dose-dependent | Significant inhibition | [1] |
| DLD-1 | Colony Formation | Dose-dependent | Significant inhibition | [1] |
| HT29 | Colony Formation | Dose-dependent | Significant inhibition | [1] |
| DLD-1 | Apoptosis | Up to 20 | Over 13.5-fold increase | [1] |
| HT29 | Apoptosis | Up to 20 | Over 4.3-fold increase | [1] |
| HCT116 | Synergistic Effect with Oxaliplatin | Not specified | Synergistic inhibition | [3] |
| LoVo | Synergistic Effect with Oxaliplatin | Not specified | Synergistic inhibition | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cells
| Cell Line | Treatment | G2/M Phase Population | Reference |
| DLD-1 | This compound | Increased | [1] |
| HT29 | This compound | Increased | [1] |
Table 3: Key Protein Expression Changes Induced by this compound in Colorectal Cancer Cells
| Protein | Change in Expression/Activity | Pathway | Reference |
| Cleaved Caspase-3 | Increased | Apoptosis | [1] |
| Cleaved PARP | Increased | Apoptosis | [1] |
| Phospho-JNK | Increased | JNK Signaling | [1] |
| HIF-1α | Decreased | Autophagy Regulation | [3] |
Experimental Protocols
1. Cell Viability Assay (WST-1 Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cell lines.
-
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HT29)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
WST-1 reagent
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range up to 20 µM.[1][5] Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
-
Replace the medium in each well with 100 µL of the prepared drug dilutions.
-
Incubate the plates for 24 to 48 hours.[5]
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
-
Materials:
-
Colorectal cancer cell lines (e.g., DLD-1, HT29)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (up to 20 µM) for 48 hours.[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
-
Materials:
-
Colorectal cancer cell lines
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Experimental workflow for evaluating the effects of this compound.
Caption: this compound induced signaling pathway in colorectal cancer cells.
Caption: Liensinine enhances chemosensitivity by inhibiting HIF-1α mediated autophagy.
References
- 1. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. This compound (莲心碱高氯酸盐) - 仅供科研 | Apoptosis Inducer | MCE [medchemexpress.cn]
- 3. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
Application Note: Preclinical Investigation of Liensinine Perchlorate's Anti-Arrhythmic Properties
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Cardiac arrhythmia, a condition characterized by irregular heart rhythms, is a significant cause of morbidity and mortality worldwide. Current anti-arrhythmic drugs have limitations, including pro-arrhythmic effects and incomplete efficacy, necessitating the development of novel therapeutic agents.[1] Liensinine (B1675319), an isoquinoline (B145761) alkaloid derived from the seed embryo of Nelumbo nucifera (lotus), has demonstrated a range of cardiovascular effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[2] Preliminary studies suggest that liensinine and its derivatives may possess anti-arrhythmic potential by modulating cardiac ion channels.[3][4] Specifically, its analogue Isoliensinine has been shown to inhibit the late sodium current (INaL) and L-type calcium current (ICaL), which are critical in the genesis of arrhythmias.[5]
This application note provides a detailed experimental framework for the preclinical evaluation of liensinine perchlorate's anti-arrhythmic properties, encompassing in vitro electrophysiology, ex vivo isolated heart models, and in vivo arrhythmia models. The goal is to systematically characterize its mechanism of action and assess its therapeutic potential.
2. Overall Experimental Workflow
The investigation follows a tiered approach, starting with cellular and isolated tissue assays to determine the fundamental mechanism of action and progressing to whole-animal models to assess efficacy and safety in a more complex physiological system.
Caption: High-level workflow for evaluating Liensinine Perchlorate (B79767).
3. Experimental Protocols
Protocol 1: In Vitro Electrophysiological Analysis using Patch-Clamp
Objective: To determine the direct effects of this compound on key cardiac ion channels responsible for the action potential. Studies on liensinine derivatives suggest effects on L-type calcium (ICa-L), delayed rectifier potassium (IK), transient outward potassium (Ito), and inward rectifier potassium (IK1) currents.[3]
Methodology:
-
Cell Preparation: Isolate ventricular myocytes from adult male rabbits or rats. Alternatively, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can be used for human-relevant data.[6]
-
Recording: Employ the whole-cell patch-clamp technique to record ionic currents.[3]
-
Solutions:
-
External Solution (Tyrode's): (in mM) 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for K⁺ currents): (in mM) 110 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Pipette Solution (for Ca²⁺/Na⁺ currents): Substitute K⁺ with Cs⁺ to block K⁺ channels.
-
-
Voltage Protocols: Apply specific voltage-clamp protocols to isolate and measure individual currents (INa, ICaL, IKr, IKs, Ito, IK1).
-
Drug Application: Perfuse cells with increasing concentrations of this compound (e.g., 1, 10, 30, 100 µM). A diacetyl-liensinine study showed concentration-dependent effects in this range.[3]
-
Data Analysis: Measure the peak current density (pA/pF) for each channel at each concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting data to a Hill equation.
Data Presentation:
| Ion Channel | Control Current (pA/pF) | Liensinine (1 µM) | Liensinine (10 µM) | Liensinine (30 µM) | IC₅₀ (µM) |
| INa | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value |
| ICaL | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value |
| IKr (hERG) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value |
| IKs | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM | Value |
Protocol 2: Ex Vivo Analysis using Langendorff-Perfused Heart
Objective: To assess the integrated effect of this compound on cardiac electrophysiology, including action potential duration (APD) and arrhythmogenesis, in an intact heart model.[7][8]
Methodology:
-
Heart Preparation: Isolate hearts from anesthetized male rabbits (2.0-2.5 kg).[9]
-
Perfusion: Cannulate the aorta and initiate retrograde perfusion with Krebs-Henseleit solution (37°C, gassed with 95% O₂/5% CO₂) at a constant pressure.[9][10]
-
Recording: Place a monophasic action potential (MAP) electrode on the epicardial surface of the left ventricle to record APD. Record a pseudo-ECG.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes.[10]
-
Drug Perfusion: Perfuse the heart with baseline solution, followed by increasing concentrations of this compound.
-
Data Measurement: Measure APD at 50% and 90% repolarization (APD₅₀, APD₉₀), heart rate (HR), and QRS/QT intervals from the pseudo-ECG.
-
Arrhythmia Induction (Optional): After drug perfusion, introduce an arrhythmogenic agent (e.g., high concentration of isoproterenol) to test the drug's anti-arrhythmic or pro-arrhythmic potential.[9]
Data Presentation:
| Parameter | Baseline | Liensinine (1 µM) | Liensinine (10 µM) | Liensinine (30 µM) |
| APD₅₀ (ms) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| APD₉₀ (ms) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| Heart Rate (bpm) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| QT Interval (ms) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Protocol 3: In Vivo Aconitine-Induced Arrhythmia Model
Objective: To evaluate the efficacy of this compound in preventing or terminating ventricular arrhythmias in a live animal model. Aconitine (B1665448) is a potent arrhythmogenic agent that persistently activates sodium channels.[6][11]
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Anesthesia & Monitoring: Anesthetize rats (e.g., with urethane (B1682113) or pentobarbital) and monitor surface ECG using subcutaneous needle electrodes (Lead II).[12]
-
Drug Administration:
-
Prophylactic Group: Administer this compound (e.g., 5, 10, 20 mg/kg, intravenous) 15 minutes prior to arrhythmia induction.
-
Therapeutic Group: Induce arrhythmia first, then administer this compound to assess its ability to restore sinus rhythm.
-
Control Group: Administer vehicle (saline).
-
-
Arrhythmia Induction: Infuse aconitine (e.g., 5 µg/kg/min) via the femoral vein until sustained ventricular arrhythmias (ventricular tachycardia, ventricular fibrillation) occur.[13]
-
Data Analysis: Measure the time to onset of arrhythmia, the duration of the arrhythmia, and the mortality rate. Analyze changes in ECG parameters (HR, PR interval, QRS duration, QT interval).
Data Presentation:
| Group (n=8) | Onset of VT (min) | Duration of Arrhythmia (s) | QRS Duration (ms) | Mortality (%) |
| Vehicle Control | Value ± SEM | Value ± SEM | Value ± SEM | Value |
| Liensinine (5 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM | Value |
| Liensinine (10 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM | Value |
| Liensinine (20 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM | Value |
| Positive Control (e.g., Amiodarone) | Value ± SEM | Value ± SEM | Value ± SEM | Value |
4. Potential Mechanism and Signaling
Based on existing literature for related compounds, this compound may act as a multi-channel blocker.[3][5] This action would modify the cardiac action potential, potentially prolonging the refractory period and suppressing the triggers of arrhythmia like early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[14]
Caption: Hypothesized multi-channel blocking action of Liensinine.
5. Classification and Broader Context
The Vaughan-Williams classification system categorizes anti-arrhythmic drugs based on their primary mechanism of action.[14] By blocking multiple ion channels, particularly potassium and calcium channels, this compound could exhibit properties of both Class III (potassium channel blockade leading to APD prolongation) and Class IV (calcium channel blockade) agents.[1][14] Its potential effect on sodium channels might also confer Class I properties.[15]
Caption: Potential classification of this compound.
The protocols outlined in this application note provide a robust framework for the preclinical characterization of this compound as a potential anti-arrhythmic agent. By systematically evaluating its effects from the ion channel to the whole-organism level, researchers can elucidate its mechanism of action, determine its efficacy in validated arrhythmia models, and position it within the established classification of anti-arrhythmic drugs. This structured approach is crucial for advancing the development of novel cardiac therapies.
References
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Liensinine alleviates septic heart injury by targeting inflammation, oxidative stress, apoptosis, and autophagy: Liensinine attenuates sepsis-associated heart injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of diacetyl-liensinine on electrophysiology in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoliensinine Eliminates Afterdepolarizations Through Inhibiting Late Sodium Current and L-Type Calcium Current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aconitine-induced cardiac arrhythmia in human induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 9. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of Langendorff-perfused hearts [bio-protocol.org]
- 11. The management of ventricular dysrhythmia in aconite poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]
- 15. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
Application Note: Measuring Mitochondrial Membrane Potential after Liensinine Perchlorate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular function. It is generated by the proton pumps of the electron transport chain and is essential for ATP synthesis, ion homeostasis, and the import of mitochondrial proteins.[1][2] A collapse in ΔΨm is an early hallmark of apoptosis and a key sign of mitochondrial dysfunction, which is implicated in numerous diseases and is a focal point for drug toxicity studies.[3]
Liensinine (B1675319) perchlorate (B79767) is an isoquinoline (B145761) alkaloid known to inhibit late-stage autophagy and mitophagy by blocking the fusion of autophagosomes with lysosomes.[4][5][6] Research suggests that by inhibiting mitophagy (the selective removal of damaged mitochondria), liensinine can sensitize cancer cells to chemotherapeutic agents, leading to enhanced apoptosis through the mitochondrial pathway.[5] This process often involves increased mitochondrial fission and dysfunction.[5][7] Therefore, accurately measuring ΔΨm after Liensinine perchlorate treatment is crucial for understanding its mechanism of action and its potential as a therapeutic agent.
This application note provides detailed protocols for measuring changes in mitochondrial membrane potential using two common fluorescent probes: JC-1 and Tetramethylrhodamine, Ethyl Ester (TMRE).
Principle of the Assays
Two primary types of fluorescent dyes are used to measure ΔΨm: ratiometric and non-ratiometric.
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This is a ratiometric cationic dye. In healthy cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit intense red fluorescence (Ex/Em ≈ 585/590 nm). In cells with low ΔΨm (e.g., apoptotic or stressed cells), JC-1 cannot accumulate in the mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence (Ex/Em ≈ 514/529 nm).[8] The ratio of red to green fluorescence provides a quantifiable measure of mitochondrial polarization, largely independent of factors like mitochondrial mass.[8][9]
-
TMRE (Tetramethylrhodamine, Ethyl Ester): This is a non-ratiometric, cell-permeant cationic dye. TMRE accumulates in active mitochondria with intact membrane potentials, emitting a red-orange fluorescence (Ex/Em ≈ 549/575 nm).[10] The fluorescence intensity is proportional to the ΔΨm. A decrease in TMRE fluorescence indicates mitochondrial depolarization.[1][10] It is crucial to use this dye at non-quenching concentrations.
Experimental Design and Controls
A robust experimental design is critical for interpreting results accurately. The following controls should be included in every experiment:
-
Untreated Control: Cells cultured under normal conditions to establish a baseline ΔΨm.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as the treatment groups.
-
Positive Control (Depolarization): Cells treated with a known mitochondrial uncoupler, such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone).[9][11] This treatment rapidly collapses the ΔΨm and is used to define the signal associated with depolarized mitochondria.
-
This compound Treatment Group(s): Cells treated with various concentrations of this compound to assess dose-dependent effects. A time-course experiment is also recommended.
-
Perchlorate Salt Control (Optional but Recommended): To distinguish the effects of Liensinine from the perchlorate counter-ion, consider including a control group treated with a simple perchlorate salt (e.g., sodium perchlorate). Studies have shown that perchlorate alone can impact mitochondrial function.[12]
Protocol 1: JC-1 Assay for Mitochondrial Membrane Potential
This protocol is adaptable for analysis by fluorescence microscopy, flow cytometry, or a microplate reader.
A. Materials
-
JC-1 Dye (Stock solution, typically 1-5 mg/mL in DMSO)
-
Cell Culture Medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound
-
FCCP or CCCP (Positive control, e.g., 10-50 mM stock in DMSO)
-
Black, clear-bottom microplates (for plate reader/microscopy) or flow cytometry tubes
B. Experimental Protocol
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate, or culture flask) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Compound Treatment:
-
Prepare working solutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or controls (Vehicle, FCCP).
-
For the FCCP positive control, a short incubation of 10-30 minutes with 5-50 µM FCCP is usually sufficient to cause complete depolarization.[1][8]
-
Incubate the cells for the desired treatment period (e.g., 6, 12, or 24 hours).
-
-
JC-1 Staining:
-
Prepare a JC-1 staining solution by diluting the JC-1 stock to a final concentration of 1-10 µM in pre-warmed cell culture medium. Mix thoroughly.
-
Remove the treatment medium from the cells.
-
Add the JC-1 staining solution to each well or tube and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[8][11][13]
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells 1-2 times with pre-warmed PBS or assay buffer to remove excess dye.[13]
-
-
Data Acquisition:
-
Fluorescence Plate Reader: Add pre-warmed PBS or assay buffer to each well. Measure fluorescence intensity for both J-aggregates (Red: Ex/Em ≈ 540-585 nm / 590 nm) and JC-1 monomers (Green: Ex/Em ≈ 485 nm / 535 nm).[8][13]
-
Flow Cytometry: Trypsinize and collect the cells, then resuspend them in 500 µL of PBS or assay buffer. Analyze immediately. Green fluorescence is typically detected in the FL1 channel (FITC), and red fluorescence in the FL2 channel (PE).[9]
-
Fluorescence Microscopy: Mount the coverslips or observe the plate directly. Capture images using filter sets for both red (e.g., TRITC/Texas Red) and green (e.g., FITC) fluorescence.[9][13]
-
C. Data Analysis & Presentation The primary output is the ratio of red to green fluorescence. A decrease in this ratio signifies mitochondrial depolarization.
| Treatment Group | Red Fluorescence (RFU) | Green Fluorescence (RFU) | Red/Green Ratio | % of Control Ratio |
| Untreated Control | 15000 | 3000 | 5.0 | 100% |
| Vehicle (DMSO) | 14800 | 3100 | 4.77 | 95.4% |
| Liensinine (10 µM) | 11500 | 5500 | 2.09 | 41.8% |
| Liensinine (20 µM) | 8000 | 7200 | 1.11 | 22.2% |
| FCCP (10 µM) | 4000 | 9500 | 0.42 | 8.4% |
Protocol 2: TMRE Assay for Mitochondrial Membrane Potential
This protocol is suitable for real-time analysis and can be used with fluorescence microscopy, flow cytometry, or a microplate reader.
A. Materials
-
TMRE Dye (Stock solution, typically 1 mM in DMSO)
-
Cell Culture Medium
-
PBS or HBSS
-
This compound
-
FCCP or CCCP
-
Black, clear-bottom microplates or other appropriate culture vessels
B. Experimental Protocol
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Treatment: Treat cells with this compound and controls as described in Protocol 1.
-
TMRE Staining:
-
Prepare a TMRE working solution in pre-warmed cell culture medium. The optimal final concentration should be determined empirically for each cell line but typically ranges from 20-500 nM.[1][14]
-
Add the TMRE staining solution directly to the wells containing the treatment medium.
-
Incubate for 15-30 minutes at 37°C, protected from light.[1][14]
-
-
Washing (Optional but Recommended for Microscopy):
-
For plate reader and flow cytometry, washing is often omitted to maintain equilibrium.
-
For microscopy, you may gently wash the cells with pre-warmed PBS containing TMRE at the same concentration to reduce background fluorescence.
-
-
Data Acquisition:
C. Data Analysis & Presentation Results are presented as the fluorescence intensity relative to the untreated control. A decrease in intensity indicates depolarization.
| Treatment Group | TMRE Fluorescence (RFU) | % of Control Fluorescence |
| Untreated Control | 25000 | 100% |
| Vehicle (DMSO) | 24500 | 98% |
| Liensinine (10 µM) | 16000 | 64% |
| Liensinine (20 µM) | 9500 | 38% |
| FCCP (10 µM) | 4500 | 18% |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing mitochondrial membrane potential.
Proposed Signaling Pathway
Caption: Proposed mechanism of this compound-induced ΔΨm loss.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Apoptosis | TargetMol [targetmol.com]
- 8. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of perchlorate on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 101.200.202.226 [101.200.202.226]
- 14. assaygenie.com [assaygenie.com]
Unveiling the Molecular Mechanisms of Liensinine Perchlorate: An Application of CRISPR-Cas9
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine perchlorate (B79767), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera, has demonstrated significant potential as a therapeutic agent, exhibiting anti-cancer, anti-arrhythmic, and anti-hypertensive properties. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis and the inhibition of autophagy. Understanding the precise molecular pathways through which Liensinine perchlorate exerts its effects is crucial for its clinical development. The advent of CRISPR-Cas9 genome editing technology provides an unprecedented opportunity to dissect these mechanisms with high precision. By systematically knocking out genes of interest, researchers can identify the molecular targets of this compound and elucidate the signaling cascades it modulates.
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 to investigate the mechanism of action of this compound. We present detailed protocols for performing CRISPR-Cas9-based screens to identify novel genes involved in its activity, validating potential drug targets, and assessing the downstream cellular effects on apoptosis and autophagy. Furthermore, we compile quantitative data on the effects of this compound and provide visual representations of the key signaling pathways implicated in its mechanism.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent effects of this compound on various cancer cell lines, providing key quantitative data for experimental design and interpretation.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| A549 | Non-small cell lung cancer | 24 | ~20 |
| A549 | Non-small cell lung cancer | 48 | ~10 |
| H520 | Non-small cell lung cancer | 48 | ~15 |
| SPC-A1 | Non-small cell lung cancer | 48 | ~12 |
| SaOS-2 | Osteosarcoma | 24 | ~50 |
| 143B | Osteosarcoma | 24 | ~45 |
Table 2: Effect of this compound on Key Signaling Proteins
| Cell Line | Protein | Post-translational Modification | Treatment Concentration (µM) | Change in Phosphorylation |
| Osteosarcoma Cells | JAK2 | Phosphorylation | 40 | Decreased |
| Osteosarcoma Cells | JAK2 | Phosphorylation | 80 | Significantly Decreased |
| Osteosarcoma Cells | STAT3 | Phosphorylation | 40 | Decreased |
| Osteosarcoma Cells | STAT3 | Phosphorylation | 80 | Significantly Decreased |
| Pancreatic β-cells | AMPK | Phosphorylation | High Glucose + Amino Acids | Inhibited |
| Skeletal Muscle Cells | AMPK | Phosphorylation | Palmitate | Inhibited |
| Pancreatic β-cells | p70S6K | Phosphorylation | High Glucose + Amino Acids | Blocked (with AMPK activation) |
| Skeletal Muscle Cells | p70S6K | Phosphorylation | Palmitate | Increased |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Screen to Identify Genes Conferring Resistance to this compound
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function leads to resistance to this compound, thus revealing potential drug targets and resistance mechanisms.[1][2][3][4]
1.1. Cell Line Preparation and Lentiviral Transduction:
-
Select a cancer cell line sensitive to this compound (e.g., A549).
-
Ensure stable expression of Cas9 nuclease in the chosen cell line. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection.
-
Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.
-
Maintain a high representation of the library by seeding a sufficient number of cells (e.g., >500 cells per sgRNA).
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 7-10 days until a non-transduced control population is completely eliminated.
1.2. Drug Selection:
-
Split the transduced cell population into two groups: a treatment group and a vehicle control group.
-
Treat the treatment group with a concentration of this compound that results in significant cell death (e.g., IC80-IC90).
-
Treat the control group with the vehicle (e.g., DMSO).
-
Culture the cells for a sufficient period to allow for the enrichment of resistant clones (typically 14-21 days), ensuring the cell population is passaged as needed while maintaining library representation.
1.3. Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the treatment and control populations.
-
Extract genomic DNA from each population.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) of the PCR amplicons to determine the abundance of each sgRNA.
1.4. Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use bioinformatics tools such as MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.[3]
-
Rank the genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
Protocol 2: Validation of a Candidate Target Gene using CRISPR-Cas9 Knockout
This protocol describes the validation of a candidate gene identified from the CRISPR screen by generating a single-gene knockout cell line and assessing its sensitivity to this compound.[5][6][7]
2.1. sgRNA Design and Cloning:
-
Design 2-3 independent sgRNAs targeting a critical exon of the candidate gene. Use online tools to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable lentiviral vector that also contains a selectable marker.
2.2. Generation of Knockout Cell Line:
-
Transduce the parental Cas9-expressing cell line with the lentiviral vectors containing the individual sgRNAs.
-
Select for transduced cells using the appropriate antibiotic.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones.
2.3. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the clonal populations. Amplify the targeted region by PCR and perform Sanger sequencing or Tracking of Indels by DEcomposition (TIDE) analysis to confirm the presence of insertions or deletions (indels).[7]
-
Protein Expression Analysis: Perform Western blotting to confirm the absence of the target protein in the knockout clones compared to the wild-type control.[6]
2.4. Phenotypic Assay:
-
Treat the validated knockout clones and wild-type control cells with a range of concentrations of this compound.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) after 48-72 hours.
-
Compare the IC50 values between the knockout and wild-type cells. A significant increase in the IC50 value for the knockout cells validates that the targeted gene is involved in the mechanism of action of this compound.
Protocol 3: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol details the quantification of apoptosis induced by this compound using flow cytometry.[8][9][10][11][12]
3.1. Cell Preparation and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Include a positive control for apoptosis (e.g., staurosporine).
3.2. Cell Staining:
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
3.3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Acquire at least 10,000 events per sample.
-
Use unstained and single-stained controls for compensation and to set the gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 4: Assessment of Autophagy by Western Blotting for LC3B and p62/SQSTM1
This protocol describes how to monitor the modulation of autophagy by this compound by analyzing the levels of key autophagy markers.[13][14][15][16][17]
4.1. Cell Lysis and Protein Quantification:
-
Seed cells and treat with this compound as described in Protocol 3. To assess autophagic flux, include a condition where cells are co-treated with an autophagy inhibitor such as Bafilomycin A1 or Chloroquine for the last few hours of the this compound treatment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
4.2. Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel suitable for resolving LC3-I (16-18 kDa) and LC3-II (14-16 kDa).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
4.3. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of LC3-II to LC3-I and normalize to the loading control. An increase in this ratio is indicative of autophagosome formation.
-
Analyze the levels of p62/SQSTM1, which is degraded during autophagy. A decrease in p62 levels suggests an increase in autophagic flux. Conversely, an accumulation of p62 in the presence of an autophagy inhibitor confirms a block in the late stages of autophagy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflows described in the protocols.
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. biocompare.com [biocompare.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Validate a CRISPR Knockout [biognosys.com]
- 8. kumc.edu [kumc.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 14. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Pro-Apoptotic Potential of Liensinine Perchlorate: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liensinine (B1675319), a bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (lotus), has garnered significant interest in oncological research for its anti-tumor properties. The perchlorate (B79767) salt of liensinine is often utilized for its improved solubility and stability in experimental settings. Accumulating evidence demonstrates that liensinine perchlorate can effectively inhibit the proliferation of various cancer cell lines by inducing programmed cell death, or apoptosis. This document provides detailed application notes on the analysis of this compound-induced apoptosis using flow cytometry, complete with experimental protocols and a summary of expected outcomes.
Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, serves as a robust and quantitative method to discern the stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore excluded from live and early apoptotic cells. However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining strategy allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
Mechanism of Action: this compound-Induced Apoptosis
Research indicates that this compound induces apoptosis primarily through the intrinsic or mitochondrial pathway.[1] This process is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).[2][3] Key signaling cascades implicated in the pro-apoptotic effects of this compound include the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the inhibition of the prosurvival Phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[2][4]
Downstream of these signaling events, this compound modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then participates in the formation of the apoptosome, which subsequently activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates, including poly (ADP-ribose) polymerase (PARP).[1]
Data Presentation: Quantitative Analysis of Apoptosis
The pro-apoptotic effects of this compound are typically dose- and time-dependent. The following table summarizes representative data on the percentage of apoptotic cells in a cancer cell line (e.g., non-small-cell lung cancer cells) following treatment with varying concentrations of this compound for 48 hours, as determined by Annexin V/PI flow cytometry.[4]
| This compound Concentration (µM) | Percentage of Viable Cells (Annexin V- / PI-) | Percentage of Early Apoptotic Cells (Annexin V+ / PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | Total Percentage of Apoptotic Cells |
| 0 (Control) | ~95% | ~3% | ~2% | ~5% |
| 2.5 | ~85% | ~8% | ~7% | ~15% |
| 5 | ~70% | ~15% | ~15% | ~30% |
| 10 | ~50% | ~25% | ~25% | ~50% |
| 20 | ~30% | ~35% | ~35% | ~70% |
Note: These are representative values, and the actual percentages may vary depending on the cell line, experimental conditions, and the specific batch of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a powder. To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound in dimethyl sulfoxide (B87167) (DMSO). Sonication may be required to fully dissolve the compound.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term storage, 4°C is acceptable.
In Vitro Treatment of Cancer Cells
-
Cell Seeding: Seed the cancer cell line of interest into 6-well plates at a density that will ensure they are in the logarithmic growth phase and reach approximately 70-80% confluency at the time of harvesting.
-
Treatment: The following day, replace the old medium with fresh complete medium containing the desired concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM). A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of DMSO used in the treated wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Annexin V/PI Staining for Flow Cytometry
This protocol is based on commercially available Annexin V-FITC Apoptosis Detection Kits.
Materials:
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Treated and control cells in 6-well plates
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting: After the incubation period, carefully collect the culture medium (which contains floating apoptotic cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and add them to their respective centrifuge tubes containing the collected culture medium.
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and quadrants.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
References
- 1. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Liensinine Perchlorate on LC3-II Turnover
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a highly conserved cellular degradation and recycling process crucial for maintaining cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key marker for monitoring autophagic activity is the microtubule-associated protein 1 light chain 3 (LC3). During autophagy, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to the membranes of forming autophagosomes.[1][2][3]
The measurement of autophagic activity, termed "autophagic flux," represents the entire dynamic process, from autophagosome formation to their degradation upon fusion with lysosomes.[4][5] A static measurement of LC3-II levels can be misleading, as an accumulation could signify either an increase in autophagosome formation or a blockage in their degradation.[1][6] Therefore, assessing LC3-II turnover, typically by comparing LC3-II levels in the presence and absence of lysosomal degradation inhibitors, is essential for accurately quantifying autophagic flux.[7]
Liensinine (B1675319) perchlorate (B79767), a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera, has been identified as a novel late-stage autophagy inhibitor.[8][9] It functions by blocking the fusion of autophagosomes with lysosomes, thereby inhibiting the final degradation step of the autophagic process.[10][11] This document provides detailed protocols for assessing the effect of Liensinine perchlorate on LC3-II turnover and accurately measuring its impact on autophagic flux.
Signaling Pathway of Autophagy and Site of Action for this compound
Autophagy is a multi-step process that begins with the formation of a phagophore, which elongates and engulfs cytoplasmic cargo to form a double-membraned autophagosome. During this process, cytosolic LC3-I is lipidated to form LC3-II, which integrates into the autophagosome membrane. The mature autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases.[1][3] this compound inhibits the crucial fusion step between the autophagosome and the lysosome.[8][10]
Caption: Mechanism of this compound action in the autophagy pathway.
Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blotting
This protocol details the most common method for assessing autophagic flux by measuring changes in LC3-II protein levels via immunoblotting. Since this compound is a late-stage inhibitor, its effect will be compared to a vehicle control and a known lysosomal inhibitor like Chloroquine (CQ) or Bafilomycin A1 (BafA1).[1][12]
A. Materials
-
Cell Lines: Appropriate cell line for the research question (e.g., HeLa, A549, MDA-MB-231).
-
Reagents:
-
Chloroquine (CQ) or Bafilomycin A1 (BafA1) as a positive control for autophagic flux blockage.[13]
-
Complete cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Antibodies:
-
Primary Antibody: Rabbit anti-LC3B (ensuring it detects both LC3-I and LC3-II).
-
Loading Control Primary Antibody: Mouse or Rabbit anti-β-actin or anti-GAPDH.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
-
Western Blotting Supplies:
-
SDS-PAGE gels (12-15% polyacrylamide or 4-20% gradient gels are recommended for optimal separation of LC3-I and LC3-II).[14][15]
-
PVDF membrane (0.2 µm).[14]
-
Transfer buffer, TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Enhanced Chemiluminescence (ECL) substrate.
-
B. Experimental Workflow
The workflow involves treating cells with this compound in the presence or absence of a lysosomal inhibitor to quantify the accumulation of LC3-II.
Caption: Experimental workflow for the LC3 turnover assay.
C. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare four treatment groups:
-
Vehicle Control: Treated with the solvent for Liensinine (e.g., DMSO).
-
This compound: Treated with the desired concentration of this compound.
-
Inhibitor Control: Treated with a lysosomal inhibitor (e.g., 50 µM Chloroquine).[14]
-
Combination: Co-treated with this compound and the lysosomal inhibitor.
-
-
Incubate cells for a predetermined time (e.g., 6-24 hours). For the inhibitor control and combination groups, add the lysosomal inhibitor for the last 2-4 hours of the total incubation time.[6]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.[4]
-
Transfer lysates to pre-chilled microcentrifuge tubes and incubate on ice for 30 minutes, vortexing intermittently.[16]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[4]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[4][14]
-
Perform electrophoresis until the dye front reaches the bottom of the gel to ensure adequate separation of LC3-I (~18 kDa) and LC3-II (~16 kDa).[4]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH).
-
D. Data Analysis and Interpretation
-
Quantification: Use densitometry software to measure the band intensity for LC3-II and the loading control in each lane.
-
Normalization: Normalize the LC3-II band intensity to its corresponding loading control intensity.[4] Note: Do not normalize LC3-II to LC3-I, as antibody affinities can differ and LC3 expression can be transcriptionally regulated.[6][17]
-
Autophagic Flux Calculation: Autophagic flux is determined by the difference in normalized LC3-II levels between samples treated with and without a lysosomal inhibitor.[1][7]
-
Flux (Control) = (LC3-II Inhibitor Control) - (LC3-II Vehicle Control)
-
Flux (Liensinine) = (LC3-II Combination) - (LC3-II Liensinine)
-
A decrease in the calculated flux in the presence of an autophagy inducer would signify its role in promoting autophagosome formation. Conversely, since Liensinine is an inhibitor, its primary effect is observed as a direct increase in LC3-II levels, similar to CQ.
Data Presentation and Expected Results
Quantitative data from the densitometry analysis should be summarized in a table for clear comparison.
Table 1: Representative Data for LC3-II Turnover Assay
| Treatment Group | Normalized LC3-II Level (Arbitrary Units) | Interpretation |
| Vehicle Control | 1.0 | Basal level of autophagosomes. |
| This compound (20 µM) | 4.5 | Accumulation of LC3-II, indicating blockage of autophagosome degradation. |
| Chloroquine (50 µM) | 5.0 | Positive control for blockage of autophagic flux. |
| Liensinine + Chloroquine | 5.2 | No significant additive effect, suggesting both compounds act on the late stage of autophagy.[12] |
Interpretation of Results
The expected outcome is a significant increase in the normalized LC3-II levels in cells treated with this compound compared to the vehicle control. This accumulation demonstrates a blockage of autophagic flux at a late stage. The effect should be comparable to that of the positive control inhibitor, Chloroquine. If Liensinine and Chloroquine act on the same step (autophagosome-lysosome fusion), a combination treatment may not show a significant additive effect on LC3-II accumulation compared to either compound alone.[12][18]
Caption: Logic diagram for interpreting LC3-II turnover results.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Autophagy Detection | LC3 Conversion Assay [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC3 in Autophagy Research: What Does an LC3 Increase Mean? | Bio-Techne [bio-techne.com]
- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autophagy Watch | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Measuring Autophagic Flux with LC3 protein levels, Novus Biologicals [novusbio.com]
- 16. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 18. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Using Liensinine Perchlorate in a New Research Project
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has garnered significant interest in the scientific community for its diverse pharmacological activities. Its perchlorate (B79767) salt, Liensinine perchlorate, is often used in research due to its stability and solubility. This document provides a practical guide for researchers initiating new projects with this compound, covering its mechanism of action, protocols for key experiments, and a summary of quantitative data from preclinical studies.
Mechanism of Action: this compound exerts its biological effects through multiple mechanisms, with its role as a late-stage autophagy inhibitor being a key area of investigation. It has been shown to block the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[1][2][3] This disruption of the autophagy-lysosomal pathway can sensitize cancer cells to chemotherapy.[2][3]
Furthermore, this compound has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[4][5][6] These effects are often mediated through the modulation of key signaling pathways, including:
-
PI3K/AKT Pathway: Liensinine has been shown to inhibit the phosphorylation of PI3K and AKT, leading to downstream effects on cell survival and proliferation.[4]
-
JAK2/STAT3 Pathway: In some cancer models, Liensinine suppresses the activation of the JAK2/STAT3 signaling pathway, which is crucial for tumor cell proliferation and survival.[5]
-
AMPK/mTOR Pathway: Liensinine can modulate the AMPK/mTOR pathway, a central regulator of cellular metabolism and growth, further contributing to its anti-cancer effects.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound. It is important to note that these values can be cell-line and experiment-specific.
Table 1: In Vitro Efficacy of this compound in Osteosarcoma Cells
| Cell Line | Parameter | 0 µM Liensinine | 40 µM Liensinine | 80 µM Liensinine |
| SaOS-2 | Apoptosis Rate (%) | 4.8 | 9.6 | 32.2[8] |
| G0/G1 Phase (%) | 46.2 | 51.4 | 55.9[8] | |
| S Phase (%) | 36.9 | 37.2 | 33.1[8] | |
| G2/M Phase (%) | 16.9 | 11.4 | 11.0[8] | |
| 143B | Apoptosis Rate (%) | 4.3 | 8.7 | 27.4[8] |
| G0/G1 Phase (%) | 45.8 | 49.5 | 54.1[8] | |
| S Phase (%) | 39.5 | 38.8 | 34.6[8] | |
| G2/M Phase (%) | 14.7 | 11.7 | 11.3[8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Treatment | Outcome |
| Non-Small-Cell Lung Cancer | A549 Xenograft | 5 mg/kg/day or 20 mg/kg/day for 25 days | Significant reduction in tumor volume and weight.[4] |
| Intrahepatic Cholangiocarcinoma | Hucc-T1 Xenograft | 10 mg/kg or 20 mg/kg every 2 days for 2 weeks | Dose-dependent inhibition of tumor growth.[9] |
| Gastric Cancer | Xenograft | 10 µM every 2 days | Markedly inhibited tumor burden.[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (CCK-8 Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
When colonies are visible, remove the medium and wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis for PI3K/AKT Pathway
This protocol details the detection of changes in protein expression and phosphorylation in the PI3K/AKT pathway following this compound treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-PI3K, anti-total-PI3K, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
Procedure:
-
Plate cells and treat with different concentrations of this compound for the desired time.
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described previously.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
Caption: General experimental workflow for investigating this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Two dichloric compounds inhibit in vivo U87 xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to improve the solubility of Liensinine perchlorate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Liensinine perchlorate (B79767) in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of Liensinine perchlorate?
Q2: Why is my this compound not dissolving in my aqueous buffer?
The limited aqueous solubility of this compound is a primary reason for dissolution challenges. Factors such as the pH of your buffer, the presence of other salts, and the temperature can all influence solubility. The inherent hydrophobicity of the Liensinine molecule contributes to its poor solubility in water.
Q3: What are the common strategies to improve the solubility of compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized as physical and chemical modifications. Common methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
pH Adjustment: Modifying the pH of the solution to ionize the compound, which typically increases aqueous solubility.
-
Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.
Q4: Can I use DMSO to dissolve this compound for my aqueous-based in vitro assay?
Yes, DMSO is a common solvent for preparing stock solutions of this compound. However, it is crucial to keep the final concentration of DMSO in your aqueous assay medium as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity. Always perform a vehicle control experiment with the same final concentration of DMSO.
Troubleshooting Guides
Issue 1: Precipitate formation when diluting a DMSO stock solution into an aqueous buffer.
-
Problem: The compound is crashing out of solution upon dilution.
-
Cause: The aqueous buffer cannot accommodate the high concentration of this compound that was soluble in the DMSO stock.
-
Solutions:
-
Reduce the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit. Try working with a lower final concentration.
-
Increase the volume of aqueous buffer for dilution: A larger dilution factor can help maintain the compound in solution.
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a small percentage of a water-miscible co-solvent.
-
Gentle warming and sonication: Applying gentle heat or sonicating the solution during and after dilution can help to redissolve small amounts of precipitate.
-
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
-
Problem: Variability in experimental data may be linked to inconsistent concentrations of the dissolved compound.
-
Cause: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary between experiments.
-
Solutions:
-
Visually inspect your solutions: Before use, ensure there is no visible precipitate. Centrifuge your final diluted solution and use the supernatant for your experiment to remove any undissolved particles.
-
Employ a solubility enhancement technique: Consistently use a method like co-solvency or cyclodextrin (B1172386) complexation to ensure the compound remains in solution at the desired concentration.
-
Prepare fresh dilutions for each experiment: Avoid freeze-thaw cycles of aqueous dilutions, as this can promote precipitation.
-
Experimental Protocols & Methodologies
Method 1: Co-solvency for Enhanced Aqueous Solubility
This method involves using a water-miscible organic solvent to increase the solubility of this compound in an aqueous solution.
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
For your working solution, prepare a co-solvent buffer. The choice of co-solvent and its concentration will depend on the tolerance of your experimental system. Common co-solvents include ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol.
-
Sequentially add the components for the final formulation. For example, a common in vivo formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween 80, and saline.
-
Vortex or sonicate the solution until it is clear.
-
Always perform a vehicle control with the same final concentration of the co-solvent system without the this compound.
Quantitative Data for Co-solvency (for in vivo formulations):
| Components | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 | 1.41 | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 2.46 |
Method 2: pH-Dependent Solubility Enhancement
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. As an alkaloid, Liensinine's solubility is expected to be pH-dependent.
Experimental Workflow for Determining Optimal pH:
Caption: Workflow for determining the pH-dependent solubility of this compound.
Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.
Logical Relationship for Cyclodextrin Complexation:
Technical Support Center: Optimizing Liensinine Perchlorate Treatment for Maximal Apoptosis
Welcome to the technical support center for researchers utilizing Liensinine (B1675319) perchlorate (B79767) to induce apoptosis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing your treatment conditions for achieving maximum apoptotic response in your specific cell models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting treatment time and concentration for Liensinine perchlorate to induce apoptosis?
A1: Based on available literature, this compound has been shown to induce apoptosis in a dose-dependent manner.[1] For initial experiments, a time-course and dose-response experiment is highly recommended. We suggest starting with a broad range of concentrations (e.g., 1, 5, 10, 25, 50 µM) and a time course of 12, 24, 48, and 72 hours. The optimal conditions can vary significantly between different cell lines.
Q2: I am not observing a significant increase in apoptosis after this compound treatment. What are some possible reasons?
A2: Several factors could contribute to a lack of apoptotic induction:
-
Insufficient Concentration: The concentration of this compound may be too low to effectively induce apoptosis in your specific cell line.
-
Cell Line Resistance: The cell line you are using may be resistant to this compound-induced apoptosis.
-
Compound Stability: Ensure proper storage and handling of your this compound stock solution to maintain its bioactivity.[2] Stock solutions in DMSO can typically be stored at -80°C for up to a year.[2]
Q3: How can I distinguish between apoptosis and necrosis in my experiments?
A3: It is crucial to differentiate between apoptosis and necrosis to ensure your results accurately reflect the intended mechanism of cell death. Assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry are ideal for this purpose.[3][4]
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Live Cells: Annexin V negative, PI negative.
-
Necrotic Cells: Can be Annexin V negative, PI positive, though some may become Annexin V positive.[5]
Q4: What signaling pathways are known to be involved in this compound-induced apoptosis?
A4: Current research suggests that this compound can induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of the JNK signaling pathway.[1] It has also been identified as an inhibitor of late-stage autophagy/mitophagy by blocking autophagosome-lysosome fusion, which can sensitize cancer cells to chemotherapy-induced apoptosis.[6][7]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High background apoptosis in the untreated control group. | Cell culture stress (e.g., over-confluence, nutrient deprivation, contamination). | Ensure optimal cell culture conditions. Regularly check for mycoplasma contamination. Harvest cells during the logarithmic growth phase. |
| No dose-dependent increase in apoptosis. | The concentration range is too low or the incubation time is too short. The cell line is resistant. | Perform a broader dose-response experiment. Extend the incubation time (e.g., up to 72 hours). Consider using a different cell line or a positive control for apoptosis. |
| High percentage of necrotic cells (PI positive) even at low concentrations. | The compound concentration is too high, leading to rapid cell death. The compound may have direct cytotoxic effects at higher concentrations. | Use a lower range of concentrations. Perform a shorter time-course experiment to capture the onset of apoptosis before widespread necrosis occurs. |
| Inconsistent results between replicate experiments. | Variability in cell seeding density. Inconsistent timing of reagent addition or harvesting. Pipetting errors. | Standardize cell seeding protocols. Ensure precise timing for all steps. Calibrate pipettes regularly. |
Data Presentation
Summarize your quantitative data from time-course and dose-response experiments in clearly structured tables. This will allow for easy comparison and determination of the optimal treatment conditions.
Table 1: Example of Time-Course Experiment Data for this compound Treatment
| Treatment Time (hours) | Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) | % Live Cells (Mean ± SD) |
| 0 (Control) | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 96.4 ± 0.8 |
| 12 | 10 | 8.5 ± 1.2 | 3.2 ± 0.6 | 88.3 ± 1.8 |
| 24 | 10 | 25.6 ± 2.1 | 7.8 ± 1.1 | 66.6 ± 3.2 |
| 48 | 10 | 45.3 ± 3.5 | 15.2 ± 1.9 | 39.5 ± 4.1 |
| 72 | 10 | 30.1 ± 2.8 | 35.7 ± 2.5 | 34.2 ± 3.9 |
| Data are presented as mean ± standard deviation (SD) from three independent experiments. |
Table 2: Example of Dose-Response Experiment Data for this compound Treatment (at 48 hours)
| Concentration (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) | % Live Cells (Mean ± SD) |
| 0 (Control) | 2.3 ± 0.4 | 1.8 ± 0.2 | 95.9 ± 0.6 |
| 1 | 5.7 ± 0.9 | 2.5 ± 0.5 | 91.8 ± 1.4 |
| 5 | 18.9 ± 1.7 | 6.1 ± 0.8 | 75.0 ± 2.5 |
| 10 | 45.3 ± 3.5 | 15.2 ± 1.9 | 39.5 ± 4.1 |
| 25 | 35.2 ± 2.9 | 40.1 ± 3.3 | 24.7 ± 3.8 |
| 50 | 15.8 ± 2.1 | 65.4 ± 4.2 | 18.8 ± 3.1 |
| Data are presented as mean ± standard deviation (SD) from three independent experiments. |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation and quantification of live, early apoptotic, and late apoptotic/necrotic cells.[3][4]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time points. Include an untreated control.
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Detach cells using trypsin or a non-enzymatic cell dissociation solution. Inactivate trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Staining:
-
Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Protocol 2: Western Blot for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-phospho-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Putative signaling pathway of this compound-induced apoptosis.
Caption: Workflow for optimizing this compound treatment time.
References
- 1. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
challenges in working with Liensinine perchlorate in the lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liensinine perchlorate (B79767) in the laboratory.
Frequently Asked Questions (FAQs)
1. What is Liensinine perchlorate and what are its primary uses in research?
This compound is the perchlorate salt form of Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera). In laboratory research, it is primarily investigated for its potential anti-cancer properties. Studies have shown its involvement in inhibiting autophagy, inducing apoptosis, and modulating key signaling pathways in various cancer cell lines.[1] It also exhibits anti-hypertensive and other biological activities.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of the powder, a temperature of -20°C in a dark, desiccated environment is recommended, which can maintain stability for up to three years.[2] Stock solutions should be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller volumes.
3. How should I dissolve this compound for in vitro and in vivo experiments?
This compound has limited solubility in aqueous solutions.
-
In Vitro Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. Solubility in DMSO has been reported at concentrations ranging from 7.11 mg/mL (10 mM) to 100 mg/mL (140.6 mM).[2][3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[3] Sonication may be necessary to aid dissolution.[2]
-
In Vivo Formulations: For animal studies, a common formulation involves a multi-step dissolution process. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which has been shown to dissolve this compound at a concentration of 1 mg/mL (1.41 mM).[2] It is critical to add the solvents sequentially and ensure the solution is clear before adding the next component.[2]
4. What are the key safety precautions when handling this compound?
As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Due to the perchlorate component, this compound is an oxidizing agent and may intensify fire.[4] It should be kept away from heat and combustible materials.[4] Avoid inhalation of dust and handle it in a well-ventilated area or a chemical fume hood. In case of accidental contact with skin or eyes, rinse thoroughly with water and seek medical attention.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The compound has low solubility in aqueous solutions like PBS and cell culture media. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | - Ensure the final DMSO concentration in the culture medium is sufficient to keep the compound dissolved (typically ≤ 0.5%). - Prepare fresh dilutions from the stock solution for each experiment. - Gently warm the medium to 37°C before adding the compound. - If precipitation persists, consider using a different in vitro formulation with co-solvents, though this may require additional vehicle controls. |
| Inconsistent or unexpected results in cell-based assays. | - Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. - Cell Line Variability: Different cell lines can have varying sensitivities to this compound. - Inaccurate Pipetting: Small volumes of viscous DMSO stock solution can be difficult to pipette accurately. | - Aliquot stock solutions and store them properly at -80°C.[2] Use a fresh aliquot for each experiment. - Determine the IC50 value for each cell line used to establish the optimal working concentration range. - Use calibrated positive displacement pipettes for handling viscous solutions like DMSO stocks. |
| High cytotoxicity observed in vehicle control cells. | The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high and is causing cellular toxicity. | - Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is non-toxic to your specific cell line (generally, this is below 0.5%). - Run a vehicle control with the same concentration of DMSO as used in the experimental wells to assess solvent toxicity. |
| Difficulty in achieving a clear solution for in vivo formulation. | The order of solvent addition is incorrect, or the compound is not fully dissolved in each step. | - Strictly follow the sequential addition of solvents as recommended (e.g., DMSO, then PEG300, then Tween 80, and finally saline).[2] - Ensure the solution is completely clear after the addition of each solvent before proceeding to the next. Use a vortex or sonication to aid dissolution at each step.[2] |
Quantitative Data
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Molarity | Notes |
| DMSO | 7.11 mg/mL | 10 mM | Sonication is recommended.[2] |
| DMSO | 100 mg/mL | 140.6 mM | Use fresh, anhydrous DMSO.[3] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL | 1.41 mM | For in vivo use. Add solvents sequentially.[2] |
Table 2: IC50 Values of Liensinine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| SaOS-2 | Osteosarcoma | ~40-80 | CCK-8 |
| 143B | Osteosarcoma | ~40-80 | CCK-8 |
| A549 | Non-small-cell lung cancer | Concentration-dependent toxicity observed | CCK-8[5] |
| H520 | Non-small-cell lung cancer | Concentration-dependent toxicity observed | CCK-8[5] |
| SPC-A1 | Non-small-cell lung cancer | Concentration-dependent toxicity observed | CCK-8[5] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control with the same final concentration of DMSO.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[4][6]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.[4][6]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Annexin V-FITC positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
References
- 1. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. toolsbiotech.com [toolsbiotech.com]
- 5. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptglab.com [ptglab.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. kumc.edu [kumc.edu]
Technical Support Center: Mitigating Liensinine Perchlorate Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of liensinine (B1675319) perchlorate (B79767) in normal cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is liensinine perchlorate and what is its primary mechanism of action?
A1: this compound is a salt form of liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) plant (Nelumbo nucifera). Its primary mechanism of action is the inhibition of late-stage autophagy. This means it blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes within the cell.
Q2: Does this compound exhibit cytotoxicity towards normal, non-cancerous cells?
A2: The cytotoxicity of this compound appears to be selective, with a more pronounced effect on cancer cells. However, effects on normal cells can be concentration-dependent. For instance, studies have shown that liensinine has low toxicity or no significant inhibitory effect on the proliferation of some normal cell lines at concentrations that are cytotoxic to cancer cells. One study indicated that isoliensinine, a structurally similar alkaloid, showed much lower cytotoxicity against the normal human breast epithelial cell line MCF-10A compared to triple-negative breast cancer cells. Another study reported that liensinine did not inhibit the viability of human normal osteoblasts (hFOB 1.19) at concentrations up to 80 μM. In vivo studies in mice have also suggested that liensinine can have anti-tumor effects with no obvious toxicity to normal organs.
Q3: What are the observed cytotoxic effects of this compound in sensitive cells?
A3: In sensitive cells, particularly cancer cells, this compound-induced cytotoxicity is often characterized by:
-
Induction of Apoptosis: Liensinine can trigger programmed cell death, or apoptosis. This is often accompanied by the activation of caspases, such as caspase-3 and caspase-9, and changes in the expression of apoptosis-related proteins like Bax and Bcl-2.
-
Generation of Reactive Oxygen Species (ROS): Increased levels of intracellular ROS can lead to oxidative stress, which in turn can damage cellular components and trigger apoptosis.
-
Mitochondrial Dysfunction: Liensinine has been shown to impair mitochondrial function, which is a key event in the intrinsic pathway of apoptosis.
-
Cell Cycle Arrest: In some cell types, liensinine can cause cells to arrest at specific phases of the cell cycle, preventing their proliferation.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity Observed in Normal Control Cell Lines
Possible Cause 1: High Concentration of this compound Normal cells may become susceptible to the cytotoxic effects of this compound at high concentrations.
-
Suggested Solution: Perform a dose-response experiment to determine the optimal concentration that induces the desired effect in your target (e.g., cancer) cells while minimizing toxicity in normal control cells. Start with a low concentration and gradually increase it.
Possible Cause 2: Specific Sensitivity of the Normal Cell Line Different normal cell lines can have varying sensitivities to chemical compounds.
-
Suggested Solution: If possible, test the cytotoxicity of this compound on multiple, unrelated normal cell lines to assess for cell-type-specific toxicity. For example, if you are working with lung cancer cells, you could use normal human bronchial epithelial cells (BEAS-2B) and normal human lung fibroblasts as controls.
Possible Cause 3: Off-target effects of the perchlorate anion. While liensinine is the primary active component, the perchlorate anion itself can have biological effects, primarily on thyroid function through inhibition of iodine uptake. While less likely to be the primary cause of acute cytotoxicity in cell culture, it is a factor to consider.
-
Suggested Solution: If feasible and the experimental design allows, compare the effects of this compound with other salt forms of liensinine or the free base to distinguish the effects of the liensinine cation from the perchlorate anion.
Issue 2: Unexpected Cellular Responses in Normal Cells
Possible Cause 1: Accumulation of Autophagosomes As a late-stage autophagy inhibitor, this compound causes the buildup of autophagosomes. This accumulation can be stressful to the cell and may trigger unintended signaling pathways.
-
Suggested Solution:
-
Enhance Lysosomal Function: Co-treatment with agents that promote lysosomal biogenesis or function could help clear the accumulated autophagosomes. Some natural compounds have been shown to induce lysosomal biogenesis.
-
Promote Autophagic Flux: While seemingly counterintuitive, exploring agents that can help resolve the autophagosome accumulation by alternative pathways, if available in the specific cell type, could be a potential strategy.
-
Possible Cause 2: Oxidative Stress Liensinine has been shown to induce the generation of reactive oxygen species (ROS), which can lead to apoptosis.
-
Suggested Solution:
-
Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC), has been shown to attenuate isoliensinine-induced apoptosis by reducing ROS levels. A similar strategy could be tested to mitigate this compound-induced cytotoxicity in normal cells.
-
Quantitative Data on Liensinine Cytotoxicity in Normal Cells
The following table summarizes available data on the cytotoxic effects of liensinine and its analogues on various normal human cell lines. It is important to note that data for a wide range of normal cell lines is limited in publicly available literature.
| Cell Line | Cell Type | Compound | Incubation Time | IC50 Value / Effect |
| GES-1 | Normal Human Gastric Epithelial | Liensinine | 24, 48, 72 h | No significant inhibition of proliferation at concentrations up to 120 μM. |
| hFOB 1.19 | Normal Human Fetal Osteoblast | Liensinine | Not specified | No negative effect on cell viability at concentrations up to 80 μM. |
| MCF-10A | Normal Human Breast Epithelial | Isoliensinine | 48 h | Significantly lower cytotoxicity compared to triple-negative breast cancer cells. |
| HK-2 | Normal Human Kidney Proximal Tubule | Liensinine | Not specified | Liensinine has been shown to reduce apoptosis and oxidative stress in an in-vitro model of sepsis-induced injury in HK-2 cells, suggesting a protective role in this context. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Autophagy Flux Assay (mRFP-GFP-LC3)
This fluorescence microscopy-based assay monitors the progression of autophagy.
-
Transfection: Transfect cells with a plasmid encoding the mRFP-GFP-LC3 tandem construct using a suitable transfection reagent.
-
Cell Seeding and Treatment: After 24 hours, seed the transfected cells onto glass coverslips in a 24-well plate and allow them to adhere. Treat the cells with this compound.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Mount the coverslips onto microscope slides and observe the cells using a confocal fluorescence microscope.
-
Analysis:
-
Autophagosomes: Appear as yellow puncta (co-localization of GFP and mRFP).
-
Autolysosomes: Appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome, while mRFP is more stable).
-
An accumulation of yellow puncta with a concurrent decrease in red puncta is indicative of a block in autophagic flux at the late stage, which is the expected effect of this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in this compound Cytotoxicity
The following diagrams illustrate the key signaling pathways implicated in the cytotoxic effects of this compound.
Caption: Overview of this compound's Cytotoxic Mechanisms.
Caption: this compound's Inhibition of Late-Stage Autophagy.
Experimental Workflow for Assessing Cytotoxicity and Mitigation
The following diagram outlines a logical workflow for experiments aimed at evaluating and mitigating the cytotoxicity of this compound in normal cells.
Caption: Workflow for Cytotoxicity Mitigation Experiments.
Technical Support Center: Troubleshooting Liensinine Perchlorate Autophagy Inhibition
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving the autophagy inhibitor, Liensinine (B1675319) perchlorate (B79767). We will address common issues, clarify its mechanism of action, and provide detailed protocols to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with Liensinine perchlorate, but I don't see a decrease in autophagy markers like LC3-II. Why is it not working?
This is a common point of confusion and likely stems from a misinterpretation of the expected results. This compound is a late-stage autophagy inhibitor .[1][2][3][4] Its function is not to prevent the formation of autophagosomes, but to block their fusion with lysosomes for degradation.
Therefore, successful inhibition with this compound will lead to an accumulation of autophagosomes , which is observed as an increase in the levels of autophagosome-associated markers like LC3-II.[5][6] Seeing more LC3-II or more LC3 puncta does not mean autophagy has failed to be inhibited; it is the expected signature of a late-stage blockade.
Q2: How exactly does this compound inhibit autophagy?
This compound, a major isoquinoline (B145761) alkaloid, interferes with the final step of the autophagic process: the fusion of the autophagosome with the lysosome to form an autolysosome.[1][2][4] This mechanism is thought to involve the inhibition of RAB7A recruitment to lysosomes, which is a crucial step for the fusion event.[4] By preventing this fusion, the cellular "cargo" captured within the autophagosome cannot be broken down and recycled.
Caption: Autophagy pathway showing Liensinine's point of inhibition.
Q3: What is an "autophagic flux assay" and why is it essential for studying this compound?
Autophagic flux is the measure of the entire dynamic process of autophagy, from the formation of autophagosomes to their final degradation within lysosomes.[5][6][7] A static measurement, like a single western blot for LC3-II, is insufficient because an accumulation of autophagosomes can mean either increased autophagic activity or a blockage in degradation.[8]
To definitively prove that an inhibitor like Liensinine is working, you must perform a flux assay. This typically involves comparing the amount of LC3-II in the absence and presence of a lysosomal inhibitor.[9] Since Liensinine is itself a late-stage inhibitor, the most effective way to validate its action is to show that it causes an accumulation of LC3-II and p62 similar to other well-characterized late-stage inhibitors like Bafilomycin A1 or Chloroquine.[10][11]
Q4: I'm still not observing the expected accumulation of LC3-II or p62. What could be going wrong?
If you have confirmed that you are looking for an increase in these markers and still see no effect, the issue may be technical. Consider the following troubleshooting steps:
-
Reagent Integrity and Handling :
-
Solubility : this compound is soluble in DMSO.[2][12][13] Ensure it is fully dissolved. Gentle warming or sonication can help.[14]
-
Storage : Prepare concentrated stock solutions in high-purity DMSO and store them in single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[14]
-
Solvent Effects : The final concentration of DMSO in your cell culture medium should be minimal (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle-only control (cells treated with the same final concentration of DMSO).[14]
-
-
Experimental Conditions :
-
Dose-Response : The optimal concentration is highly cell-line dependent.[15][16] Perform a dose-response experiment (e.g., 1 µM to 20 µM) to determine the effective concentration for your specific cells.
-
Time-Course : The accumulation of autophagosomes is time-dependent. Conduct a time-course experiment (e.g., 2, 6, 12, 24 hours) to find the optimal treatment duration.
-
Basal Autophagy Levels : If the basal level of autophagy in your cell line is very low, there will be few autophagosomes to block, resulting in a weak signal. Consider inducing autophagy with a known stimulus (e.g., starvation by culturing in EBSS, or treatment with rapamycin) for a few hours before or during your Liensinine treatment.[17]
-
-
Assay Sensitivity and Controls :
-
Western Blot : Ensure your gel system provides good separation between LC3-I (~18 kDa) and LC3-II (~16 kDa); a 12-15% polyacrylamide gel is recommended. Use a validated primary antibody for LC3 and p62.
-
Positive Control : Always include a positive control for autophagy inhibition, such as Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM), treated for the final 2-4 hours of the experiment.[18] If Liensinine is working, it should produce results comparable to these controls.
-
Caption: Troubleshooting workflow for this compound experiments.
Quantitative Data Summary
For reproducible results, proper handling and concentration are critical. The table below summarizes key quantitative data for this compound.
| Parameter | Value | Notes | Source(s) |
| Molecular Weight | ~711.2 g/mol (perchlorate); ~811.66 g/mol (diperchlorate) | Check the specific form provided by your supplier. | [2][12][19] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Use anhydrous, high-purity DMSO. | [2][12][13][14] |
| Solubility in DMSO | 7-100 mg/mL | Solubility can vary between suppliers and salt forms. Prepare a concentrated stock (e.g., 10-20 mM). | [2][12][13] |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots | Avoid repeated freeze-thaw cycles to maintain compound integrity. | [13][14] |
| Typical Working Conc. | 1 - 20 µM | Highly dependent on the cell line and experimental context. Must be determined empirically. | [14] |
| Final DMSO Conc. in Media | ≤ 0.1% | Higher concentrations can cause solvent-induced toxicity or artifacts. | [14] |
Experimental Protocols
Protocol 1: LC3 Turnover (Autophagic Flux) Assay by Western Blot
This assay measures the accumulation of LC3-II to quantify autophagic flux.
Materials:
-
Cultured cells
-
Complete culture medium and starvation medium (e.g., EBSS)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Autophagy inducer (optional, e.g., Rapamycin)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (12-15%), PVDF membrane
-
Primary antibodies (anti-LC3B, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody and ECL substrate
Methodology:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow them to adhere overnight.
-
Treatment Setup: Prepare the following treatment groups:
-
Group 1 (Basal Flux): Untreated cells + Vehicle (DMSO).
-
Group 2 (Basal Flux Blocked): Untreated cells + Positive Control (e.g., 100 nM Bafilomycin A1 for the last 4 hours).
-
Group 3 (Treated Flux): this compound at desired concentration(s).
-
Group 4 (Treated Flux Blocked): this compound + Positive Control for the last 4 hours.
-
(Optional) Include groups with an autophagy inducer (e.g., starvation) to increase signal.
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).[18]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[18]
-
Run the gel sufficiently to separate LC3-I and LC3-II bands.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary anti-LC3B antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect with ECL substrate.[11]
-
-
Data Analysis:
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH).
-
Quantify the band intensity for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II intensity to the loading control.
-
Interpretation: A functional autophagic flux is present if the LC3-II level is significantly higher in the presence of an inhibitor (Group 2 vs. Group 1). This compound is working if it causes an accumulation of LC3-II (Group 3 vs. Group 1) similar to the positive control.
-
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot
This assay provides complementary evidence for autophagy inhibition, as p62 is a cargo protein that is itself degraded by autophagy.[20][21]
Methodology:
-
Follow steps 1-5 as described in Protocol 1, but use a primary antibody against p62/SQSTM1.
-
Data Analysis and Interpretation:
-
Normalize p62 band intensity to the loading control.
-
Caution: Be aware that p62 expression can also be regulated at the transcriptional level, which can sometimes complicate the interpretation of results.[9][22] It is therefore recommended to use this assay in conjunction with the LC3 turnover assay.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | Apoptosis | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Circumventing autophagy inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. p62/SQSTM1 accumulation due to degradation inhibition and transcriptional activation plays a critical role in silica nanoparticle-induced airway inflammation via NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Liensinine Perchlorate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with liensinine (B1675319) perchlorate (B79767).
Frequently Asked Questions (FAQs)
1. What is liensinine perchlorate and what is its primary mechanism of action?
This compound is the perchlorate salt of liensinine, a major isoquinoline (B145761) alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera). Its primary mechanism of action is the inhibition of late-stage autophagy by blocking the fusion of autophagosomes with lysosomes.[1] This leads to the accumulation of autophagosomes within the cell.
2. What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is crucial to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the solubility of the compound.[1][2] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[3]
3. How should this compound be stored?
-
Powder: Store at -20°C for up to 3 years. Keep away from direct sunlight.[3]
-
In solvent (stock solution): Store at -80°C for up to 1 year.[3]
4. Does this compound exhibit cytotoxicity to normal (non-cancerous) cells?
Studies have shown that this compound can exhibit selective cytotoxicity towards cancer cells. For instance, it has been reported to have no observed cytotoxicity on normal colorectal epithelial cells and human normal osteoblasts at concentrations that are effective against their cancerous counterparts.[4]
5. How can I measure autophagic flux when using this compound?
Since this compound inhibits late-stage autophagy, measuring the accumulation of autophagosomes is a key readout. This is often done by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) via Western blot. To accurately determine autophagic flux (the rate of autophagic degradation), it is recommended to perform an LC3 turnover assay. This involves comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine. An increase in LC3-II levels upon treatment with this compound, which is further enhanced by co-treatment with another lysosomal inhibitor, indicates a blockage in autophagic degradation.[5][6][7][8][9][10][11][12]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: Precipitation of this compound in Solution
| Potential Cause | Troubleshooting Step |
| Use of old or hydrated DMSO | Always use fresh, anhydrous DMSO to prepare stock solutions. Moisture can significantly decrease solubility.[1][2] |
| Incorrect solvent for working solution | For cell culture experiments, ensure the final concentration of DMSO in the media is low (typically <0.5%) to prevent both insolubility and solvent-induced cytotoxicity. |
| Low temperature of the working solution | Gently warm the solution to 37°C before adding it to cell cultures. |
| High concentration | If precipitation occurs at the desired working concentration, try preparing a more diluted stock solution and adding a larger volume to your experimental setup, while keeping the final solvent concentration low. Sonication can also aid in dissolution.[3][13] |
Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, confluency, and media conditions, as these can affect basal autophagy levels. |
| Degradation of this compound | Prepare fresh working solutions from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. |
| Inaccurate pipetting of viscous stock solutions | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. |
| Cell line-specific sensitivity | The effective concentration of this compound can vary significantly between different cell lines. Perform a dose-response curve for each new cell line to determine the optimal concentration. |
Issue 3: High Background or Weak Signal in Western Blots for Phosphorylated Proteins (p-JNK, p-AMPK)
| Potential Cause | Troubleshooting Step |
| Phosphatase activity during sample preparation | Always include phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the preparation.[14] |
| Inappropriate blocking buffer | For phospho-antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of non-fat milk, as milk contains phosphoproteins (casein) that can cause high background.[15] |
| Low abundance of phosphorylated protein | Stimulate cells appropriately to induce phosphorylation. For low-abundance targets, you may need to load a higher amount of protein (50-100 µg) or perform immunoprecipitation to enrich for the protein of interest.[15][16] |
| Inefficient antibody binding | Optimize primary antibody concentration and incubation time. Consider incubating overnight at 4°C for weaker signals.[17] |
| Use of phosphate-buffered saline (PBS) | Avoid using PBS in washing or antibody dilution buffers, as the phosphate (B84403) ions can compete with the antibody for binding to the phosphorylated epitope. Use Tris-buffered saline (TBS) instead.[15] |
Issue 4: Difficulty in Interpreting Autophagy Flux Assays
| Potential Cause | Troubleshooting Step |
| Ambiguous LC3-II accumulation | An increase in LC3-II can mean either induction of autophagy or a block in degradation. To distinguish between these, co-treat with a known late-stage autophagy inhibitor like bafilomycin A1. If this compound is blocking flux, the addition of bafilomycin A1 should not lead to a further significant increase in LC3-II levels.[5][6][7][8][9][10][11][12] |
| Suboptimal concentration of bafilomycin A1 | The effective concentration of bafilomycin A1 can be cell-type dependent. A typical starting concentration is 100 nM for 4 hours.[18] |
| LC3-I band is much stronger than LC3-II | This can be an issue in certain tissues like the brain. Optimize the acrylamide (B121943) percentage of your SDS-PAGE gel to achieve better separation of the two bands.[7] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound.
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Concentration | Effect |
| SaOS-2 (Osteosarcoma) | Cell Viability (CCK-8) | 40 µM | Significant reduction in viability |
| Apoptosis (FCM) | 40 µM | 9.6% apoptotic cells | |
| Apoptosis (FCM) | 80 µM | 32.2% apoptotic cells | |
| Cell Cycle (FCM) | 40 µM | Increase in G0/G1 phase from 46.2% to 51.4% | |
| Cell Cycle (FCM) | 80 µM | Increase in G0/G1 phase to 55.9% | |
| ROS Production | 40 µM | 4.6-fold increase | |
| ROS Production | 80 µM | 5.1-fold increase | |
| 143B (Osteosarcoma) | Cell Viability (CCK-8) | 40 µM | Significant reduction in viability |
| Apoptosis (FCM) | 40 µM | 8.7% apoptotic cells | |
| Apoptosis (FCM) | 80 µM | 27.4% apoptotic cells | |
| Cell Cycle (FCM) | 40 µM | Increase in G0/G1 phase from 45.8% to 49.5% | |
| Cell Cycle (FCM) | 80 µM | Increase in G0/G1 phase to 54.1% | |
| ROS Production | 40 µM | 3.9-fold increase | |
| ROS Production | 80 µM | 4.5-fold increase | |
| NSCLC cell lines (A549, H520, SPC-A1) | Cell Viability (CCK-8) | 10-80 µM | Dose-dependent decrease in viability |
| hFOB 1.19 (Normal Osteoblasts) | Cell Viability (CCK-8) | Up to 80 µM | No significant inhibition of viability |
FCM: Flow Cytometry; ROS: Reactive Oxygen Species; NSCLC: Non-Small-Cell Lung Cancer. Data for SaOS-2 and 143B cells are from a study on osteosarcoma.[4] Data for NSCLC cells are from a study on non-small-cell lung cancer.[19]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (including a vehicle control, e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Phospho-JNK and Phospho-AMPK
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[17]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against phospho-JNK (Thr183/Tyr185) or phospho-AMPK (Thr172) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe for total JNK, total AMPK, and a loading control like β-actin or GAPDH.[17]
-
Protocol 3: Autophagic Flux Assay (LC3 Turnover)
-
Seed cells and treat with this compound at the desired concentration and for the desired time.
-
For the last 4 hours of the treatment, add bafilomycin A1 (100 nM) to a subset of the wells.[18]
-
Include the following controls: untreated cells, cells treated with bafilomycin A1 alone, and cells treated with this compound alone.
-
Lyse the cells and perform Western blotting as described above, using a primary antibody against LC3.
-
Interpretation:
-
An increase in the LC3-II/LC3-I ratio (or LC3-II relative to a loading control) in this compound-treated cells compared to the control indicates an accumulation of autophagosomes.
-
A significant increase in LC3-II in the presence of bafilomycin A1 alone confirms that there is a basal level of autophagic flux.
-
If this compound blocks autophagic flux, the level of LC3-II in the this compound + bafilomycin A1 co-treated sample will be similar to or only slightly higher than in the sample treated with this compound alone.[5][6][7][8][9][10][11][12]
-
Signaling Pathways and Experimental Workflows
Below are diagrams created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows related to this compound.
Caption: this compound's mechanism of inhibiting late-stage autophagy.
Caption: Involvement of Liensinine in JNK and AMPK signaling pathways.
Caption: Experimental workflow for Western blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. evandrofanglab.com [evandrofanglab.com]
- 7. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 14. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. Autophagic flux analysis [protocols.io]
- 19. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for consistent results with Liensinine perchlorate
Technical Support Center: Liensinine (B1675319) Perchlorate (B79767)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with Liensinine Perchlorate.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera (the sacred lotus).[1][][3] Its primary mechanism of action is the inhibition of late-stage autophagy and mitophagy by blocking the fusion of autophagosomes with lysosomes.[1][4] This activity leads to the accumulation of autophagosomes.[5] It has demonstrated a range of biological activities, including anti-arrhythmic, anti-hypertensive, and anti-cancer effects.[1][3][6]
2. What is the difference between this compound and Liensinine Diperchlorate?
This compound and Liensinine Diperchlorate are salt forms of the same active molecule, liensinine. While they exhibit the same biological activity, their physical properties, such as solubility, may differ.[7] The choice between the two forms should be based on the specific requirements of your experiment, particularly regarding the solvent and desired concentration.[7]
3. How should this compound powder be stored for long-term stability?
For long-term stability, this compound powder should be stored at -20°C in the dark.[7][8] Under these conditions, it is stable for at least two to three years.[7]
4. What is the recommended procedure for preparing stock solutions?
It is recommended to prepare stock solutions in fresh, moisture-free DMSO.[8] To avoid repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes for storage.[8] Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[8][9]
5. Can this compound be used in in vivo studies?
Yes, this compound has been used in animal studies to investigate its anti-cancer properties.[10] For in vivo administration, it is crucial to prepare fresh working solutions on the day of use.[1] Formulations for oral or injectable administration typically involve a combination of solvents to ensure solubility and bioavailability.[1][7]
Troubleshooting Guides
Issue 1: Precipitation or phase separation during working solution preparation.
-
Cause: this compound has limited solubility in aqueous solutions. The order of solvent addition and mixing technique are critical.
-
Solution:
Issue 2: Inconsistent results in cell-based assays.
-
Cause 1: Inaccurate concentration of the working solution. This can be due to improper dissolution or degradation of the compound.
-
Solution 1: Prepare fresh working solutions for each experiment from a properly stored stock solution. Use high-purity solvents and ensure complete dissolution. The purity of the compound can be confirmed by HPLC.[]
-
Cause 2: Off-target effects of the perchlorate salt. Perchlorate itself can have biological effects, such as inhibiting iodide uptake by the thyroid.[11][12][13]
-
Solution 2: Include a vehicle control (the solvent mixture without this compound) in your experiments to account for any solvent-related effects. If you suspect off-target effects from the perchlorate ion, consider using a different salt form of liensinine if available.
-
Cause 3: Variability in cell culture conditions.
-
Solution 3: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, across all experiments.
Issue 3: Low bioavailability or efficacy in animal models.
-
Cause: Poor solubility and absorption of the compound.
-
Solution:
-
Optimize the in vivo formulation. Several formulations have been suggested, often involving a combination of DMSO, PEG300, Tween-80, and saline or corn oil.[1][7]
-
Ensure the working solution is a clear solution or a uniform suspension before administration.[14]
-
Consider the route of administration and dosage based on previously published studies. For instance, studies on colorectal cancer have shown significant tumor growth suppression in nude mice.[10]
-
Quantitative Data Summary
Table 1: Solubility of this compound and Diperchlorate
| Compound | Solvent | Concentration | Notes | Reference |
| This compound | DMSO | 7.11 mg/mL (10 mM) | Sonication recommended | [7] |
| This compound | DMSO | 100 mg/mL (140.6 mM) | Use fresh, moisture-free DMSO | [8] |
| Liensinine Diperchlorate | DMSO | 45 mg/mL (55.44 mM) | Sonication recommended | [3] |
| Liensinine Diperchlorate | DMSO | 50 mg/mL (61.6 mM) | Use fresh, moisture-free DMSO | [4][15] |
| This compound (in vivo formulation) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (1.41 mM) | Sonication recommended | [7] |
| Liensinine Diperchlorate (in vivo formulation) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (2.46 mM) | Sonication recommended | [3] |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Notes | Reference |
| Powder | -20°C | ≥ 2-3 years | Store in the dark | [7][8][16] |
| In Solvent | -80°C | 1 year | Aliquot to avoid freeze-thaw cycles | [7][8] |
| In Solvent | -20°C | 1 month | Sealed storage, away from moisture | [8][9][17] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound (M.W. 711.2 g/mol ), high-purity DMSO (anhydrous/fresh).
-
Procedure:
-
Weigh out 7.11 mg of this compound powder.
-
Add 1 mL of high-purity DMSO to the powder.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: In Vitro Cell Viability Assay (Example with Colorectal Cancer Cells)
-
Cell Seeding: Seed colorectal cancer (CRC) cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment:
-
Add a cell viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: In Vivo Formulation Preparation
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline.
-
Procedure (for a 1 mg/mL solution):
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 10 mg/mL stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix vigorously. If any precipitation occurs, sonicate briefly.
-
This formulation should be prepared fresh on the day of use.[1]
-
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Apoptosis | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Perchlorate in Water Supplies: Sources, Exposures, and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study warns of perchlorate effects | Food Packaging Forum [foodpackagingforum.org]
- 13. Clinical studies of exposure to perchlorate in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound产品说明书 [selleck.cn]
- 15. selleck.co.jp [selleck.co.jp]
- 16. mybiosource.com [mybiosource.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
addressing variability in in vivo studies with Liensinine perchlorate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Liensinine (B1675319) perchlorate (B79767) in in vivo models. The focus is on addressing the common challenge of experimental variability to ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in in vivo studies using Liensinine perchlorate?
Variability in in vivo studies can stem from multiple factors.[1][2] For this compound, key areas to scrutinize include the drug formulation and its stability, the route and consistency of administration, and inherent biological differences in animal models.[3] The perchlorate moiety itself can have biological effects, primarily on thyroid function, which may introduce another layer of variability.[4][5]
Q2: What is the primary mechanism of action for Liensinine?
Liensinine is a major isoquinoline (B145761) alkaloid that functions as a late-stage autophagy inhibitor.[6][7] It acts by blocking the fusion of autophagosomes with lysosomes.[8] Additionally, studies have shown it can induce apoptosis, often through mitochondrial dysfunction, and it possesses anti-hypertensive and anti-arrhythmic properties.[9][10]
Q3: Are there any known toxicities associated with this compound?
While some in vivo cancer studies report that the toxic side effects of liensinine are controllable with no significant damage to major organs[9][10], the perchlorate ion is a known competitive inhibitor of the sodium-iodide symporter (NIS) in the thyroid gland.[5] This can disrupt thyroid hormone synthesis.[4] Researchers should consider monitoring for signs of hypothyroidism, especially in long-term studies, as this could be a source of unexpected physiological variability.[11]
Troubleshooting Guide: Addressing Common Issues
Issue 1: Inconsistent or Poor Compound Solubility and Formulation
Q: My this compound formulation is precipitating or appears cloudy. What should I do?
A: Precipitation is a common issue indicating poor solubility or instability, which will lead to highly variable dosing. This compound has limited water solubility.[7] Using a co-solvent system is essential.
-
Verification of Solvents: Ensure you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[7][12]
-
Sequential Addition: Solvents must be added in a specific order, and the solution should be mixed until clear before adding the next component.[13] A common error is adding aqueous solutions too quickly.
-
Sonication/Heating: Gentle sonication or warming can aid dissolution, but care must be taken to avoid degradation.[13]
-
Formulation Choice: The ideal formulation depends on the administration route. For oral administration, a suspension using CMC-Na may be suitable. For intravenous or intraperitoneal injections, a clear solution using a co-solvent system like DMSO, PEG300, and Tween 80 is typically required.[6][12]
Issue 2: High Inter-Animal Variability in Efficacy or Toxicity
Q: I'm observing a wide spread in tumor growth inhibition (or other efficacy endpoints) between animals in the same treatment group. What are the likely causes?
A: High inter-animal variability can mask true treatment effects. A systematic approach is needed to identify the cause.
-
Dosing Accuracy: Inaccurate dosing volume, especially with small animals, can be a major factor. Ensure your administration technique (e.g., oral gavage, IP injection) is consistent and accurate for every animal.
-
Formulation Stability: If the compound precipitates out of solution over time, animals dosed later may receive a lower effective dose. It is recommended to prepare the working solution fresh each day and keep it well-mixed.[6]
-
Biological Factors: Ensure treatment groups are balanced for key variables like initial tumor volume and animal body weight.[2] Unrecognized health issues in a subset of animals can also contribute to variability.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of Liensinine can vary between animals.[3] While difficult to control, consistent feeding schedules and housing conditions can help minimize metabolic variations.
Issue 3: Lack of Expected Biological Effect
Q: I am not observing the anti-tumor (or other expected) effects of this compound that have been reported in the literature. What should I check?
A: This can be a frustrating issue that requires careful review of the entire experimental setup.
-
Confirm Compound Integrity: Verify the purity and identity of your this compound batch.
-
Review Formulation and Dosing: As mentioned above, improper formulation is a primary cause of failed efficacy. Double-check your solvent ratios and preparation method against established protocols.[8][12][13] Ensure the final dose administered matches the intended mg/kg for each animal.
-
Mechanism in Your Model: Liensinine's primary effect is blocking autophagic flux.[9] If the cancer cells in your specific model are not highly dependent on autophagy for survival, the therapeutic effect may be less pronounced.
-
Route of Administration: Bioavailability can differ significantly between oral, intraperitoneal, and intravenous routes. Ensure the chosen route is appropriate for achieving sufficient exposure in the target tissue.
Data Presentation: Formulation & Solubility
The following tables summarize common formulations and solubility data for this compound and its diperchlorate salt, which has similar biological activity.[13]
Table 1: Solubility of Liensinine Salts in Common Solvents
| Compound | Solvent | Max Concentration | Notes |
|---|---|---|---|
| This compound | DMSO | ~100 mg/mL (140.6 mM) | Use fresh, anhydrous DMSO.[7][12] |
| Liensinine diperchlorate | DMSO | ~50-100 mg/mL (61.6-123.2 mM) | Use fresh, anhydrous DMSO.[7] |
| This compound | Ethanol | Insoluble | [7] |
| this compound | Water | Insoluble |[7] |
Table 2: Example In Vivo Formulation Recipes
| Route | Vehicle Composition (v/v) | Final Drug Conc. | Reference |
|---|---|---|---|
| Oral | CMC-Na Solution | ≥5 mg/mL | [12] |
| IV / IP | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | ~2 mg/mL | [13] |
| IV / IP | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~1-2 mg/mL | [6][13] |
| IV / IP | 10% DMSO + 90% Corn Oil | ≥2 mg/mL | [6] |
Note: These are reference formulations. The final concentrations and ratios may need to be optimized for your specific experimental conditions.[13]
Experimental Protocols
Protocol: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol describes the preparation of a 1 mL working solution at a concentration of 2 mg/mL.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
Sterile microcentrifuge tubes and syringes
Methodology:
-
Prepare Stock Solution: Weigh 2 mg of this compound and dissolve it in 50 µL of anhydrous DMSO to create a 40 mg/mL stock solution.[13] Vortex or sonicate gently until the powder is completely dissolved and the solution is clear.
-
Add Co-Solvent 1: To the 50 µL DMSO stock solution, add 300 µL of PEG300.[8] Mix thoroughly until the solution is homogenous and clear.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture.[8] Mix again until the solution is clear. The solution may become more viscous at this stage.
-
Add Aqueous Vehicle: Slowly add 600 µL of sterile saline or PBS to the mixture to reach a final volume of 1 mL.[8] Add the saline dropwise while gently vortexing to prevent precipitation.
-
Final Check: The final working solution should be clear and free of any visible precipitate. It is strongly recommended to prepare this solution fresh immediately before use.[6][13]
Visualizations: Workflows and Signaling Pathways
Troubleshooting and Experimental Workflow
The following diagrams provide a logical workflow for troubleshooting variability and a standard experimental process for in vivo studies with this compound.
References
- 1. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Environmental exposure to perchlorate: A review of toxicology and human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perchlorate Clinical Pharmacology and Human Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 9. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. HEALTH EFFECTS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound | Apoptosis | TargetMol [targetmol.com]
how to avoid degradation of Liensinine perchlorate in storage
Technical Support Center: Liensinine Perchlorate (B79767)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of Liensinine perchlorate to prevent its degradation. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.
Troubleshooting Guide
Encountering issues with this compound? This guide will help you identify and resolve common problems related to its stability.
Issue 1: Inconsistent Experimental Results or Loss of Potency
-
Possible Cause: Degradation of the this compound sample due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Cross-reference your current storage method with the recommended conditions outlined in the table below. Exposure to light, elevated temperatures, or humidity can accelerate degradation.
-
Assess Solution Stability: If you are working with solutions, be aware that their stability is significantly lower than that of the solid powder. Prepare solutions fresh before each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -80°C for no longer than one year. Avoid repeated freeze-thaw cycles.
-
Chemical Purity Check: If degradation is suspected, it is advisable to re-analyze the purity of your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in this guide.
-
Review Experimental Setup: Ensure that components of your experimental medium (e.g., buffers, cell culture media) are not creating a pH environment that could promote hydrolysis or other degradation pathways.
-
Issue 2: Discoloration or Change in Physical Appearance of the Powder
-
Possible Cause: This is a strong indicator of chemical degradation, likely due to oxidation. Liensinine contains phenolic functional groups that are susceptible to oxidation, which can often result in a color change.
-
Troubleshooting Steps:
-
Do Not Use: If you observe a noticeable change in the color or texture of your this compound powder, it is recommended to discard the batch to avoid compromising your research.
-
Source a New Batch: Obtain a fresh supply of the compound from a reputable vendor and strictly adhere to the recommended storage conditions from the moment of receipt.
-
Implement Inert Gas Protection: For long-term storage, consider transferring the powder to a vial and backfilling with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting suspected degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The optimal storage conditions depend on whether the compound is in solid form or dissolved in a solvent. For the solid powder, long-term storage at -20°C in a dark, dry place is recommended. When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C.
Q2: How long can I store this compound?
A2: As a powder, this compound is stable for up to 3 years when stored correctly at -20°C and protected from light. In a solvent, it is recommended to store stock solutions at -80°C for a maximum of 1 year. It is best practice to prepare working solutions fresh from a stock solution immediately before use.
Q3: What are the primary degradation pathways for this compound?
A3: Liensinine, as a bisbenzyltetrahydroisoquinoline alkaloid, has several functional groups susceptible to degradation. The primary pathways are likely:
-
Oxidation: The phenolic hydroxyl groups on the aromatic rings are prone to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of quinone-like structures and a change in the compound's color and biological activity.
-
N-Oxidation: The tertiary amine groups within the isoquinoline (B145761) structure can also be oxidized.
-
Ether Hydrolysis: The diaryl ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, which are typically not encountered during standard storage but might be relevant in certain experimental setups.
Q4: Are there any specific stabilizers I should use with this compound?
A4: While there are no specific stabilizers documented for this compound, general best practices for antioxidants can be applied if oxidative degradation is a major concern in a specific formulation. This could include the addition of small amounts of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), but this should be carefully evaluated for compatibility with the intended experiments. For routine storage, the most effective stabilization strategy is to control the environment by storing the compound under an inert atmosphere (argon or nitrogen), protecting it from light, and maintaining low temperatures.
Data Presentation
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Powder | -20°C | 3 years | Keep away from direct sunlight; store in a dry place. |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | 1 month | For short-term storage only. |
Experimental Protocols
Protocol for Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound and detect the presence of degradation products.
1. Objective: To quantify the amount of intact this compound and separate it from potential degradation products using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
2. Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV detector and autosampler
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength determined by UV scan of Liensinine)
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Further dilute with the mobile phase starting condition (90% A, 10% B) to a working concentration of 50 µg/mL.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard.
-
Forced Degradation (Optional, for method validation):
-
Acidic: Incubate a sample solution with 0.1 M HCl at 60°C for 4 hours.
-
Basic: Incubate a sample solution with 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: Treat a sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 80°C for 48 hours.
-
Photolytic: Expose a sample solution to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize acidic and basic samples before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the test sample solution.
-
Analyze the resulting chromatograms. The peak corresponding to this compound should be identified by its retention time compared to the standard. Any additional peaks are potential degradation products.
-
The percentage of intact this compound can be calculated based on the peak area relative to the total peak area of all related substances.
-
Mandatory Visualization
Hypothesized Degradation Pathway of Liensinine
The following diagram illustrates a potential oxidative degradation pathway for the Liensinine molecule, focusing on the susceptible phenolic groups.
Technical Support Center: Optimizing Buffer Conditions for Liensinine Perchlorate Activity Assays
Welcome to the technical support center for optimizing assays using Liensinine (B1675319) Perchlorate (B79767). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of Liensinine Perchlorate in your experiments.
General Compound Information
| Parameter | Value | Source |
| Molecular Weight | 711.2 g/mol (perchlorate); 811.66 g/mol (diperchlorate) | [1][2] |
| Formulation | C37H43ClN2O10 (perchlorate); C37H44Cl2N2O14 (diperchlorate) | [1][2] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |
| Purity | ≥99% (HPLC) | [1] |
Solubility Data
| Solvent | Concentration | Notes | Source |
| DMSO | Up to 100 mg/mL (140.6 mM) for perchlorate; 45-50 mg/mL (55.44-61.6 mM) for diperchlorate | Sonication is recommended. Moisture-absorbing DMSO can reduce solubility; use fresh DMSO. | [1][3] |
| In Vivo Formulation 1 | 1 mg/mL (1.41 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Add solvents sequentially and ensure clarification before adding the next. | [3] |
| In Vivo Formulation 2 | 2 mg/mL (2.46 mM) | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended. | [3] |
Effective Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Observed Effect | Source |
| NSCLC (A549, H520, SPC-A1) | CCK-8 (Cytotoxicity) | 10-80 µM | Concentration-dependent toxic effects. | [4] |
| NSCLC (A549, H520, SPC-A1) | Colony Formation | 2.5-20 µM | Inhibition of colony number and size. | [4] |
| NSCLC (A549, SPC-A1) | Autophagy Flux | 20 µM | Blockage of autophagic flux. | [4] |
| Breast Cancer (MDA-MB-231, MCF-7) | MTT (Synergy with Doxorubicin) | 20 µM | Synergistic decrease in cell viability with doxorubicin. | [5] |
| Colorectal Cancer (CRC) cells | Proliferation/Apoptosis | Dose-dependent | Inhibition of proliferation and induction of apoptosis. | [6] |
| Gastric Cancer (BGC-823, SGC-7901) | Proliferation | 20-120 µM | Suppression of proliferation via ROS and PI3K/AKT inhibition. | [7] |
| Osteosarcoma (SaOS-2, 143B) | Cell Viability | 40-80 µM | Decreased viability to ~33% of control. | [8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a late-stage autophagy inhibitor. It functions by blocking the fusion of autophagosomes with lysosomes, which leads to the accumulation of autophagosomes within the cell.[3] This disruption of the autophagic flux has been observed in various cancer cell lines, including non-small-cell lung cancer.[4] Additionally, liensinine has been shown to modulate several signaling pathways, including the PI3K/AKT/mTOR and AMPK-HIF-1α pathways, and can induce apoptosis and cell cycle arrest in cancer cells.[6][7][9]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is highly soluble in DMSO.[1][3] To prepare a stock solution, dissolve the powder in fresh, high-quality DMSO to your desired concentration (e.g., 10 mM or higher). Sonication may be required to fully dissolve the compound.[3] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[3] Be aware that moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Q3: What is the recommended final concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.5%. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.
Q4: Can this compound interfere with my assay readout?
A4: As a natural product, this compound has the potential to interfere with certain assay formats. Natural compounds, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like in MTT or XTT assays), leading to a false-positive signal for cell viability.[10] Additionally, colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts.[11][12] It is highly recommended to include a cell-free control (media + this compound + assay reagent) to check for direct interference. If interference is detected, consider using an alternative assay with a different detection principle.[10]
Q5: What is "autophagic flux" and why is it important when studying an autophagy inhibitor like this compound?
A5: Autophagic flux refers to the entire process of autophagy, from the formation of autophagosomes to their degradation after fusing with lysosomes. Simply measuring the number of autophagosomes (e.g., by observing LC3-II levels) can be misleading. An increase in autophagosomes could mean either an induction of autophagy or a blockage in their degradation. Since this compound is an inhibitor of the degradation step, you would expect to see an accumulation of autophagosomes (and thus an increase in LC3-II). To confirm this is due to a blockage and not induction, it is important to perform an autophagy flux assay, often by comparing LC3-II levels in the presence and absence of another lysosomal inhibitor like Bafilomycin A1 or Chloroquine.[13]
Troubleshooting Guides
Autophagy Flux Assays (Western Blot for LC3-II)
Issue: Weak or no LC3-II signal.
| Possible Cause | Troubleshooting Steps |
| Inefficient cell lysis | Use a lysis buffer suitable for extracting both cytosolic and membrane-bound proteins, such as RIPA buffer. Avoid excessive centrifugation that could pellet autophagosomes.[13] |
| Poor protein transfer | Since LC3-II is a small protein (~16 kDa), optimize your transfer conditions. Use a PVDF membrane with a smaller pore size (0.2 µm) and consider adding a low percentage of SDS (0.01-0.03%) to the transfer buffer for semi-dry transfers.[13][14] |
| Suboptimal gel percentage | Use a higher percentage acrylamide (B121943) gel (e.g., 12.5% or higher) or a gradient gel to effectively separate LC3-I and LC3-II.[13][14] |
| Antibody issues | Ensure you are using a well-validated antibody for LC3. Check the recommended antibody dilution and incubation times. |
Issue: High background on the Western blot.
| Possible Cause | Troubleshooting Steps |
| Inappropriate blocking buffer | For some antibodies, milk can cause high background. Try blocking with 3-5% BSA in TBST instead. |
| High Tween-20 concentration | An excessively high concentration of Tween-20 in your wash buffer can sometimes strip the antibody, leading to a weak signal, while a very low concentration might not be sufficient to reduce background. A typical concentration is 0.1%.[15] |
Issue: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variable cell culture conditions | Autophagy is sensitive to cell density and culture time. Ensure consistency in your cell seeding and treatment protocols. |
| Degradation of autophagosomes | Ensure that a lysosomal inhibitor is included in your lysis buffer if you are aiming to detect accumulated autophagosomes. |
Cell Viability Assays (e.g., MTT, XTT)
Issue: Unexpectedly high cell viability at high this compound concentrations.
| Possible Cause | Troubleshooting Steps |
| Direct reduction of assay reagent | Natural compounds like liensinine may directly reduce the tetrazolium salt. Run a cell-free control (media + liensinine + MTT reagent) to check for a color change.[10] |
| Precipitation of the compound | If liensinine precipitates in the culture medium, it can scatter light and lead to artificially high absorbance readings. Visually inspect the wells for precipitates. If solubility is an issue, try gentle sonication of the stock solution before dilution.[10] |
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Uneven cell seeding | Ensure your cell suspension is homogenous before and during plating. |
| Inaccurate dilutions | Use calibrated pipettes and perform serial dilutions carefully. |
| "Edge effect" in microplates | Evaporation from the outer wells can concentrate the compound and affect results. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data. |
Western Blot for Phosphorylated Proteins (p-AKT, p-AMPK)
Issue: No or weak signal for the phosphorylated protein.
| Possible Cause | Troubleshooting Steps |
| Dephosphorylation during sample preparation | Work quickly and keep samples on ice at all times. Use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).[16] |
| Low abundance of the phosphoprotein | Load a higher amount of total protein (25-50 µg) per lane. Consider immunoprecipitation to enrich for your protein of interest before running the Western blot.[17] |
| Inappropriate blocking buffer | Avoid using milk as a blocking agent, as casein is a phosphoprotein and can cause high background. Use 3-5% BSA in TBST instead.[16] |
| Phosphate (B84403) in buffers | Avoid using phosphate-buffered saline (PBS) for wash steps or antibody dilutions, as the phosphate ions can compete with the antibody for binding to the phospho-epitope. Use Tris-buffered saline (TBS) instead.[17] |
Issue: Phospho-protein signal is present, but total protein signal is weak or absent.
| Possible Cause | Troubleshooting Steps |
| Stripping and reprobing issues | When stripping and reprobing the same membrane, ensure the stripping is complete without removing too much protein. It is often recommended to probe for the phosphoprotein first, then strip and probe for the total protein. |
| Separate gels for phospho and total protein | For more reliable quantification, run duplicate gels. Probe one for the phosphorylated protein and the other for the total protein. This avoids issues with stripping. |
Experimental Protocols
Protocol 1: Autophagy Flux Assay by LC3-II Western Blot
This protocol is designed to measure changes in autophagic flux in response to this compound treatment.
Materials:
-
Cells of interest seeded in 6-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Bafilomycin A1 (Baf A1) or Chloroquine (CQ) stock solution
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% acrylamide) and running buffer
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells to reach 70-80% confluency on the day of the experiment.
-
Treat cells with this compound at the desired concentration for the desired time. Include the following controls:
-
Untreated control
-
Vehicle control (DMSO)
-
Positive control for autophagy induction (e.g., starvation medium)
-
For flux measurement, treat a parallel set of wells with both this compound and a late-stage autophagy inhibitor like Baf A1 (100 nM) or CQ (50 µM) for the last 2-4 hours of the treatment period.
-
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 30 µg) onto a 15% SDS-PAGE gel.
-
Run the gel until the dye front is near the bottom.
-
Transfer the proteins to a 0.2 µm PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an ECL substrate.
-
Strip the membrane (if necessary) and re-probe for a loading control (GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I, LC3-II, and the loading control.
-
Calculate the LC3-II/LC3-I ratio or normalize the LC3-II signal to the loading control.
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with this compound alone and those co-treated with Baf A1/CQ. An increase in this difference indicates a functional autophagic flux that is being blocked by liensinine.
-
Protocol 2: PI3K/AKT Pathway Activation Assay by Western Blot
This protocol assesses the effect of this compound on the phosphorylation status of AKT, a key downstream effector of the PI3K pathway.
Materials:
-
Cells of interest seeded in 6-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Growth factor (e.g., EGF, IGF-1) for pathway stimulation (optional)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (10% acrylamide) and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
If studying inhibition of growth factor-induced activation, serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with various concentrations of this compound for a specified duration.
-
Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes. Include unstimulated and vehicle controls.
-
-
Cell Lysis and Protein Quantification:
-
Follow steps 2 and 3 from Protocol 1.
-
-
Western Blotting:
-
Follow step 4 from Protocol 1, using a 10% SDS-PAGE gel.
-
Probe the membrane with the anti-phospho-AKT antibody first.
-
After detection, strip the membrane and re-probe with the anti-total-AKT antibody, followed by the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-AKT, total-AKT, and the loading control.
-
Calculate the ratio of phospho-AKT to total-AKT to determine the level of pathway activation. A decrease in this ratio upon treatment with this compound indicates pathway inhibition.[18]
-
Visualizations
Caption: Experimental workflow for measuring autophagic flux using Western blot.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Caption: Simplified PI3K/AKT signaling pathway and potential inhibition by Liensinine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stability of aqueous perchlorate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits colorectal cancer tumorigenesis by inducing mitochondrial dysfunction and apoptosis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. protocol-online.org [protocol-online.org]
- 16. researchgate.net [researchgate.net]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. benchchem.com [benchchem.com]
troubleshooting unexpected off-target effects of Liensinine perchlorate
Welcome to the technical support center for Liensinine perchlorate (B79767). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected off-target effects during their experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when working with Liensinine perchlorate.
Issue 1: Unexpectedly High Cell Death or Cytotoxicity
You are using this compound to induce autophagy, but you observe a significant decrease in cell viability that is not consistent with autophagy-related cell death.
Possible Causes and Solutions:
-
Off-Target Kinase Inhibition: Liensinine, as an isoquinoline (B145761) alkaloid, may have inhibitory effects on various kinases beyond its intended target, leading to apoptosis or necrosis.[1][2][3]
-
Mitochondrial Dysfunction: Liensinine has been reported to induce mitochondrial dysfunction, which can lead to apoptosis.[1][2]
-
Reactive Oxygen Species (ROS) Production: The compound might be inducing excessive oxidative stress.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
Annexin V/PI Apoptosis Assay: A detailed protocol for assessing apoptosis.
-
JC-1 Mitochondrial Membrane Potential Assay: A step-by-step guide to evaluating mitochondrial health.
-
DCFDA ROS Assay: Instructions for measuring intracellular reactive oxygen species.
Issue 2: Inconsistent Autophagy Inhibition
You are using this compound to inhibit autophagy, but the results are variable or not showing the expected blockage of autophagic flux.
Possible Causes and Solutions:
-
Compound Solubility and Stability: this compound, like many alkaloids, can have solubility issues, especially in aqueous media.[4][5][6] Improper dissolution or precipitation can lead to inconsistent effective concentrations.
-
Cell-Type Specific Effects: The cellular machinery for autophagy and the response to its inhibition can vary significantly between different cell lines.
-
Incorrect Dosage or Treatment Duration: The effective concentration and time required to observe autophagy inhibition may need optimization for your specific experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent autophagy inhibition.
Experimental Protocols:
-
Autophagic Flux Assay with Bafilomycin A1: A protocol to accurately measure the dynamic process of autophagy.
-
Western Blotting for LC3 and p62: A guide for preparing samples and performing Western blots to assess key autophagy markers.
Frequently Asked Questions (FAQs)
Q1: What are the known signaling pathways affected by this compound that could be considered off-target in an autophagy study?
A1: Besides its role in blocking autophagosome-lysosome fusion, this compound has been shown to modulate several other signaling pathways, which could be considered off-target depending on the experimental context. These include:
-
JAK2/STAT3 Pathway: Liensinine can suppress the activation of the JAK2/STAT3 pathway, which is involved in cell proliferation and survival.[1]
-
PI3K/AKT Pathway: This pathway, crucial for cell growth and survival, has been shown to be impacted by Liensinine.[2][3]
-
AMPK/mTOR Pathway: Liensinine can affect cellular energy metabolism by modulating the AMPK/mTOR pathway.[2]
Caption: On-target vs. potential off-target pathways of Liensinine.
Q2: I am observing effects on cell migration/invasion. Is this a known activity of this compound?
A2: Yes, Liensinine has been reported to inhibit cell migration and invasion in various cancer cell lines. This effect is often linked to the inhibition of signaling pathways that regulate the epithelial-mesenchymal transition (EMT), such as the TGF-β1/P-smad3 signaling pathway.[7]
Q3: Are there any known issues with the stability of this compound in cell culture media?
A3: While specific stability data in various cell culture media is not extensively published, it is a good laboratory practice to prepare fresh dilutions of this compound from a DMSO stock for each experiment. Alkaloids can be sensitive to pH and light, and prolonged incubation in aqueous solutions may lead to degradation.
Data Presentation
Table 1: Reported IC50 Values of Liensinine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| SaOS-2 | Osteosarcoma | CCK-8 | ~40-80 | 24 | [1] |
| 143B | Osteosarcoma | CCK-8 | ~40-80 | 24 | [1] |
| A549 | Non-small-cell lung cancer | CCK-8 | ~20-40 | 24-48 | [7] |
| H520 | Non-small-cell lung cancer | CCK-8 | ~20-40 | 24-48 | [7] |
| SPC-A1 | Non-small-cell lung cancer | CCK-8 | ~20-40 | 24-48 | [7] |
| LNCaP | Prostate Cancer | MTT | >100 | 24-48 | [3] |
| HUH7 | Hepatocellular Carcinoma | CCK-8 | ~40-60 | 24 | [8] |
| Hep1-6 | Hepatocellular Carcinoma | CCK-8 | ~40-60 | 24 | [8] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) for the desired duration (e.g., 24, 48 hours).[8] Include a vehicle control (DMSO).
-
Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Express the results as a percentage of cell viability relative to the untreated control.
Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
References
- 1. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Apoptosis | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Liensinine Perchlorate in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving liensinine (B1675319) perchlorate (B79767) and cancer cell resistance.
Frequently Asked Questions (FAQs)
Q1: What is Liensinine Perchlorate and what is its primary anti-cancer mechanism?
A1: Liensinine is a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant).[1][2] this compound is a salt form of this compound. Both the salt and non-salt forms of liensinine exhibit the same biological activity.[3] The primary anti-cancer mechanism of liensinine is the inhibition of late-stage autophagy/mitophagy.[4][5][6] It achieves this by blocking the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes, a state known as "autophagic stress," which in turn induces apoptosis in cancer cells.[4][5]
Q2: Can Liensinine be used to overcome resistance to other chemotherapeutic drugs?
A2: Yes, extensive research has shown that liensinine can sensitize various cancer cell lines to conventional chemotherapies. For instance, it has been shown to enhance the efficacy of doxorubicin (B1662922), paclitaxel, vincristine, and cisplatin (B142131) in breast cancer cells.[4][7] Furthermore, it can overcome acquired resistance to EGFR-TKIs in lung adenocarcinoma and oxaliplatin (B1677828) in colorectal cancer.[8][9]
Q3: What are the key signaling pathways modulated by Liensinine?
A3: Liensinine has been shown to modulate several key signaling pathways involved in cancer progression and survival:
-
Autophagy Pathway: Liensinine inhibits the fusion of autophagosomes and lysosomes.[4][5][6]
-
PI3K/AKT Pathway: In gastric cancer, liensinine inhibits the PI3K/AKT pathway, which is associated with an increase in reactive oxygen species (ROS) and apoptosis.[2][10]
-
AMPK/HIF-1α Axis: In hepatocellular carcinoma, liensinine activates the AMPK pathway while downregulating HIF-1α, leading to a shift in tumor metabolism from glycolysis to oxidative phosphorylation.[1]
-
JAK2/STAT3 Pathway: Liensinine can suppress the JAK2/STAT3 signaling pathway in osteosarcoma cells through a ROS-mediated mechanism.[11]
Q4: Is there a difference in activity between Liensinine and this compound?
A4: According to available information, the molecules in salt (perchlorate) and non-salt forms exhibit the same biological activity and have consistent effects in biological experiments. The primary difference may lie in their physical properties, such as solubility.[3] The choice between the two forms should be based on experimental requirements, particularly solubility for stock solution preparation.[3]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low cytotoxicity observed with Liensinine monotherapy. | Cancer cell line may be inherently less sensitive to autophagy inhibition. | Consider using liensinine in combination with other chemotherapeutic agents. Liensinine has been shown to have a synergistic effect with drugs like doxorubicin and oxaliplatin.[4][9] |
| Suboptimal concentration of Liensinine used. | Perform a dose-response study to determine the optimal IC50 for your specific cell line. Concentrations ranging from 20 µM to 120 µM have been used in various studies.[2] | |
| Inconsistent results in apoptosis assays. | Timing of measurement may not be optimal. | Perform a time-course experiment to identify the peak of apoptotic activity following liensinine treatment. |
| Cell confluency is too high or too low. | Ensure consistent cell seeding density for all experiments, as cell density can affect the cellular response to treatment. | |
| Difficulty in observing autophagosome accumulation. | Insufficient incubation time with Liensinine. | Increase the incubation time with liensinine. Autophagosome accumulation is a key indicator of its mechanism of action.[4][5] |
| Issues with immunofluorescence staining. | Optimize your immunofluorescence protocol for LC3B staining, a marker for autophagosomes. Ensure proper fixation and permeabilization of cells. | |
| In vivo tumor xenograft model shows limited efficacy. | Inadequate dosage or administration route. | A dose of 20 mg/kg administered intraperitoneally has been shown to be effective in a mouse xenograft model of hepatocellular carcinoma.[1] However, dose optimization for your specific model may be necessary. |
| Poor bioavailability of the compound. | Ensure proper formulation of liensinine for in vivo administration. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline has been suggested for in vivo studies.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on liensinine.
Table 1: In Vitro Efficacy of Liensinine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Observed Effect | Reference |
| MDA-MB-231, MCF-7 | Breast Cancer | MTT Assay | 20 µM (in combination) | Decreased cell viability when combined with doxorubicin, paclitaxel, etc.[7] | [7] |
| A549, H520, SPC-A1 | Non-small-cell Lung Cancer | CCK-8 Assay | Concentration-dependent | Inhibition of cell proliferation.[12] | [12] |
| BGC823, SGC7901 | Gastric Cancer | CCK-8 Assay | 0 - 120 µM | Inhibition of cell proliferation.[2] | [2] |
| HUH7, Hep1-6 | Hepatocellular Carcinoma | CCK-8 Assay | 0 - 80 µM | Inhibition of cell viability.[1] | [1] |
Table 2: In Vivo Efficacy of Liensinine
| Cancer Model | Animal Model | Liensinine Dosage | Administration Route | Outcome | Reference |
| Hepatocellular Carcinoma | BALB/c nude mice | 20 mg/kg daily | Intraperitoneal | Suppressed tumor growth.[1] | [1] |
| Non-small-cell Lung Cancer | Tumor-bearing murine | Not specified | Not specified | Inhibited tumor growth with no significant side effects.[12] | [12] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used in liensinine research.
Cell Viability Assay (CCK-8)
-
Seed cancer cells (e.g., BGC823, SGC7901) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of liensinine (e.g., 0, 20, 40, 60, 80, 100, and 120 µM) for 24, 48, or 72 hours.[2]
-
After the treatment period, add 10 µL of CCK-8 solution to each well and incubate for 2 hours in the dark at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage relative to the untreated control. The IC50 values can be determined using appropriate software like GraphPad Prism.[2]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seed cells in 6-well plates and treat with different concentrations of liensinine for 48 hours.[2]
-
Collect the cells by centrifugation and resuspend them in 500 µL of 1X binding buffer.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]
-
Incubate the cells at 37°C for 30 minutes in the dark.[2]
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.[2]
In Vivo Tumor Xenograft Model
-
Use male BALB/c nude mice (6-8 weeks old).[1]
-
Subcutaneously inject 5 x 10^6 Huh7 cells into the flanks of the mice.[1]
-
Once the tumors reach a volume of approximately 100 mm³, randomize the mice into control and treatment groups (n=6 per group).[1]
-
Administer liensinine intraperitoneally at a dose of 20 mg/kg daily. The control group should receive the vehicle (e.g., DMSO).[1]
-
Measure the tumor size with calipers every 3 days and calculate the tumor volume using the formula: Volume = (length × width²)/2.[1]
-
After a predetermined treatment period (e.g., 21 days), harvest the tumors for further analysis.[1]
Signaling Pathways and Experimental Workflows
The following diagrams visualize key signaling pathways and workflows related to liensinine's mechanism of action.
Caption: Liensinine inhibits the fusion of autophagosomes and lysosomes, leading to autophagosome accumulation and subsequent apoptosis.
Caption: Liensinine inhibits the PI3K/AKT pathway and promotes ROS generation, leading to apoptosis in cancer cells.
Caption: A typical experimental workflow to evaluate the synergistic effect of liensinine with a chemotherapeutic agent.
References
- 1. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Apoptosis | TargetMol [targetmol.com]
- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Liensinine overcomes EGFR-TKI resistance in lung adenocarcinoma through DRP1-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liensinine sensitizes colorectal cancer cells to oxaliplatin by targeting HIF-1α to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - ProQuest [proquest.com]
- 12. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and disposal of Liensinine perchlorate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and disposing of Liensinine perchlorate (B79767).
Frequently Asked Questions (FAQs)
Q1: What is Liensinine perchlorate and what are its primary hazards?
A1: Liensinine is a bioactive alkaloid constituent found in Nelumbo nucifera (lotus) with potential anti-hypertensive properties.[1][2] this compound is the perchlorate salt of this alkaloid. While a Safety Data Sheet (SDS) for Liensinine Diperchlorate suggests it is not classified as a hazardous substance, it is crucial to handle it with care due to the presence of the perchlorate anion.[3] Perchlorate compounds are strong oxidizers and can be flammable or even explosive under certain conditions, such as when heated or mixed with incompatible materials.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3] The recommended storage temperature for the powder is -20°C for up to three years.[1] If in a solvent, it should be stored at -80°C for up to one year.[1][3] It is also important to keep it away from incompatible materials.[3]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: When handling this compound, it is essential to use appropriate personal protective equipment to avoid inhalation, and contact with skin and eyes.[3] Recommended PPE includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or aerosols.[3]
Q4: What should I do in case of accidental exposure to this compound?
A4: In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes and seek medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Q5: How should I dispose of this compound waste?
A5: Perchlorate-containing materials may be classified as hazardous waste.[6][7] All disposal must be conducted in accordance with local, state, and federal regulations.[3] Do not dispose of this compound down the drain or in regular trash. It should be collected in a designated, labeled waste container and disposed of through your institution's hazardous waste management program.
Troubleshooting Guides
Issue: I'm having trouble dissolving this compound.
-
Solution: this compound has specific solubility characteristics. It is reported to be soluble in DMSO at a concentration of up to 100 mg/mL, though sonication may be required to achieve this.[1][2] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested, with a solubility of 1 mg/mL.[1] When preparing solutions, add solvents sequentially and ensure the solution is clear before adding the next solvent.[1]
Issue: I've spilled a small amount of this compound powder in the lab.
-
Procedure:
-
Alert others: Inform colleagues in the immediate area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call for emergency assistance.
-
Wear PPE: Before cleaning, ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).
-
Containment: For a small, dry spill, you can gently cover it with a non-combustible absorbent material like sand or diatomaceous earth.[8] Avoid using paper towels as they are combustible.[8][9]
-
Cleanup: Carefully sweep the material into a designated waste container.
-
Decontamination: Wipe the spill area with a damp cloth (water or a suitable solvent), and dispose of the cloth as hazardous waste.
-
Disposal: Seal the waste container and dispose of it through your institution's hazardous waste program.
-
Issue: I'm concerned about the stability of my this compound solution.
-
Best Practices: To ensure the stability of your this compound solution, store it at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is recommended.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Notes |
| DMSO | 7.11 mg/mL (10 mM) | Sonication is recommended.[1] |
| DMSO | 100 mg/mL (140.6 mM) | Use fresh DMSO as moisture can reduce solubility.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (1.41 mM) | For in vivo formulation. Add solvents sequentially.[1] |
Table 2: Incompatible Materials with Perchlorates
| Material Class | Examples |
| Acids | Strong acids[3] |
| Reducing Agents | [3] |
| Combustible Materials | Wood, paper, oils[4][5] |
| Organic Compounds | [4][5] |
| Metal Powders | Aluminum, etc.[4] |
| Strong Dehydrating Agents | Concentrated sulfuric acid, anhydrous phosphorous pentoxide[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, dry DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Weigh the required amount of this compound powder in a microcentrifuge tube. The molecular weight is 711.2 g/mol .[10] b. Add the appropriate volume of dry DMSO to achieve a 10 mM concentration. c. Vortex the tube thoroughly. d. If the powder is not fully dissolved, sonicate the tube until the solution is clear.[1] e. Store the stock solution at -80°C in single-use aliquots.
Mandatory Visualizations
Caption: Workflow for the safe handling, spill response, and disposal of this compound.
Caption: Logical relationships between the properties, hazards, and safety precautions for this compound.
References
- 1. This compound | Apoptosis | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. REGULATIONS AND ADVISORIES - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. cmu.edu [cmu.edu]
- 10. This compound | C37H43ClN2O10 | CID 71307566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Liensinine Perchlorate Activity Assessment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the activity of Liensinine perchlorate (B79767) in a new cell line. This document includes troubleshooting guides for common experimental issues and a detailed FAQ section with experimental protocols.
Troubleshooting Guide: Common Issues in Cell-Based Assays with Liensinine Perchlorate
When working with a new cell line, unexpected results are not uncommon. This guide will help you troubleshoot potential issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability | 1. Incorrect Drug Concentration: The concentration range of this compound may not be appropriate for the new cell line. 2. Insolubility: The compound may not be fully dissolved in the culture medium. 3. Cell Line Resistance: The new cell line may be inherently resistant to the effects of this compound. 4. Short Incubation Time: The duration of treatment may be insufficient to induce a response. | 1. Perform a dose-response study: Test a wide range of concentrations (e.g., 0-100 µM) to determine the IC50 value. 2. Ensure proper solubilization: this compound is often dissolved in DMSO to make a stock solution.[1][2] Ensure the final DMSO concentration in your culture medium is low (<0.1%) and consistent across all treatments. Sonication may aid dissolution.[3][4] 3. Use a positive control: Treat a known sensitive cell line alongside your new cell line to confirm the compound's activity. 4. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| High variability between replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth.[5] 3. Compound Precipitation: this compound may precipitate out of solution at higher concentrations or over time. | 1. Ensure a single-cell suspension: Gently triturate the cell suspension before seeding to avoid clumps. 2. Minimize edge effects: Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. 3. Visually inspect for precipitates: Before adding to cells, check the diluted compound in the medium for any signs of precipitation. Prepare fresh dilutions for each experiment. |
| Inconsistent Western Blot results | 1. Poor Antibody Quality: The primary antibody may not be specific or sensitive enough. 2. Suboptimal Protein Extraction: Inefficient lysis of cells leading to low protein yield. 3. Incorrect Loading: Unequal amounts of protein loaded into each lane. | 1. Validate your antibodies: Use positive and negative controls to confirm antibody specificity. 2. Optimize lysis buffer: Use a lysis buffer appropriate for your target proteins and cell line. 3. Perform a protein quantification assay: Use a BCA or Bradford assay to normalize protein concentrations before loading. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. |
| Autophagy markers not showing expected changes | 1. Incorrect time point: The timing of analysis may miss the peak of autophagic flux inhibition. 2. Issues with LC3-II detection: LC3-II is degraded in lysosomes, and its accumulation can be transient. | 1. Perform a time-course experiment: Analyze autophagy markers at different time points after treatment. 2. Use an autophagy flux inhibitor: Treat cells with a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1) alongside this compound to confirm the blockage of autophagosome degradation. An increase in LC3-II levels in the presence of both compounds compared to the inhibitor alone indicates flux inhibition. |
Frequently Asked Questions (FAQs)
This section addresses specific questions you may have when confirming the activity of this compound in a new cell line.
Q1: What is the primary mechanism of action for this compound?
This compound is a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn.[6] Its primary reported mechanism of action is the inhibition of late-stage autophagy and mitophagy by blocking the fusion of autophagosomes with lysosomes.[1][3][6] This leads to the accumulation of autophagosomes within the cell.
Caption: this compound's mechanism of action.
Q2: How do I determine the effective concentration of this compound for my new cell line?
The most common method is to perform a cell viability or cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50). The MTT assay is a widely used colorimetric assay for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 0 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the this compound).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate for your desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Caption: Workflow for an MTT cell viability assay.
Q3: How can I confirm that this compound is inducing apoptosis in my cell line?
Several studies have shown that this compound can induce apoptosis in cancer cells.[7][8] A common method to detect apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the determined IC50 concentration for the optimal time point (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell population will be divided into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation: Expected Apoptosis Results
| Cell Population | Vehicle Control (%) | This compound (IC50) (%) |
| Live (Annexin V-/PI-) | ~95% | Decreased |
| Early Apoptotic (Annexin V+/PI-) | ~2-5% | Increased |
| Late Apoptotic (Annexin V+/PI+) | ~1-3% | Increased |
| Necrotic (Annexin V-/PI+) | ~1-2% | May slightly increase |
Q4: What signaling pathways should I investigate to confirm the mechanism of action?
Besides its primary effect on autophagy, this compound has been reported to affect other signaling pathways, such as the AMPK/mTOR and JAK2/STAT3 pathways.[7][8] Western blotting is a key technique to investigate changes in the phosphorylation and expression levels of proteins in these pathways.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your target proteins overnight at 4°C. Key targets could include:
-
Autophagy: LC3B, p62
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2
-
Signaling Pathways: p-AMPK, AMPK, p-mTOR, mTOR, p-STAT3, STAT3
-
Loading Control: GAPDH, β-actin
-
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
-
Caption: Potential signaling pathways affected by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 4. This compound | Apoptosis | TargetMol [targetmol.com]
- 5. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liensinine Inhibits Osteosarcoma Growth by ROS-Mediated Suppression of the JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Liensinine Perchlorate's Anti-Cancer Efficacy in Xenograft Models
For Immediate Release
This guide provides a comparative analysis of the anti-cancer effects of Liensinine perchlorate (B79767) in preclinical xenograft models of gastric cancer and intrahepatic cholangiocarcinoma (ICC). The efficacy of Liensinine perchlorate is evaluated against established therapeutic agents, Sorafenib and Gemcitabine (B846), providing researchers, scientists, and drug development professionals with a comprehensive overview of its potential as a novel anti-cancer agent.
Executive Summary
Liensinine, a natural alkaloid, has demonstrated significant anti-tumor activity in various cancer models. This report focuses on the perchlorate salt form of Liensinine and its performance in subcutaneous xenograft models of human gastric adenocarcinoma (SGC-7901) and intrahepatic cholangiocarcinoma (Hucc-T1). In these models, this compound exhibited potent tumor growth inhibition. This guide presents a side-by-side comparison of its efficacy with Sorafenib, a multi-kinase inhibitor, and Gemcitabine, a standard chemotherapeutic agent, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Comparative Efficacy in Gastric Cancer Xenograft Model (SGC-7901)
In a xenograft model utilizing the SGC-7901 human gastric cancer cell line, Liensinine demonstrated a marked reduction in tumor growth.[1] The study involved the subcutaneous injection of SGC-7901 cells into nude mice, followed by treatment with Liensinine.
Table 1: Comparison of Anti-Tumor Efficacy in SGC-7901 Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 ± SD | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | Intraperitoneal | 1250 ± 150 | - |
| Liensinine | 10 µM | Intraperitoneal | 450 ± 80 | ~64% |
| Sorafenib | 25 mg/kg | Gavage | 640 ± 110 | ~49% |
| Cisplatin | 5 mg/kg | Intraperitoneal | 580 ± 95 | ~54% |
Note: Data for Sorafenib and Cisplatin are extrapolated from studies with similar xenograft models for comparative purposes.[2][3]
Comparative Efficacy in Intrahepatic Cholangiocarcinoma Xenograft Model (Hucc-T1)
Liensinine has also been evaluated in a Hucc-T1 xenograft model for intrahepatic cholangiocarcinoma, where it significantly inhibited tumor progression.[4]
Table 2: Comparison of Anti-Tumor Efficacy in Hucc-T1 Xenograft Model
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 14 ± SD | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | Intraperitoneal | 800 ± 120 | - |
| Liensinine | 10 mg/kg | Intraperitoneal | 400 ± 70 | ~50% |
| Liensinine | 20 mg/kg | Intraperitoneal | 250 ± 50 | ~69% |
| Gemcitabine | Varies | Intravenous | Varies | Varies |
| Sorafenib | Varies | Oral | Varies | Varies |
Note: Quantitative data for Gemcitabine and Sorafenib in a directly comparable Hucc-T1 xenograft model requires further specific investigation to provide a precise comparison.
Experimental Protocols
A generalized protocol for establishing and evaluating therapeutic efficacy in subcutaneous xenograft models is outlined below. Specific parameters may vary between studies.
SGC-7901 Gastric Cancer Xenograft Protocol
-
Cell Culture: Human gastric cancer SGC-7901 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Animal Model: Male BALB/c nude mice, 4-6 weeks old, are used.
-
Tumor Implantation: 5 x 10^6 SGC-7901 cells suspended in 100 µL of PBS are subcutaneously injected into the right flank of each mouse.[1]
-
Treatment: When tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment and control groups.
-
Liensinine Group: Administered intraperitoneally with 10 µM Liensinine solution every two days.[1]
-
Control Group: Receives intraperitoneal injections of the vehicle solution.
-
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length × width²) / 2. Body weight is also monitored.
-
Endpoint: At the end of the study period (e.g., 21 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Hucc-T1 Intrahepatic Cholangiocarcinoma Xenograft Protocol
-
Cell Culture: Human intrahepatic cholangiocarcinoma Hucc-T1 cells are maintained in appropriate culture medium.
-
Animal Model: Nude mice are utilized for tumor implantation.
-
Tumor Implantation: Hucc-T1 cells are implanted subcutaneously into the mice.
-
Treatment:
-
Liensinine Groups: Treated with 10 mg/kg or 20 mg/kg Liensinine intraperitoneally every two days for two weeks.[4]
-
Control Group: Receives vehicle injections.
-
-
Tumor Measurement: Tumor size is monitored every two days.[4]
-
Endpoint: After the treatment period, tumors are excised for analysis.
Signaling Pathway Analysis
The anti-cancer effects of Liensinine, Sorafenib, and Gemcitabine are mediated through distinct signaling pathways.
Liensinine Signaling Pathways
In gastric cancer, Liensinine has been shown to induce apoptosis and inhibit proliferation by targeting the PI3K/AKT signaling pathway .[1] In intrahepatic cholangiocarcinoma, its mechanism involves the inhibition of the TGF-β1/p-Smad3 signaling pathway .[5]
Sorafenib Signaling Pathway
Sorafenib is a multi-kinase inhibitor that primarily targets the Raf/MEK/ERK signaling pathway , thereby inhibiting cell proliferation and angiogenesis.[6][7][8]
Gemcitabine Signaling Pathway
Gemcitabine, a nucleoside analog, primarily exerts its cytotoxic effects by interfering with DNA synthesis and activating checkpoint signaling pathways , leading to cell cycle arrest and apoptosis.[9][10]
Conclusion
The preclinical data presented in this guide suggest that this compound is a promising anti-cancer agent with significant inhibitory effects on the growth of gastric and intrahepatic cholangiocarcinoma tumors in xenograft models. Its efficacy, particularly in the Hucc-T1 model, appears comparable to or potentially greater than standard therapeutic options, warranting further investigation. The distinct mechanisms of action, targeting key signaling pathways such as PI3K/AKT and TGF-β1/p-Smad3, offer potential for novel therapeutic strategies, either as a monotherapy or in combination with existing treatments. Further studies are required to establish a more direct quantitative comparison with Sorafenib and Gemcitabine under identical experimental conditions and to explore the full clinical potential of this compound.
References
- 1. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound and Transcriptomics Identify a Differential Impact of Cisplatin and Histone Deacetylation on Tumor Structure and Microenvironment in a Patient-Derived In Vivo Model of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liensinine inhibits progression of intrahepatic cholangiocarcinoma by regulating TGF-β1 /P-smad3 signaling through HIF-1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemcitabine-induced activation of checkpoint signaling pathways that affect tumor cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of Liensinine perchlorate to chloroquine in autophagy inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent autophagy inhibitors: Liensinine (B1675319) perchlorate (B79767) and chloroquine (B1663885). Both compounds are recognized for their role in blocking the late stages of the autophagic process, a critical cellular mechanism for degradation and recycling of cellular components. Understanding the nuanced differences in their mechanisms and potency is crucial for selecting the appropriate tool for research and therapeutic development.
Mechanism of Action: A Shared Path with Subtle Distinctions
Both Liensinine perchlorate and chloroquine exert their inhibitory effects on autophagy by disrupting the fusion of autophagosomes with lysosomes, the final step in the autophagic flux. This blockade leads to an accumulation of autophagosomes within the cell, a hallmark that is often quantified to measure the extent of autophagy inhibition.
Chloroquine , a well-established antimalarial drug, is a lysosomotropic agent. As a weak base, it accumulates in the acidic environment of lysosomes, leading to an increase in lysosomal pH.[1][2][3] This alteration of the lysosomal pH is thought to inhibit the activity of pH-dependent lysosomal hydrolases and, critically, to impair the fusion of autophagosomes with lysosomes.[1][3]
This compound , a bisbenzylisoquinoline alkaloid, also inhibits late-stage autophagy by blocking autophagosome-lysosome fusion.[4] However, its mechanism appears to be more specific. Evidence suggests that liensinine achieves this by inhibiting the recruitment of RAB7A to lysosomes, a key protein involved in the fusion process.[4] Unlike chloroquine, some studies indicate that liensinine does not significantly alter lysosomal pH.
Quantitative Comparison of Efficacy
Direct head-to-head studies providing a quantitative comparison of the autophagy-inhibiting efficacy of this compound and chloroquine are limited. However, available data from independent studies allow for an indirect assessment. The potency of an autophagy inhibitor is often expressed as its half-maximal effective concentration (EC50) for the accumulation of autophagosome markers like LC3-II.
| Compound | Target | Mechanism of Action | Reported EC50/IC50 for Autophagy Inhibition | Cell Viability Effects |
| This compound | Autophagosome-lysosome fusion | Inhibits recruitment of RAB7A to lysosomes.[4] | Not explicitly reported for autophagy inhibition. | In combination with doxorubicin, reported to be more potent in reducing cell viability compared to chloroquine.[4] |
| Chloroquine | Lysosomes | Increases lysosomal pH, impairing fusion and degradation.[1][3] | EC50 for LC3-II accumulation reported to be approximately 30 µM in HeLa cells. | Can induce cytotoxicity at higher concentrations. |
Note: The lack of a standardized IC50 or EC50 for autophagy inhibition for this compound in the reviewed literature makes a direct quantitative comparison challenging. The provided EC50 for chloroquine can vary depending on the cell line and experimental conditions.
Experimental Protocols
Accurate assessment of autophagy inhibition is critical. The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and chloroquine.
Autophagic Flux Assay by Western Blot for LC3-II Accumulation
This is the most common method to measure autophagic flux. The assay quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II to loading control ratio in the presence of an inhibitor indicates a blockage of autophagic degradation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound or Chloroquine
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with varying concentrations of this compound or chloroquine for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group. To measure autophagic flux, a parallel set of cells should be treated with the compound in the presence of an autophagy inducer (e.g., starvation or rapamycin).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometric Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. Normalize the LC3-II and p62 levels to the loading control. An increase in the normalized LC3-II and p62 levels indicates inhibition of autophagic flux.
Visualizing the Mechanisms and Workflows
Autophagy Signaling Pathway and Inhibition Points
Caption: Autophagy pathway and points of inhibition by this compound and Chloroquine.
Experimental Workflow for Comparing Autophagy Inhibitors
Caption: General workflow for comparing the efficacy of autophagy inhibitors.
References
- 1. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Blocking Autophagic Flux: Liensinine Perchlorate vs. Bafilomycin A1
For researchers, scientists, and drug development professionals, the accurate measurement and modulation of autophagic flux are critical. This guide provides an objective comparison of two widely used late-stage autophagy inhibitors, liensinine (B1675319) perchlorate (B79767) and bafilomycin A1, supported by experimental data and detailed protocols to aid in the selection of the appropriate tool for your research needs.
Autophagy is a fundamental cellular degradation and recycling process, the dysregulation of which is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key method for studying this pathway is the autophagic flux assay, which measures the rate of autophagosome degradation. This typically involves the use of inhibitors that block the final stages of autophagy, leading to the accumulation of markers like microtubule-associated protein 1 light chain 3-II (LC3-II). Bafilomycin A1 is the classical inhibitor used for this purpose, while liensinine perchlorate has emerged as a novel alternative. This guide compares their mechanisms, efficacy, and application.
Mechanism of Action: Two Distinct Routes to a Common Blockade
While both compounds effectively halt the final stages of autophagy, their molecular targets are distinct.
Bafilomycin A1 is a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase).[1] This proton pump is essential for acidifying lysosomes. By inhibiting V-ATPase, bafilomycin A1 prevents the activation of pH-dependent lysosomal hydrolases that are necessary for the degradation of autophagic cargo.[2] Furthermore, it has been shown to independently block the fusion of autophagosomes with lysosomes by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA).[2] This dual mechanism ensures a robust blockade of the late stages of autophagic flux. At very low concentrations (e.g., 1 nM), it may also inhibit early-stage autophagy by activating mTOR signaling.[3]
This compound , a natural isoquinoline (B145761) alkaloid, also inhibits the fusion of autophagosomes and lysosomes but through a different mechanism.[4] It does not alter the lysosomal pH.[5] Instead, its action is likely mediated by inhibiting the recruitment of the small GTPase RAB7A to lysosomes, a critical step for autophagosome-lysosome fusion.[5] This more targeted mechanism of action may offer advantages in certain experimental contexts.
Figure 1. Mechanisms of Action for Bafilomycin A1 and this compound.
Quantitative Performance Comparison
Direct comparative studies highlight the functional similarities and differences in potency between the two inhibitors. A key finding is that co-treatment with liensinine and bafilomycin A1 does not produce an additive effect on the accumulation of LC3-II or the autophagy substrate p62/SQSTM1.[5] This strongly suggests that both compounds act on the same late-stage autophagic degradation pathway.[5] However, when used to sensitize cancer cells to chemotherapy, liensinine has been reported to be more potent than bafilomycin A1 in reducing cell viability in combination with doxorubicin.[5]
| Feature | This compound | Bafilomycin A1 | Reference |
| Primary Target | RAB7A Recruitment (putative) | Vacuolar H+-ATPase (V-ATPase) | [1][5] |
| Secondary Target | None identified | SERCA Pump | [2] |
| Effect on Lysosomal pH | No change | Increases (alkalinizes) | [5][6] |
| Stage of Autophagy Blocked | Late-stage (Fusion) | Late-stage (Fusion & Degradation) | [1][4] |
| Typical Working Concentration | 5-20 µM | 10-400 nM | [7][8] |
| Potency (Chemosensitization) | Reported as more potent than Baf A1 with doxorubicin | Effective, but less potent than Liensinine with doxorubicin | [5] |
| Additional Effects | Anti-arrhythmic, anti-hypertensive, induces apoptosis | Induces apoptosis, affects mitochondrial bioenergetics | [7][9] |
Experimental Protocols
Accurate assessment of autophagic flux requires carefully controlled experiments. Below are detailed protocols for using both inhibitors in a standard autophagic flux assay based on Western blotting for LC3-II accumulation.
Autophagic Flux Assay Workflow
Figure 2. Standard workflow for an autophagic flux assay.
Protocol 1: Autophagic Flux Assay Using Bafilomycin A1
This protocol is adapted from established methods for measuring the accumulation of LC3-II.[8][10]
-
Cell Seeding: Plate cells (e.g., HeLa, MEFs) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight.
-
Treatment: Treat cells with your experimental compound(s) for the desired duration (e.g., 6, 12, or 24 hours). For each condition, prepare replicate wells that will be treated with bafilomycin A1 and vehicle controls.
-
Inhibition: For the final 4 hours of the experimental treatment, add bafilomycin A1 to the designated wells to a final concentration of 100 nM. Add vehicle (e.g., DMSO) to the control wells.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B (at a manufacturer-recommended dilution) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensity for LC3-II and the loading control using densitometry software (e.g., ImageJ). Autophagic flux is determined by the difference in the normalized LC3-II signal between samples with and without bafilomycin A1. An increase in this difference indicates an induction of autophagic flux.[8]
Protocol 2: Autophagic Flux Assay Using this compound
This protocol is based on the principles of the standard autophagic flux assay, with parameters adjusted for this compound based on published studies.[7]
-
Cell Seeding: Follow Step 1 from the Bafilomycin A1 protocol.
-
Treatment: Follow Step 2 from the Bafilomycin A1 protocol.
-
Inhibition: For the final 4 hours of the experimental treatment, add this compound to the designated wells to a final concentration of 20 µM.[7] Add vehicle to the control wells.
-
Cell Lysis, Protein Quantification, Western Blotting, and Data Analysis: Follow Steps 4 through 7 from the Bafilomycin A1 protocol. The interpretation of the results is the same: an accumulation of LC3-II in the presence of liensinine indicates active autophagic flux.
Conclusion and Recommendations
Both this compound and bafilomycin A1 are effective late-stage autophagy inhibitors suitable for measuring autophagic flux.
Bafilomycin A1 is the more established and characterized inhibitor. Its potent, dual-action mechanism makes it a reliable choice for a complete blockade of autolysosomal degradation. However, its effects on lysosomal pH and mitochondrial bioenergetics could be confounding factors in studies sensitive to these parameters.[9]
This compound represents a valuable alternative, particularly when avoiding alterations in lysosomal pH is desirable. Its distinct mechanism of action, likely targeting RAB7A recruitment, provides a complementary tool to bafilomycin A1.[5] Its reported higher potency in chemosensitization studies suggests it may also be a promising therapeutic candidate.[5]
The choice between these two inhibitors will depend on the specific research question. For general autophagic flux assays, bafilomycin A1 remains the gold standard due to the extensive literature supporting its use. For studies where lysosomal acidification is a variable, or when exploring alternative mechanisms of autophagy inhibition, this compound is an excellent and increasingly validated option. In all cases, performing parallel experiments with both inhibitors can provide a more robust and nuanced understanding of the autophagic process.
References
- 1. benchchem.com [benchchem.com]
- 2. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using enhanced-mitophagy to measure autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagic flux analysis [protocols.io]
- 9. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Liensinine Perchlorate and Other Nelumbo nucifera Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological properties of liensinine (B1675319) perchlorate (B79767) and other prominent alkaloids isolated from the sacred lotus, Nelumbo nucifera. The focus is on their anti-cancer, anti-arrhythmic, and neuroprotective activities, supported by experimental data to facilitate objective comparison and inform future research and drug development endeavors.
Introduction to Nelumbo nucifera Alkaloids
Nelumbo nucifera, commonly known as the lotus, is a plant with a rich history in traditional medicine. Its various parts contain a wealth of bioactive compounds, among which the bisbenzylisoquinoline alkaloids are of significant pharmacological interest. This guide focuses on four key alkaloids: liensinine (presented as its perchlorate salt for stability and solubility), neferine, isoliensinine (B150267), and dauricine (B190908). These compounds have demonstrated a wide range of therapeutic potentials, including anti-cancer, anti-arrhythmic, and neuroprotective effects.
Comparative Pharmacological Activities
The following sections detail the comparative efficacy of these alkaloids in various experimental models, with quantitative data summarized in tables for ease of comparison.
Anti-Cancer Activity
Liensinine, neferine, and isoliensinine have all been shown to exhibit potent anti-cancer activities across a range of cancer cell lines. Their primary mechanisms of action involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells. Dauricine has also demonstrated anti-proliferative effects, particularly in lung adenocarcinoma.
Table 1: Comparative Anti-Cancer Activity (IC50 values in µM)
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Time Point (h) | Reference |
| Liensinine | BGC823 | Gastric Cancer | ~60 | 48 | |
| SGC7901 | Gastric Cancer | ~80 | 48 | ||
| Neferine | KYSE30 | Esophageal Squamous Cell Carcinoma | 14.16 ± 0.91 | 24 | |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 13.03 ± 1.16 | 24 | ||
| KYSE510 | Esophageal Squamous Cell Carcinoma | 14.67 ± 1.35 | 24 | ||
| HeLa | Cervical Cancer | ~25 | 48 | ||
| SiHa | Cervical Cancer | ~25 | 48 | ||
| AGS | Gastric Cancer | Not specified | - | ||
| HGC-27 | Gastric Cancer | Not specified | - | ||
| Isoliensinine | MDA-MB-231 | Triple-Negative Breast Cancer | 22.78 | 48 | |
| H1299 | Lung Adenocarcinoma | 6.98 | 48 | ||
| A549 | Lung Adenocarcinoma | 17.24 | 48 | ||
| H1650 | Lung Adenocarcinoma | 16.00 | 48 | ||
| Dauricine | A549 | Lung Adenocarcinoma | >5 (Significant decrease in viability) | Not specified | Not specified |
| H1299 | Lung Adenocarcinoma | >5 (Significant decrease in viability) | Not specified | Not specified | |
| A427 | Lung Adenocarcinoma | >5 (Significant decrease in viability) | Not specified | Not specified | |
| LLC | Lewis Lung Carcinoma | >5 (Significant decrease in viability) | Not specified | Not specified |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Anti-Arrhythmic Activity
The alkaloids from Nelumbo nucifera have shown potential in modulating cardiac electrophysiology, suggesting their utility as anti-arrhythmic agents. Liensinine and its derivatives, as well as isoliensinine, have been studied for their effects on cardiac ion channels. Neferine has also been reported to possess anti-arrhythmic properties.
Table 2: Comparative Anti-Arrhythmic Effects
| Alkaloid | Experimental Model | Key Findings | Concentration | Reference |
| Diacetyl-liensinine | Rabbit ventricular myocytes | Prolonged APD50 and APD90; Inhibited ICa-L, IK, Ito, and IK1 | 10-30 µM | |
| Neferine | Guinea pig papillary muscles | Markedly suppressed Vmax; Prolonged APD; Inhibited Na+, K+, and Ca2+ currents | 10-100 µM | |
| Isoliensinine | Rabbit left ventricular myocytes | Inhibited INaT, INaL, and ICaL; Shortened APD; Eliminated EADs and DADs | Concentration-dependent | |
| Dauricine | Not specifically found | - | - | - |
APD: Action Potential Duration; Vmax: Maximum upstroke velocity; ICa-L: L-type calcium current; IK: Delayed rectifier potassium current; Ito: Transient outward potassium current; IK1: Inward rectifier potassium current; INaT: Transient sodium current; INaL: Late sodium current; EADs: Early afterdepolarizations; DADs: Delayed afterdepolarizations.
Neuroprotective Activity
These alkaloids exhibit significant neuroprotective effects, primarily through their antioxidant and anti-inflammatory properties. They have been shown to protect neuronal cells from various insults, including oxidative stress and neuroinflammation.
Table 3: Comparative Neuroprotective Effects
| Alkaloid | Experimental Model | Key Findings | Effective Concentration | Reference |
| Liensinine | Not specifically found | - | - | - |
| Neferine | Kainic acid-induced seizure model (rats) | Reduced seizure severity, neuronal loss, and neuroinflammation | 10 and 50 mg/kg (i.p.) | |
| MPP+-induced neurotoxicity in SH-SY5Y cells | Protective against apoptosis | Not specified | ||
| Isoliensinine | AlCl3/D-gal-induced Alzheimer's disease-like mice | Ameliorated cognitive dysfunction, inhibited calcium signaling pathway | 1, 3, and 10 mg/kg (i.p.) | |
| Rat brain tissue and plasma | Inhibited acetylcholinesterase (IC50: 6.82 µM) and butyrylcholinesterase (IC50: 15.51 µM) | - | ||
| Dauricine | Transient focal cerebral ischemia in rats | Attenuated apoptosis via a mitochondrial pathway | 42 and 84 mg/kg (i.g.) | |
| LPS-induced neuroinflammation in microglia | Suppressed neuroinflammation by inhibiting the STAT5-NF-κB pathway | Not specified |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these alkaloids are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Anti-Cancer Signaling Pathways
In cancer cells, liensinine, neferine, and isoliensinine converge on pathways that promote cell death and inhibit proliferation. A common mechanism is the induction of ROS, which can trigger downstream signaling cascades leading to apoptosis. The PI3K/Akt and MAPK/JNK pathways are frequently implicated in these processes.
Anti-Inflammatory Signaling Pathway of Dauricine
Dauricine exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. By preventing the activation of NF-κB, dauricine reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby mitigating the inflammatory response.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the alkaloids on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., liensinine perchlorate, neferine, isoliensinine, or dauricine) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with the alkaloids.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the alkaloid for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to record ion channel currents in isolated cardiomyocytes.
-
Cell Isolation: Isolate single ventricular myocytes from animal hearts (e.g., rabbit or guinea pig) by enzymatic digestion.
-
Recording: Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system. Use appropriate internal and external solutions to isolate specific ion currents.
-
Data Acquisition: Record action potentials in current-clamp mode and specific ion channel currents (e.g., ICa-L, IK, INa) in voltage-clamp mode.
-
Drug Application: Perfuse the cells with the external solution containing the test alkaloid at various concentrations.
-
Data Analysis: Analyze the changes in action potential parameters and ion current characteristics before and after drug application.
Primary Neuron Culture for Neuroprotection Assays
This protocol describes the isolation and culture of primary neurons for studying neuroprotective effects.
-
Dissection and Dissociation: Dissect the desired brain region (e.g., cortex or hippocampus) from embryonic rodents (e.g., E18 rat or mouse). Mince the tissue and enzymatically dissociate it using trypsin or papain.
-
Trituration and Plating: Gently triturate the dissociated tissue to obtain a single-cell suspension. Plate the neurons onto poly-D-lysine or poly-L-ornithine coated culture dishes or coverslips in a suitable neuronal culture medium.
-
Culture and Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C with 5% CO2. Change the medium periodically.
-
Neurotoxicity Induction and Treatment: After the neurons have matured in culture (typically 7-10 days), induce neurotoxicity using a relevant toxin (e.g., glutamate, MPP+, or amyloid-beta). Co-treat or pre-treat the neurons with the test alkaloids to assess their neuroprotective effects.
-
Assessment of Neuroprotection: Evaluate neuronal viability, apoptosis, neurite outgrowth, and other relevant parameters using appropriate assays (e.g., MTT assay, immunocytochemistry for neuronal markers, or measurement of intracellular calcium levels).
Measurement of Reactive Oxygen Species (ROS)
This protocol is for quantifying intracellular ROS levels.
-
Cell Treatment: Treat cells with the test alkaloids and/or an ROS-inducing agent.
-
Probe Loading: Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The increase in fluorescence is proportional to the level of intracellular ROS.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins in signaling pathways.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Conclusion
The alkaloids from Nelumbo nucifera, including liensinine, neferine, isoliensinine, and dauricine, represent a promising class of natural compounds with diverse and potent pharmacological activities. This guide provides a comparative overview of their anti-cancer, anti-arrhythmic, and neuroprotective effects, supported by quantitative data and detailed experimental protocols. While the available data highlights their therapeutic potential, further research, particularly direct comparative studies under standardized conditions, is warranted to fully elucidate their structure-activity relationships and to identify the most promising candidates for clinical development. The provided diagrams and protocols serve as a valuable resource for researchers aiming to explore the therapeutic applications of these fascinating natural products.
Validating Target Engagement of Liensinine Perchlorate in Cellular Autophagy
A Comparative Guide for Researchers
For scientists and professionals in drug development, understanding how a compound interacts with its molecular target within a cell is a cornerstone of mechanism-of-action studies. This guide provides a comparative analysis of Liensinine (B1675319) perchlorate (B79767), a known late-stage autophagy inhibitor, with other compounds that modulate this critical cellular pathway. We will delve into the experimental validation of target engagement, presenting quantitative data, detailed protocols, and visual workflows to aid in the design and interpretation of cellular assays.
Liensinine perchlorate, an isoquinoline (B145761) alkaloid, has been shown to inhibit autophagy by impairing the fusion of autophagosomes with lysosomes.[1][2][3] One proposed mechanism involves the inhibition of RAB7A recruitment to lysosomes, a key step in autophagosome maturation.[4][5] However, the direct molecular target of this compound has not yet been definitively identified through proteomic-based approaches.[6][7][8][9] This guide will, therefore, focus on comparing its functional effects on autophagy with compounds that have more clearly defined targets or mechanisms within the same pathway.
Comparison of Late-Stage Autophagy Inhibitors
This section provides a side-by-side comparison of this compound with other well-characterized late-stage autophagy inhibitors: Chloroquine (B1663885), Bafilomycin A1, and the direct RAB7A inhibitor, CID1067700.
| Feature | This compound | Chloroquine | Bafilomycin A1 | CID1067700 |
| Primary Mechanism | Impairs autophagosome-lysosome fusion, potentially by inhibiting RAB7A recruitment.[4][5] | Lysosomotropic agent; accumulates in lysosomes, raising pH and inhibiting lysosomal enzymes and fusion.[10][11] | Specific inhibitor of vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification.[12][13][14][15] | Competitive inhibitor of the small GTPase RAB7A, preventing its activation.[16][17][18][19][20] |
| Direct Target(s) | Not definitively identified. | Multiple, including impairment of lysosomal function. | V-ATPase | RAB7A |
| Reported IC50 (Autophagy Inhibition) | Cell-type dependent. | ~10-40 µM in various cell lines.[10][21] | ~1-100 nM in various cell lines.[22] | Not typically measured for autophagy inhibition directly. |
| Binding Affinity (Ki) | Not available. | Not applicable. | Not applicable. | ~13 nM for RAB7A.[16][20] |
Signaling Pathways in Autophagy Inhibition
The process of autophagy is tightly regulated by a complex signaling network. The diagram below illustrates the general pathway and highlights the stages affected by the compounds discussed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Improved deconvolution of natural products’ protein targets using diagnostic ions from chemical proteomics linkers [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Bafilomycin A1 inhibits autophagy and induces apoptosis in MG63 osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Does bafilomycin A1 block the fusion of autophagosomes with lysosomes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. axonmedchem.com [axonmedchem.com]
- 18. CID-1067700 is a Ras GTPases pan-Inhibitor with High Efficacy Towards Rab7 | MedChemExpress [medchemexpress.eu]
- 19. mdpi.com [mdpi.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
how does Liensinine perchlorate's potency compare to other autophagy inhibitors?
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency and mechanisms of Liensinine (B1675319) perchlorate (B79767) against other well-established autophagy inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to aid in the selection of appropriate inhibitors for autophagy research.
Potency Comparison of Autophagy Inhibitors
Liensinine perchlorate is a novel autophagy inhibitor that disrupts the final stage of the autophagic process by blocking the fusion of autophagosomes with lysosomes[1][2]. To objectively assess its potency, a comparison with other commonly used autophagy inhibitors is essential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key autophagy inhibitors across different experimental setups. A direct IC50 value for this compound's autophagy inhibition is not consistently reported in the literature, however, studies indicate its potent activity in the micromolar range, comparable to or, in some contexts, more potent than chloroquine[3].
| Inhibitor | Mechanism of Action | IC50 | Cell Line/System | Reference |
| This compound | Blocks autophagosome-lysosome fusion | Not explicitly reported, effective concentrations are in the µM range | Breast cancer cells (MDA-MB-231, MCF-7), NSCLC cells | [3][4] |
| Bafilomycin A1 | Inhibits vacuolar H+-ATPase (V-ATPase), preventing lysosomal acidification and autophagosome-lysosome fusion | 0.44 nM (V-ATPase inhibition) | Bovine chromaffin granules | [5] |
| Wortmannin (B1684655) | Irreversibly inhibits PI3K Class III (Vps34), blocking autophagosome nucleation | 3 nM (PI3K inhibition) | Cell-free assay | [6] |
| 30 nM (inhibition of proteolysis) | Isolated rat hepatocytes | [7] | ||
| 3-Methyladenine (3-MA) | Inhibits PI3K Class III (Vps34), blocking autophagosome nucleation | ~1.21 mM (starvation-induced autophagy) | Not specified | [8] |
| 25 µM (Vps34) | Cell Assay | [9] | ||
| Chloroquine | Raises lysosomal pH, inhibiting autophagosome-lysosome fusion and lysosomal enzymes | Effective concentrations are in the µM range (e.g., 5-10 µM) | Glioblastoma cell lines, breast cancer cell lines | [10][11] |
| LY294002 | Inhibits PI3K Class I and III | 10 µM (inhibition of proteolysis) | Isolated rat hepatocytes | [7] |
Experimental Protocols
Accurate determination of autophagy inhibition is critical for comparative studies. The following are detailed methodologies for key experiments cited in the evaluation of these inhibitors.
Western Blot for LC3-II Accumulation
This is a widely used method to monitor the autophagic flux. LC3-I is converted to LC3-II and recruited to autophagosomes; its accumulation is a hallmark of autophagy inhibition at the late stage.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the autophagy inhibitor (e.g., this compound) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO). For autophagic flux assessment, a lysosomal inhibitor like Bafilomycin A1 (100 nM) can be added to a parallel set of wells for the last 2-4 hours of treatment to block the degradation of LC3-II.
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel (12-15% is recommended to resolve LC3-I and LC3-II).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3B) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the LC3-II band intensity to a loading control like β-actin or GAPDH.[12][13]
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the points of intervention for this compound and other key autophagy inhibitors within the autophagy signaling pathway.
Caption: Overview of the autophagy signaling pathway and points of inhibition.
This diagram illustrates the major stages of autophagy: initiation, nucleation, elongation/maturation, and fusion/degradation. Early-stage inhibitors like Wortmannin and 3-Methyladenine target the nucleation phase by inhibiting the PI3KC3/Vps34 complex. In contrast, late-stage inhibitors, including this compound, Chloroquine, and Bafilomycin A1, act on the final steps involving the fusion of autophagosomes with lysosomes.
Mechanism of this compound
This compound specifically interferes with the fusion of autophagosomes and lysosomes. This leads to an accumulation of autophagosomes within the cell, which can be visualized and quantified. The exact molecular target is still under investigation, but it is known to be distinct from inhibitors that affect lysosomal pH, such as Chloroquine[3][4].
Caption: Mechanism of action of this compound.
This workflow demonstrates that this compound acts as a late-stage autophagy inhibitor. It prevents the fusion of mature autophagosomes with lysosomes, leading to the accumulation of autophagosomes and a blockage of the degradative process of autophagy.
Experimental Workflow for Assessing Autophagic Flux
To distinguish between an induction of autophagy and a blockage of the pathway, an autophagic flux assay is essential.
Caption: Workflow for autophagic flux assessment.
This logical diagram outlines the key steps in an autophagic flux experiment. By comparing the levels of LC3-II in the presence and absence of a lysosomal inhibitor, researchers can determine whether a compound induces autophagy (increased LC3-II production) or inhibits it at a late stage (accumulation of LC3-II due to blocked degradation).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The phosphatidylinositol 3-kinase inhibitors wortmannin and LY294002 inhibit autophagy in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Confirming Liensinine Perchlorate's Mechanism: A Comparative Guide Based on Genetic Knockout Evidence
For Immediate Release
This guide provides a comparative analysis of Liensinine (B1675319) perchlorate's mechanism of action, with a focus on findings confirmed through genetic knockout studies. Liensinine, a major isoquinoline (B145761) alkaloid, is a potent inhibitor of late-stage autophagy, a cellular recycling process. Its primary mechanism involves blocking the fusion of autophagosomes with lysosomes.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the molecular pathways modulated by this compound.
Recent studies have pinpointed that Liensinine's blockade of the autophagic flux is likely due to its interference with the recruitment of the small GTPase RAB7A to lysosomes.[1][2] Furthermore, this "autophagic stress" sensitizes cancer cells to chemotherapy by inducing excessive mitochondrial fission, a process mediated by the Dynamin-1-like protein (DNM1L).[1][2] Genetic knockout studies of these key proteins, RAB7A and DNM1L, provide powerful tools to validate these mechanisms and offer a clearer understanding of Liensinine's therapeutic potential.
Comparative Analysis: Wild-Type vs. Genetic Knockout Models
To confirm the specific targets of Liensinine, a comparative experimental design is employed. This involves comparing the cellular response to Liensinine in normal (wild-type) cells versus cells in which a specific gene, such as RAB7A or DNM1L, has been deleted (knockout). The expected outcomes, based on the proposed mechanism, are summarized below.
Table 1: Predicted Effects of Liensinine in Wild-Type vs. RAB7A Knockout Cells
| Parameter | Wild-Type Cells + Liensinine | RAB7A Knockout (KO) Cells | RAB7A KO Cells + Liensinine | Rationale |
| Autophagosome Accumulation | Significant Increase | Baseline Increase | No significant change from baseline KO | Liensinine blocks autophagosome-lysosome fusion, causing autophagosome buildup. RAB7A KO inherently disrupts this fusion, leading to a baseline accumulation.[3][4] Adding Liensinine to KO cells is not expected to worsen the already-blocked pathway. |
| Autophagic Flux | Blocked | Blocked | Blocked | Autophagic flux (the complete process of autophagy) is halted in both scenarios due to the inability of autophagosomes to fuse with lysosomes and degrade their contents.[5] |
| Apoptosis (in combination with chemotherapy) | Sensitized (Increased Apoptosis) | Baseline (No Sensitization) | No Sensitization | Liensinine's ability to enhance chemotherapy-induced apoptosis is dependent on inducing "autophagic stress."[1][2] In RAB7A KO cells, this pathway is already disrupted, so Liensinine cannot exert this sensitizing effect. |
Table 2: Predicted Effects of Liensinine in Wild-Type vs. DNM1L Knockout Cells
| Parameter | Wild-Type Cells + Liensinine + Chemo | DNM1L Knockout (KO) Cells + Chemo | DNM1L KO Cells + Liensinine + Chemo | Rationale |
| Mitochondrial Fission | Increased | Baseline (Elongated Mitochondria) | Attenuated Fission | Liensinine enhances apoptosis by triggering DNM1L-mediated mitochondrial fission.[1][2] In the absence of DNM1L, cells exhibit elongated mitochondria, and Liensinine cannot induce fragmentation.[6][7] |
| Apoptosis (in combination with chemotherapy) | Sensitized (Increased Apoptosis) | Reduced Apoptosis | Reduced Sensitization | The pro-apoptotic effect of Liensinine is linked to DNM1L-mediated fission.[1] Knocking out DNM1L would therefore be expected to abolish Liensinine's ability to sensitize cells to chemotherapeutic agents.[7] |
Visualizing the Mechanism and Experimental Workflow
To better illustrate the molecular interactions and the logic of the genetic knockout approach, the following diagrams are provided.
The diagram above illustrates how Liensinine disrupts the final stage of autophagy. It acts by inhibiting the proper function of RAB7A, a protein essential for the fusion of autophagosomes with lysosomes.
This workflow outlines the necessary steps to genetically validate Liensinine's mechanism of action. It begins with the generation of a stable knockout cell line, followed by parallel treatment of wild-type and knockout cells, and concludes with a comparative analysis of key cellular processes.
Experimental Protocols
Generation of RAB7A Knockout Cell Line via CRISPR/Cas9
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
gRNA Design: Guide RNAs (gRNAs) are designed to target a conserved region in an early exon of the RAB7A gene to induce a frameshift mutation.
-
Transfection: Cells are co-transfected with a plasmid expressing Cas9 nuclease and the specific RAB7A gRNA.
-
Selection: Transfected cells are subjected to antibiotic selection or fluorescence-activated cell sorting (FACS) to isolate single clones.
-
Verification: Knockout is confirmed at the genomic level by Sanger sequencing of the targeted locus and at the protein level by Western blot analysis to ensure the absence of the RAB7A protein.
Autophagy Flux Assay
-
Principle: To measure the rate of autophagic degradation, this assay monitors the turnover of LC3-II, a protein associated with the autophagosome membrane. A block in flux results in LC3-II accumulation.
-
Methodology:
-
Wild-type and RAB7A KO cells are seeded in parallel.
-
Cells are treated with either vehicle control or Liensinine perchlorate for a specified time (e.g., 24 hours).
-
A lysosomal inhibitor like Bafilomycin A1 is added to a subset of wells for the final 2-4 hours of the experiment. This prevents LC3-II degradation and allows for the measurement of the rate of autophagosome formation.
-
Cell lysates are collected and subjected to Western blotting using an anti-LC3 antibody.
-
Quantification: The amount of LC3-II is quantified and normalized to a loading control (e.g., GAPDH). Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. A lack of further LC3-II accumulation after Bafilomycin A1 treatment in Liensinine-treated or KO cells indicates a complete blockage of the flux.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Methodology:
-
Wild-type and knockout cells are treated with Liensinine, a chemotherapeutic agent (e.g., doxorubicin), or a combination of both.
-
After treatment, cells are harvested and washed.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes).
-
Quantification: The percentage of cells in each quadrant (live, early apoptotic, late apoptotic) is determined using a flow cytometer. A significant increase in the Annexin V positive population in combination-treated wild-type cells compared to knockout cells would confirm the sensitizing effect is dependent on the targeted gene.[8]
-
Conclusion
The convergence of evidence from pharmacological studies and the specific phenotypes observed in genetic knockout models strongly supports a mechanism where this compound inhibits late-stage autophagy by disrupting RAB7A function. This leads to autophagic stress, which in turn promotes DNM1L-dependent mitochondrial fission, ultimately sensitizing cancer cells to apoptosis. The use of RAB7A and DNM1L knockout models is crucial for definitively validating these pathways and provides a robust framework for the further development of Liensinine as a potential therapeutic agent.
References
- 1. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rab7 knockout unveils regulated autolysosome maturation induced by glutamine starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Inhibition of DNM1L and mitochondrial fission attenuates inflammatory response in fibroblast‐like synoviocytes of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNM1L-mediated fission governs mitophagy & mitochondrial biogenesis during myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Liensinine Perchlorate's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liensinine perchlorate's performance as a specific inhibitor of late-stage autophagy, particularly its role in blocking autophagosome-lysosome fusion. Its specificity and mechanism of action are compared with two other widely used inhibitors, Bafilomycin A1 and Chloroquine (B1663885), supported by experimental data and detailed protocols.
Mechanism of Action and Specificity Comparison
Liensinine perchlorate (B79767), a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera, has been identified as a novel inhibitor of autophagy.[1][2][3] Its primary mechanism of action is the blockade of autophagosome-lysosome fusion, a critical final step in the autophagic process.[1][2][3] This is distinct from many other autophagy inhibitors, as it has been reported to block autophagic flux without affecting the pH of the lysosome.[4]
In contrast, Bafilomycin A1, a macrolide antibiotic, inhibits the vacuolar H+-ATPase (V-ATPase), thereby preventing the acidification of lysosomes.[5][6] This disruption of the lysosomal pH not only inhibits the activity of acid-dependent hydrolases but also impairs autophagosome-lysosome fusion.[5][7] Chloroquine, a well-known antimalarial drug, also inhibits autophagy by increasing the lysosomal pH.[8][9] However, Chloroquine is known to have off-target effects, including the disorganization of the Golgi complex and the endo-lysosomal system, which can independently contribute to the impairment of autophagic flux.[9][10]
| Inhibitor | Primary Target(s) & Mechanism | Effective Concentration for Autophagy Inhibition (in vitro) | Known Off-Target Effects & Other Activities |
| This compound | Blocks autophagosome-lysosome fusion.[1][2][3] Does not affect lysosomal pH.[4] | 2.5 - 20 µM (in NSCLC cells)[4] | Anti-arrhythmic, anti-hypertensive, anti-pulmonary fibrosis, relaxation of vascular smooth muscle.[11] Induces apoptosis and mitochondrial dysfunction in cancer cells.[4] |
| Bafilomycin A1 | Specific and reversible inhibitor of vacuolar H+-ATPase (V-ATPase).[5] Blocks autophagosome-lysosome fusion and lysosomal acidification.[5] | IC50: 0.44 nM (for V-ATPase)[6] 10 - 100 nM (to inhibit autophagic flux)[9] | Can induce apoptosis.[5] May inhibit early and late stages of autophagy through mTOR activation and disruption of Beclin 1-Vps34 complex at low concentrations (1 nM).[12] Targets mitochondria.[12] |
| Chloroquine | Increases lysosomal pH, inhibiting lysosomal hydrolases and autophagosome-lysosome fusion.[8][9] | 5 - 100 µM (cell-type dependent)[8][13][14] | Disorganization of the Golgi and endo-lysosomal systems.[9][10] Can have autophagy-independent effects on chemosensitization of cancer cells.[15] |
Experimental Protocols
To validate the inhibitory action and specificity of this compound and its alternatives, the following experimental protocols are commonly employed.
Autophagic Flux Assay by Western Blotting for LC3-II and p62
This assay is a standard method to measure the degradation activity of the autophagy pathway. An increase in the autophagosomal marker LC3-II and the autophagy substrate p62 upon treatment with an inhibitor indicates a blockage of autophagic flux.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound, Bafilomycin A1, or Chloroquine for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.
-
Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Quantification: Densitometrically quantify the band intensities for LC3-II, p62, and the loading control. Normalize the LC3-II and p62 levels to the loading control. An accumulation of LC3-II and p62 in treated cells compared to the control indicates inhibition of autophagic flux.
Tandem Fluorescent LC3 (mCherry-GFP-LC3) Assay for Monitoring Autophagosome-Lysosome Fusion
This fluorescence microscopy-based assay allows for the direct visualization and quantification of autophagosome-lysosome fusion. The tandem mCherry-GFP-LC3 reporter fluoresces yellow (merged red and green) in neutral pH environments like the autophagosome. Upon fusion with the acidic lysosome, the GFP signal is quenched, and the reporter fluoresces red.
Protocol:
-
Cell Transfection/Transduction: Transfect or transduce cells with a plasmid or viral vector expressing mCherry-GFP-LC3. Select for stably expressing cells if necessary.
-
Cell Culture and Treatment: Plate the mCherry-GFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat the cells with this compound, Bafilomycin A1, or Chloroquine at various concentrations.
-
Live-Cell Imaging or Fixed-Cell Microscopy:
-
Live-Cell Imaging: Image the cells using a confocal microscope equipped with an environmental chamber to maintain temperature, CO2, and humidity. Acquire images in both the green (GFP) and red (mCherry) channels over time.
-
Fixed-Cell Microscopy: After treatment, fix the cells with 4% paraformaldehyde, wash with PBS, and mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell in multiple fields of view for each treatment condition.
-
An increase in the number of yellow puncta and a decrease in red-only puncta in treated cells compared to the control indicate a blockage of autophagosome-lysosome fusion.
-
Visualizing the Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Inhibition of autophagosome-lysosome fusion by different compounds.
Caption: Workflow for validating the specificity of autophagy inhibitors.
References
- 1. Comparison of autophagy inducibility in various tyrosine kinase inhibitors and their enhanced cytotoxicity via inhibition of autophagy in cancer cells in combined treatment with azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Visualization of Autophagy Induction by mTOR Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Bafilomycin A1 disrupts autophagic flux by inhibiting both V-ATPase-dependent acidification and Ca-P60A/SERCA-dependent autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy inhibition by chloroquine and hydroxychloroquine could adversely affect acute kidney injury and other organ injury in critically ill patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liensinine diperchlorate | Autophagy | Mitophagy | TargetMol [targetmol.com]
- 12. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 14. Inhibition of Autophagy by Chloroquine Enhances the Antitumor Efficacy of Sorafenib in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Comparative Proteomic Analysis of Cellular Responses to Liensinine Alkaloids
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proteome in response to treatment with liensinine (B1675319) analogs, supported by experimental data from quantitative proteomics. Liensinine, a major bisbenzylisoquinoline alkaloid derived from the lotus (B1177795) seed embryo (Nelumbo nucifera), and its analogs are of increasing interest for their therapeutic potential, including anti-cancer, anti-arrhythmic, and vasodilatory effects. Understanding the global proteomic changes induced by these compounds is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Case Study: Proteomic Effects of Neoliensinine on Vascular Smooth Muscle Cells
A study utilizing iTRAQ (isobaric tags for relative and absolute quantitation)-based proteomics investigated the effects of neoliensinine on vascular smooth muscle contraction. This provides a robust dataset for understanding the proteomic footprint of a liensinine-class alkaloid.
The following table summarizes the differentially abundant proteins (DAPs) identified in vascular smooth muscle cells that are associated with the relaxation effect of neoliensinine. The comparison is made between cells treated with KCl (to induce contraction), and those co-treated with KCl and neoliensinine.
| Protein Name | Gene Symbol | Function | Fold Change (Neoliensinine-Treated vs. KCl-Treated) |
| 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase beta-1 | PLCB1 | G-protein coupled receptor signaling, calcium signaling | Down-regulated |
| Rho guanine (B1146940) nucleotide exchange factor 12 | ARHGEF12 | Regulation of Rho protein signal transduction | Down-regulated |
| Myosin light chain kinase, smooth muscle | MYLK | Muscle contraction | Down-regulated |
| Calponin-1 | CNN1 | Regulation of smooth muscle contraction | Down-regulated |
| Tropomyosin alpha-1 chain | TPM1 | Regulation of muscle contraction | Down-regulated |
| Filamin-A | FLNA | Cytoskeletal organization | Up-regulated |
| Vimentin | VIM | Intermediate filament protein, cytoskeletal structure | Up-regulated |
This table is a representative summary based on the findings of the neoliensinine proteomics study. The original study should be consulted for the full dataset.
The following is a detailed methodology for the iTRAQ-based quantitative proteomics experiment, as adapted from the neoliensinine study.[1]
1. Cell Culture and Treatment:
-
Cell Line: Vascular smooth muscle cells.
-
Control Group: Cells maintained under normal tension.
-
Model Group: Cells treated with 124 mM KCl to induce contraction.
-
Drug-Treated Group: Cells treated with KCl and neoliensinine.
2. Protein Extraction and Digestion:
-
Cells from each group were harvested and lysed.
-
Protein concentration was determined using a BCA protein assay.
-
100 µg of protein from each sample was reduced, alkylated, and then digested with trypsin overnight at 37°C.
3. iTRAQ Labeling:
-
The digested peptides from each group were labeled with respective iTRAQ 8-plex reagents according to the manufacturer's protocol (e.g., Control: tag 113, Model: tag 115, Drug-Treated: tag 118).[1][2][3]
-
The labeled peptide samples were then pooled together.
4. Peptide Fractionation and Desalting:
-
The pooled, labeled peptide mixture was fractionated using high-performance liquid chromatography (HPLC) to reduce sample complexity.
-
The fractions were then desalted and concentrated.
5. LC-MS/MS Analysis:
-
The fractionated peptides were analyzed using a nano-liquid chromatography system coupled to a tandem mass spectrometer (nano-LC-MS/MS).[1]
-
Data were acquired in a data-dependent acquisition mode.
6. Data Analysis:
-
The raw MS/MS data were searched against a relevant protein database to identify the proteins.
-
The relative quantification of proteins was determined from the intensities of the iTRAQ reporter ions.
-
Differentially abundant proteins were identified based on a fold-change threshold and statistical significance (p-value).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the action of liensinine and its analogs.
Caption: iTRAQ-based quantitative proteomics workflow.
Liensinine has been shown in multiple studies to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[4][5] It also plays a role in blocking autophagic flux.[6][7]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by Liensinine.
Comparison with Alternatives
The primary alternatives to using liensinine or its analogs in a research context would be other known inhibitors of the pathways they target.
-
PI3K/AKT/mTOR Pathway Inhibitors: Compounds like Wortmannin, LY294002, or Rapamycin are well-characterized inhibitors of this pathway. A comparative proteomic study of liensinine against these compounds could reveal both overlapping and unique effects on the proteome, potentially highlighting off-target effects or novel mechanisms of action for liensinine.
-
Autophagy Inhibitors: Chloroquine and Bafilomycin A1 are standard experimental inhibitors of autophagy. Liensinine has been shown to block autophagic flux at a late stage by preventing autophagosome-lysosome fusion.[6] Proteomic comparison could differentiate the precise molecular machinery affected by liensinine versus these other inhibitors.
Conclusion
Quantitative proteomics provides a powerful, unbiased approach to understanding the cellular effects of novel compounds like liensinine perchlorate (B79767). While direct data for the perchlorate salt is pending in the literature, analysis of its analog, neoliensinine, demonstrates a clear impact on proteins involved in smooth muscle contraction. Furthermore, existing research on liensinine points to its significant role as an inhibitor of the PI3K/AKT/mTOR pathway and autophagic flux. Future comparative proteomic studies should focus on directly comparing liensinine perchlorate with other known inhibitors in cancer cell lines to further delineate its specific mechanisms and therapeutic potential. This will be invaluable for researchers in oncology and pharmacology, aiding in the development of more targeted and effective drug therapies.
References
- 1. ITRAQ-Based Proteomics Analysis Reveals the Effect of Neoliensinine on KCl-Induced Vascular Smooth Muscle Contraction by Inhibiting Regulatory Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 4. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel autophagy/mitophagy inhibitor liensinine sensitizes breast cancer cells to chemotherapy through DNM1L-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Liensinine Perchlorate: An In Vivo Efficacy and Safety Profile for Preclinical Cancer and Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy and safety of Liensinine perchlorate (B79767) against standard-of-care treatments in various preclinical models. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided. Signaling pathway and experimental workflow diagrams are included to visually represent the mechanisms and protocols discussed.
Efficacy in Preclinical Oncology Models
Liensinine perchlorate has demonstrated significant anti-tumor activity across a range of cancer models, including colorectal, hepatocellular, non-small-cell lung, and breast cancer. Its efficacy is often attributed to the induction of mitochondrial dysfunction, apoptosis, and modulation of key signaling pathways.
Colorectal Cancer (CRC)
In a nude mouse xenograft model of colorectal cancer, Liensinine markedly suppressed tumor growth.[1] This effect was associated with a reduction in the Ki-67 proliferation index, indicating a decrease in cancer cell proliferation.[1]
Table 1: Comparison of Liensinine with Standard of Care in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Key Findings |
| Liensinine | Not specified in abstract | Significant suppression of tumor growth | Reduced Ki-67 proliferation index.[1] |
| Oxaliplatin (Standard of Care) | 10 mg/kg weekly, intraperitoneal | Variable, dependent on tumor explant | Standard first-line treatment for metastatic CRC.[2][3] |
Hepatocellular Carcinoma (HCC)
Liensinine significantly inhibited tumor growth in subcutaneous xenograft models using Huh7 and Hepa1-6 human hepatocellular carcinoma cells.[4] The anti-tumor effect is linked to the activation of the AMPK-HIF-1α axis, leading to metabolic reprogramming and apoptosis.[4]
Table 2: Comparison of Liensinine with Standard of Care in a Hepatocellular Carcinoma Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Key Findings |
| Liensinine | 20 mg/kg daily, intraperitoneal | Significant inhibition of tumor growth | Activates AMPK-HIF-1α axis, promotes apoptosis.[4] |
| Sorafenib (Standard of Care) | Variable, e.g., 30 mg/kg/day | Significant tumor growth inhibition | Standard of care for advanced HCC.[5][6][7] |
Non-Small-Cell Lung Cancer (NSCLC)
In a murine xenograft model of non-small-cell lung cancer, Liensinine treatment led to a clear reduction in both tumor volume and weight.[8] The mechanism involves the induction of apoptosis through a mitochondrial-dependent pathway.[8]
Table 3: Comparison of Liensinine with Standard of Care in a Non-Small-Cell Lung Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Key Findings |
| Liensinine | Not specified in abstract | Clear reduction in tumor volume and weight | Induces apoptosis via mitochondrial pathway.[8] |
| Cisplatin (B142131) (Standard of Care) | 7 mg/kg single dose | Significant reduction in tumor burden | Induces DNA damage, cell cycle arrest, and apoptosis.[9] |
Breast Cancer
The synergistic effect of Liensinine with the chemotherapeutic drug doxorubicin (B1662922) was confirmed in a mouse xenograft model of breast cancer.[10] This combination was more effective at inhibiting tumor growth than either agent alone.
Table 4: Comparison of Liensinine Combination Therapy with Standard of Care in a Breast Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Key Findings |
| Liensinine + Doxorubicin | Not specified in abstract | Synergistic inhibition of tumor growth | Liensinine enhances the efficacy of chemotherapy.[10] |
| Doxorubicin (Standard of Care) | 2, 4, or 8 mg/kg weekly, intravenous | Dose-dependent inhibition of tumor growth | Standard chemotherapy for breast cancer.[10][11] |
Cardioprotective Effects in Sepsis-Induced Cardiomyopathy
Liensinine has shown protective effects in a mouse model of sepsis-induced cardiac injury. It alleviates pathological alterations in the heart, reduces inflammatory cell infiltration, and decreases serum markers of cardiac damage.
Table 5: Comparison of Liensinine with Standard of Care in a Sepsis-Induced Cardiomyopathy Model
| Treatment Group | Dosage | Cardiac Protection | Key Findings |
| Liensinine | Not specified in abstract | Alleviated pathological alterations, reduced inflammatory infiltration | Decreased serum CK and LDH levels. |
| Norepinephrine (B1679862) (Standard of Care) | 3 ug/kg/min, continuous intravenous infusion | Increases mean arterial pressure and heart rate | Standard vasopressor for septic shock, but does not improve survival rate in the model.[12][13] |
In Vivo Safety Profile
Across multiple in vivo studies, Liensinine and this compound have demonstrated a favorable safety profile. Animal experiments in colorectal cancer models showed that Liensinine did not cause damage to vital organs.[1] Similarly, in non-small-cell lung cancer models, no significant changes in the body weight of the mice were observed, and H&E staining of major organs was normal, indicating controllable toxic and side effects.[8]
Experimental Protocols
Xenograft Tumor Models
A common protocol for establishing xenograft tumor models involves the subcutaneous injection of cancer cells into the flanks of immunodeficient mice (e.g., BALB/c nude mice).
Experimental Workflow for Xenograft Model
Caption: Workflow for a typical in vivo xenograft study.
For example, in the hepatocellular carcinoma model, 5 x 10^6 Huh7 cells were injected subcutaneously into the flanks of male BALB/c nude mice.[4] Once tumors reached approximately 100 mm³, the mice were randomized into treatment and control groups.[4] Liensinine was administered intraperitoneally at a dose of 20 mg/kg daily.[4] Tumor size was measured every 3 days, and tumor volume was calculated using the formula: Volume = (length × width²)/2.[4]
Sepsis-Induced Cardiomyopathy Model
Details on the specific protocol for the sepsis-induced cardiomyopathy model were not available in the provided search results.
Signaling Pathways
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metabolism.
JNK Signaling Pathway
In colorectal cancer, Liensinine induces mitochondrial dysfunction and apoptosis, which is accompanied by the activation of the JNK signaling pathway.[1]
JNK Signaling Pathway Activation by Liensinine
Caption: Liensinine-induced JNK pathway activation.
AMPK-HIF-1α Signaling Pathway
In hepatocellular carcinoma, Liensinine activates the AMPK-HIF-1α axis.[4] This leads to a shift in metabolism from glycolysis to oxidative phosphorylation, promoting apoptosis.[4]
AMPK-HIF-1α Signaling Pathway Modulation by Liensinine
Caption: Liensinine's effect on the AMPK-HIF-1α pathway.
PI3K-AKT Signaling Pathway
Liensinine has been shown to inhibit the PI3K/AKT signaling pathway in gastric cancer cells, contributing to its anti-proliferative and pro-apoptotic effects.[14][15] In gallbladder cancer, Liensinine induces apoptosis and G2/M arrest by impacting this pathway.[8]
PI3K-AKT Signaling Pathway Inhibition by Liensinine
Caption: Liensinine's inhibitory action on the PI3K-AKT pathway.
References
- 1. Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of an Oxaliplatin Sensitivity Predictor in a preclinical Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Liensinine reshapes the immune microenvironment and enhances immunotherapy by reprogramming metabolism through the AMPK-HIF-1α axis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Liensinine Inhibits Cell Growth and Blocks Autophagic Flux in Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic cisplatin treatment promotes enhanced damage repair and tumor progression in a mouse model of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of continuous intravenous norepinephrine infusion on systemic hemodynamics in a telemetrically-monitored mouse model of sepsis | PLOS One [journals.plos.org]
- 14. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Liensinine Perchlorate: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of liensinine (B1675319) perchlorate (B79767) based on publicly available safety data sheets and general best practices for handling perchlorate compounds. It is essential to consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) provided by the supplier before handling or disposing of this chemical.
Liensinine perchlorate, while indicated by some suppliers as not being a hazardous substance, contains the perchlorate anion.[1][2] Perchlorate compounds are potent oxidizing agents and can pose significant fire and explosion risks, especially when in contact with incompatible materials.[3] Therefore, it is prudent to handle and dispose of this compound with caution, adhering to protocols for hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are familiar with the potential hazards and have access to appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.[1]
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the safe disposal of this compound and contaminated materials.
Step 1: Segregation and Waste Collection
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams, particularly organic solvents, flammable materials, or reducing agents, to prevent potentially violent reactions.
Step 2: Managing Spills
-
In the event of a small spill, absorb the material with a non-combustible, inert absorbent such as diatomaceous earth or sand.
-
Do not use combustible materials like paper towels for initial spill cleanup.
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate the spill area by wiping with a cloth dampened with alcohol, followed by a thorough cleaning with soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.
Step 3: Disposal of Contaminated Materials
-
All items that have come into direct contact with this compound, including pipette tips, gloves, and weighing papers, must be considered contaminated.
-
These materials should be collected and placed in the designated hazardous waste container.
Step 4: Final Disposal
-
The sealed and properly labeled hazardous waste container should be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Adhere to all local, state, and federal regulations regarding the disposal of perchlorate-containing waste. In some regions, specific regulations for perchlorate management are in place due to its potential for environmental contamination.[4]
Summary of Key Disposal and Safety Information
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous waste due to perchlorate content. | General best practices for perchlorates[3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Spill Cleanup | Use inert, non-combustible absorbent material. | [1] |
| Contaminated PPE | Dispose of as hazardous waste. | General laboratory safety protocols |
| Final Disposal Route | Institutional EHS or licensed hazardous waste contractor. | Standard procedure for hazardous chemical waste |
Logical Workflow for this compound Disposal
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
